molecular formula C10H14O B7770357 4-Phenyl-1-butanol CAS No. 55053-52-6

4-Phenyl-1-butanol

Cat. No.: B7770357
CAS No.: 55053-52-6
M. Wt: 150.22 g/mol
InChI Key: LDZLXQFDGRCELX-UHFFFAOYSA-N
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Description

4-phenylbutanol is a natural product found in Lavandula stoechas with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbutan-1-ol
Source PubChem
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InChI

InChI=1S/C10H14O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LDZLXQFDGRCELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3062994
Record name Benzenebutanol
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Molecular Weight

150.22 g/mol
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CAS No.

3360-41-6, 55053-52-6
Record name Benzenebutanol
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Record name Benzenebutanol
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Record name 1-Butanol, phenyl-
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Record name 4-Phenyl-1-butanol
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Record name Benzenebutanol
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Record name 4-phenylbutan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3360-41-6

This technical guide provides a comprehensive overview of 4-Phenyl-1-butanol (B1666560), a versatile aromatic alcohol with significant applications in organic synthesis and as a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in the creation of therapeutic agents.

Core Properties of this compound

This compound is a colorless liquid with a mild, floral, rose-like odor.[1] Its physicochemical properties are summarized in the table below, providing essential data for its handling, application, and analysis.

PropertyValueReference
CAS Number 3360-41-6[2][3][4]
Molecular Formula C₁₀H₁₄O[2]
Molecular Weight 150.22 g/mol [2][3]
Appearance Colorless liquid[1][4]
Boiling Point 140-142 °C at 14 mmHg258-259 °C at 760 mmHg[1][3]
Density 0.984 g/mL at 20 °C[3][4]
Refractive Index 1.521 at 20 °C[3][4]
Flash Point 110 °C (230 °F) - closed cup[3]
Solubility Almost insoluble in water; soluble in alcohol and oils.[1][4]
LogP 2.350[4]

Synthesis of this compound: Experimental Protocol

Several methods for the synthesis of this compound have been reported. One common approach involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by reduction.[5] An alternative and widely referenced method is the reaction of benzene with γ-butyrolactone. A detailed experimental protocol for a two-step synthesis starting from benzene and γ-butyrolactone is provided below.

Step 1: Synthesis of 4-Phenyl-4-oxobutanoic Acid

  • To a 100 mL three-necked flask, add benzene (100 g, 1.28 mol) and anhydrous aluminum chloride (AlCl₃) (50 g, 0.38 mol).

  • Stir the mixture at 50 °C for 10 minutes.

  • Add γ-butyrolactone (21.5 g, 0.25 mol) to the mixture.

  • Maintain the reaction at the same temperature for 1.5 hours.

  • Pour the reaction mixture into a solution of concentrated hydrochloric acid (50 mL) in ice water (600 mL).

  • Separate the organic layer and remove the benzene by vacuum distillation.

  • Dissolve the residue in water (500 mL) and adjust the pH to 9-9.5 with a 50% sodium hydroxide (B78521) solution.

  • Decolorize the solution with activated carbon and filter.

  • Acidify the filtrate with 3 mol/L hydrochloric acid to a pH of 2 to precipitate the product.

  • Filter the white precipitate, wash with water, and dry to obtain 4-phenyl-4-oxobutanoic acid.

Step 2: Reduction to this compound

  • In a 250 mL four-necked bottle, add sodium borohydride (B1222165) (NaBH₄) (3.4 g, 90 mmol) and anhydrous tetrahydrofuran (B95107) (THF) (50 mL).

  • While stirring at 0-10 °C, add a solution of 4-phenyl-4-oxobutanoic acid (12.3 g, 75 mmol) in THF over 1 hour.

  • Allow the reaction to warm to room temperature and continue stirring until gas evolution ceases.

  • At 35 °C, add a solution of iodine (9.5 g, 37.5 mmol) in THF (50 mL), which will result in significant gas release over approximately 2 hours.

  • The resulting product is this compound. Further purification can be achieved by distillation.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[2][3] Its utility is highlighted in the preparation of:

  • NK105 : A paclitaxel-incorporating micellar nanoparticle formulation used in cancer therapy.[1][6]

  • Substituted Pyrrolidine-2-carboxylic Acids : These compounds are investigated for the treatment of diseases associated with AT2 receptor function.[1]

  • Prolyl Oligopeptidase (POP) Inhibitors : Derivatives of 4-phenylbutanoic acid, which can be synthesized from this compound, are potent inhibitors of POP, an enzyme implicated in neurodegenerative diseases.[7]

  • Salmeterol and Pranlukast : this compound is a key starting material for the manufacture of these drugs.

Biological Activity and Signaling Pathways

Currently, there is limited direct evidence of the biological activity of this compound itself or its direct involvement in specific signaling pathways. Its primary role in a biological context is as a precursor to pharmacologically active molecules. For instance, its derivatives have been shown to act as potent inhibitors of prolyl oligopeptidase (POP), a serine protease involved in the regulation of neuropeptides.[7] The development of such inhibitors is a key area of research for therapeutic interventions in neurological disorders.[7]

Analytical Methods

The analysis and purification of this compound are typically performed using standard chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a common method for assessing the purity of this compound and identifying any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH) group.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.

Synthesis_Workflow Start Starting Materials (e.g., Benzene, γ-Butyrolactone) Reaction1 Friedel-Crafts Reaction Start->Reaction1 Intermediate Intermediate Product (e.g., 4-Phenyl-4-oxobutanoic Acid) Reaction1->Intermediate Reaction2 Reduction Intermediate->Reaction2 Product This compound Reaction2->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A simplified workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to 4-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Phenyl-1-butanol (B1666560), a versatile alcohol derivative with applications in organic synthesis and fragrance development. This document summarizes its key molecular characteristics and provides a foundation for its use in research and development.

Core Molecular and Physical Properties

This compound, also known as benzenebutanol, is a colorless liquid with a characteristic sweet, herbaceous-rosy odor.[1] Its fundamental properties are detailed below, providing essential data for experimental design and chemical synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₄O[1][2][3][4][5]
Linear Formula C₆H₅(CH₂)₄OH[5]
Molecular Weight 150.22 g/mol [1][2][3][4][5]
CAS Number 3360-41-6[1][2][3][5]
Appearance Colorless liquid[1][2]
Boiling Point 140-142 °C at 14 mmHg[1][2][3]
258-259 °C at 760 mmHg[3]
Density 0.984 g/mL at 20 °C[1]
Refractive Index 1.521 at 20 °C[1]
Flash Point >110 °C (>230 °F)[1][2]
Solubility Almost insoluble in water; soluble in alcohol and oils.[1]
Stability Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents.[1]

Chemical Synthesis and Reactivity

This compound is a useful intermediate in organic synthesis. For instance, it is utilized in the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation, and in the preparation of substituted pyrrolidine-2-carboxylic acids for studying AT2 receptor function-associated diseases.[1]

Key reactions involving this compound include its oxidation by ceric ammonium (B1175870) nitrate (B79036) in acetonitrile (B52724) to produce 2-phenyltetrahydrofuran.[1] Furthermore, it can undergo cyclization in the presence of phosphoric acid at high temperatures to yield tetralin.[1]

The synthesis of this compound can be achieved through the condensation of phenylacetaldehyde (B1677652) and acetaldehyde, followed by hydrogenation and reduction of the resulting unsaturated aldehyde.[1]

A logical workflow for a common reaction of this compound is its oxidation, as illustrated in the diagram below.

Oxidation_of_4_Phenyl_1_butanol This compound This compound Reaction_Vessel Reaction This compound->Reaction_Vessel Ceric_Ammonium_Nitrate Ceric Ammonium Nitrate (Oxidizing Agent) Ceric_Ammonium_Nitrate->Reaction_Vessel Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction_Vessel 2-Phenyltetrahydrofuran 2-Phenyltetrahydrofuran (Product) Reaction_Vessel->2-Phenyltetrahydrofuran

Caption: Oxidation of this compound to 2-Phenyltetrahydrofuran.

References

A Technical Guide to the Physical Properties of 4-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of 4-phenyl-1-butanol (B1666560) (CAS No: 3360-41-6), an important intermediate in the synthesis of various compounds, including pharmaceuticals and fragrances. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature. Its structural and molecular properties are foundational to its behavior in chemical reactions and formulations.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Colorless clear liquid
Boiling Point 140-142 °C @ 14 mmHg[1][2][3][4][5][6][7] 258-259 °C @ 760 mmHg[8]
Density 0.984 g/mL @ 20 °C[1][2][3][4][5][6][7][9] 0.972 g/mL @ 25 °C[1][3]
Refractive Index (n_D) 1.521 @ 20 °C[1][2][3][4][5][6][7][9]
Flash Point >110 °C (>230 °F) - Closed Cup[2][4][5][6][7][10][11]
Vapor Pressure 0.007 mmHg @ 25 °C (estimated)[8]
Solubility Soluble in alcohol; Almost insoluble in water[6][8]

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for measuring the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Micro Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and material-efficient method is the Thiele tube or micro-boiling point method.[12][13][14][15][16]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube (e.g., 6 x 50 mm)

  • Capillary tube (sealed at one end)

  • Heat-stable mineral oil

  • Heating source (e.g., Bunsen burner with micro-burner attachment)

Procedure:

  • A small sample (a few milliliters) of this compound is placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end submerged in the liquid.

  • The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in the Thiele tube filled with mineral oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon reaching the boiling point, a rapid and continuous stream of vapor bubbles will emerge from the capillary tube.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn back into the capillary tube.[15][16]

  • The barometric pressure should be recorded, as boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. The modern standard for accurate density measurement of liquids is the oscillating U-tube digital density meter. This method is outlined in ASTM D4052.[3][6][8][10]

Apparatus:

  • Digital Density Meter with an oscillating U-tube and temperature control.

  • Syringes for manual sample injection or an autosampler.

  • Cleaning solvents (e.g., ethanol, acetone) and dry air or nitrogen.

Procedure:

  • Calibration: The instrument is calibrated using two reference standards, typically dry air and high-purity water, at the desired measurement temperature (e.g., 20 °C).

  • Sample Preparation: The this compound sample is equilibrated to the measurement temperature and checked to be free of air bubbles.

  • Injection: A small, precise volume (typically 0.7-1.0 mL) of the sample is injected into the thermostatted U-tube.[6][10]

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

  • Calculation: Using the calibration data, the instrument automatically calculates the density of the sample. The result is typically reported in g/mL or g/cm³ to at least three decimal places.[6]

  • Cleaning: After measurement, the U-tube is thoroughly cleaned with appropriate solvents and dried with a stream of air or nitrogen to prevent cross-contamination.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental property used for identification and purity assessment. The standard procedure often follows methods like ASTM D1218.[2][4][9][17]

Apparatus:

  • Abbe-type or digital refractometer with a monochromatic light source (typically a sodium D-line at 589.3 nm).

  • Constant temperature water bath or Peltier temperature control system.

  • Certified refractive index standards for calibration.

  • Soft lens paper and appropriate cleaning solvents.

Procedure:

  • Calibration: The refractometer is calibrated using a certified liquid standard with a known refractive index at the measurement temperature (e.g., 20 °C).

  • Temperature Control: The instrument's prisms are brought to and maintained at the specified temperature (e.g., 20.0 ± 0.1 °C).

  • Sample Application: A few drops of this compound are placed on the surface of the lower prism. The prisms are then closed and locked.

  • Measurement (Abbe Refractometer): The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

  • Measurement (Digital Refractometer): The instrument automatically measures the critical angle of refraction and displays the refractive index value.

  • Cleaning: The prisms are carefully cleaned with a soft tissue and a suitable solvent after each measurement.

Common Synthesis Workflow

This compound is commonly synthesized via a two-step process starting from benzene (B151609) and γ-butyrolactone. The first step is a Friedel-Crafts acylation to form 4-oxo-4-phenylbutanoic acid, which is subsequently reduced to the target alcohol.[18][19][20]

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Benzene Benzene Intermediate 4-oxo-4-phenylbutanoic acid Benzene->Intermediate Reacts with Butyrolactone γ-Butyrolactone Butyrolactone->Intermediate AlCl3 AlCl₃ (Catalyst) AlCl3->Benzene Catalyzes Product This compound Intermediate->Product Reduced by Reducer Reducing Agent (e.g., NaBH₄ / I₂) Reducer->Intermediate

Caption: Synthesis workflow of this compound from benzene.

References

An In-depth Technical Guide to the Solubility of 4-Phenyl-1-Butanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-phenyl-1-butanol (B1666560), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, a detailed, generalized experimental protocol for determining solubility, and the role of this compound in relevant synthetic pathways.

Solubility of this compound: A Qualitative Overview

This compound (CAS No: 3360-41-6) is a colorless liquid with a chemical structure that imparts a degree of polarity due to the hydroxyl group, while the phenyl group and the butyl chain contribute to its nonpolar character. This amphiphilic nature governs its solubility in various organic solvents. While precise quantitative data is scarce, a qualitative understanding can be drawn from various chemical and supplier databases.

The general principle of "like dissolves like" is a useful starting point for assessing the solubility of this compound. Its hydroxyl group allows for hydrogen bonding with polar protic solvents, while the phenylbutyl chain facilitates interaction with nonpolar solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassificationSolventQualitative SolubilityRationale
Polar Protic MethanolSoluble[1]The hydroxyl group of this compound can form hydrogen bonds with methanol.
Ethanol (B145695)Soluble[1][2]Similar to methanol, ethanol is a good solvent for alcohols due to hydrogen bonding.
Polar Aprotic Acetone (B3395972)Likely SolubleThe polarity of acetone should allow for good miscibility with this compound.
Dimethyl Sulfoxide (DMSO)Likely SolubleDMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Ethyl AcetateModerately Soluble[2]As a less polar solvent than acetone, it is expected to be a reasonable solvent for this compound.
Nonpolar ChloroformSoluble[3]The nonpolar characteristics of the phenylbutyl chain contribute to its solubility in chloroform.
Toluene (B28343)Likely SolubleThe aromatic nature of toluene should facilitate the dissolution of the phenyl group of this compound.
HexaneLikely Sparingly SolubleWhile the butyl chain has some affinity for hexane, the polar hydroxyl group will limit solubility.
Aqueous WaterAlmost Insoluble[1][4]The large, non-polar phenylbutyl group dominates the molecule, leading to poor aqueous solubility. An estimated water solubility is 2411 mg/L at 25 °C.[1]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a given solvent.[5][6][7][8][9] The following is a detailed, generalized protocol that can be adapted to quantify the solubility of this compound in various organic solvents.

Principle

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solute, and the concentration of the dissolved solute is determined using a suitable analytical method.[5][6]

Materials and Equipment
  • This compound (high purity)

  • Organic solvents of interest (analytical grade)

  • Glass vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Procedure
  • Preparation of the Test System:

    • Accurately weigh an excess amount of this compound and transfer it to a glass vial. The excess is crucial to ensure a saturated solution is formed.

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.[6]

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solute to settle.

    • To ensure complete removal of undissolved solute, centrifuge the vial at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a chemically resistant syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent using the measured concentration of the diluted sample and the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

Role in Pharmaceutical Synthesis: Experimental Workflows

This compound is a vital building block in the synthesis of several important pharmaceutical drugs, including the long-acting β2-adrenergic agonist Salmeterol (B1361061) and the leukotriene receptor antagonist Pranlukast.[10]

Synthesis of Salmeterol Intermediate

This compound is a key starting material in the synthesis of the side chain of Salmeterol. The following diagram illustrates a typical synthetic workflow.

Salmeterol_Synthesis cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_reagents Reagents & Conditions A This compound C Etherification A->C B 1,6-Dibromohexane (B150918) B->C D 1-(6-Bromohexyloxy)-4-phenylbutane C->D R1 Base (e.g., KOH or NaH) Phase Transfer Catalyst (e.g., TBAB) Solvent (e.g., Toluene) R1->C

Synthesis of a Salmeterol Intermediate

In this process, this compound undergoes an etherification reaction with 1,6-dibromohexane in the presence of a base and a phase transfer catalyst to yield the key intermediate, 1-(6-bromohexyloxy)-4-phenylbutane.[10][11] This intermediate is then further reacted to complete the synthesis of the Salmeterol side chain.

Synthesis of Pranlukast Intermediate

This compound is also a precursor in the synthesis of 4-(4-phenylbutoxy)benzoic acid, a crucial intermediate for the production of Pranlukast.

Pranlukast_Synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Intermediate cluster_reagents Reagents & Conditions A This compound B Bromination A->B I1 1-Bromo-4-phenylbutane B->I1 C Williamson Ether Synthesis I2 Methyl 4-(4-phenylbutoxy)benzoate C->I2 D Hydrolysis E 4-(4-Phenylbutoxy)benzoic Acid D->E I1->C I2->D R1 HBr R1->B R2 Methyl p-hydroxybenzoate, Base (e.g., K2CO3) R2->C R3 Base (e.g., NaOH) R3->D

Synthesis of a Pranlukast Intermediate

The synthesis begins with the conversion of this compound to 1-bromo-4-phenylbutane. This bromide then undergoes a Williamson ether synthesis with methyl p-hydroxybenzoate. The resulting ester is subsequently hydrolyzed to yield the final intermediate, 4-(4-phenylbutoxy)benzoic acid.[12]

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains an area for further investigation, its qualitative solubility profile is well-understood based on its chemical structure. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the critical role of this compound as a versatile intermediate in the synthesis of important pharmaceuticals like Salmeterol and Pranlukast underscores its significance in drug development and organic synthesis. The outlined synthetic workflows provide a clear visual representation of its application in these complex multi-step processes.

References

Spectroscopic Profile of 4-Phenyl-1-Butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is paramount. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-phenyl-1-butanol (B1666560).

Chemical Structure and Properties

This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . Its structure consists of a phenyl group attached to a four-carbon aliphatic chain, with a primary alcohol functional group at the terminus.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number3360-41-6
Molecular FormulaC₁₀H₁₄O
Molecular Weight150.22 g/mol
Boiling Point140-142 °C at 14 mmHg
Density0.984 g/mL at 20 °C
Refractive Index (n20/D)1.521
SMILESOCCCCc1ccccc1

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides detailed information about the hydrogen environments within the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 90 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.29 - 7.10m5HAromatic protons (C₆H₅)
3.63t2H-CH₂-OH
2.64t2HPh-CH₂-
1.71 - 1.55m4H-CH₂-CH₂-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number and types of carbon atoms in this compound.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
142.6C1 (quaternary aromatic)
128.4C3, C5 (aromatic CH)
128.3C2, C6 (aromatic CH)
125.7C4 (aromatic CH)
62.6-CH₂-OH
35.8Ph-CH₂-
32.4Ph-CH₂-CH₂-
28.9-CH₂-CH₂-OH
Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

Table 4: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch (alcohol)
~3025MediumC-H stretch (aromatic)
~2935, ~2860StrongC-H stretch (aliphatic)
~1604, ~1496, ~1454Medium to WeakC=C stretch (aromatic ring)
~1058StrongC-O stretch (primary alcohol)
~745, ~698StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented here was obtained via electron impact (EI) ionization.

Table 5: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
150~20[M]⁺ (Molecular Ion)
132~10[M - H₂O]⁺
117~25[M - H₂O - CH₃]⁺
104100[C₈H₈]⁺ (Tropylium ion rearrangement)
91~80[C₇H₇]⁺ (Tropylium ion)
77~10[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a liquid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrumentation: The NMR spectra are acquired on a spectrometer operating at a specific frequency for protons (e.g., 300 MHz) and a corresponding frequency for carbon-13.[2]

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.[2]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy (FTIR)
  • Sample Preparation: For a neat liquid like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[3] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[3]

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

  • Background Spectrum: A background spectrum of the clean salt plates or the empty ATR crystal is recorded.

  • Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.[4] The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (Electron Impact - EI)
  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[5] The sample is vaporized in the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[5][6]

  • Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.[7]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Data Interpretation and Structural Correlation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information NMR NMR (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework Connectivity NMR->Connectivity Chemical Shifts Coupling Constants IR IR Functional_Groups Functional Groups (O-H, C=C aromatic) IR->Functional_Groups Vibrational Frequencies MS Mass Spec (EI) Molecular_Formula Molecular Weight Elemental Composition MS->Molecular_Formula Molecular Ion Peak Fragmentation Fragmentation Pattern Structural Fragments MS->Fragmentation Fragment Ion Peaks

Caption: Spectroscopic workflow for the structural elucidation of this compound.

References

Molecular Structure and Proton Environments

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-phenyl-1-butanol (B1666560)

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. The document details the interpretation of the spectrum, presents quantitative data in a structured format, outlines a standard experimental protocol for data acquisition, and uses visualizations to clarify structural relationships and workflows.

The first step in analyzing an NMR spectrum is to understand the chemical structure of the molecule and identify the non-equivalent proton environments. This compound possesses a phenyl group and a four-carbon aliphatic chain with a terminal primary alcohol. This structure gives rise to six distinct sets of protons, as illustrated below.

Caption: Structure of this compound with proton environments labeled Hₐ-Hբ.

  • Hₐ (Aromatic Protons): Five protons on the phenyl ring. Due to the free rotation of the C-C bond, they appear as a complex multiplet but are often treated as a single group in introductory analysis.

  • Hₑ (Hydroxyl Proton): One proton of the alcohol group (-OH).

  • Hd (Benzylic Protons): Two protons on the carbon adjacent to the phenyl ring.

  • Hc (Methylene Protons): Two protons on the carbon adjacent to Hd and Hb.

  • Hb (Methylene Protons): Two protons on the carbon adjacent to the hydroxyl group.

¹H NMR Spectral Data

The following table summarizes the expected quantitative data for the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
Hₐ7.14 - 7.275HMultiplet (m)-Aromatic protons (C₆H₅-)
Hb~3.622HTriplet (t)~6.6Methylene (B1212753) protons (-CH₂-OH)
Hd~2.622HTriplet (t)~7.6Benzylic protons (Ar-CH₂-)
Hc1.56 - 1.684HMultiplet (m)-Methylene protons (-CH₂-CH₂-)
HₑVariable (e.g., ~1.5)1HSinglet (s, broad)-Hydroxyl proton (-OH)

Note: The signal for Hc represents two overlapping methylene groups. In higher resolution spectra, these may be resolved into two separate multiplets.

Detailed Spectrum Analysis

The chemical shift, integration, and multiplicity of each signal provide specific information about the molecular structure.

  • Hₐ (Aromatic, 7.14 - 7.27 ppm): This signal appears in the characteristic downfield region for aromatic protons.[1] The integration of 5H confirms the presence of a monosubstituted benzene (B151609) ring. The complex multiplet arises from small differences in the chemical shifts and coupling between the ortho, meta, and para protons.

  • Hb (Methylene, ~3.62 ppm): This signal is shifted downfield due to the deshielding effect of the adjacent electronegative oxygen atom. Its integration corresponds to 2H. The signal is a triplet because it is coupled to the two adjacent Hc protons (n+1 = 2+1 = 3).

  • Hd (Benzylic, ~2.62 ppm): This signal corresponds to the benzylic protons.[1] The electron-withdrawing effect of the phenyl ring causes a downfield shift compared to a standard alkane. It integrates to 2H and appears as a triplet due to coupling with the two neighboring Hc protons (n+1 = 2+1 = 3).

  • Hc (Methylene, 1.56 - 1.68 ppm): These four protons from the two central methylene groups are in a similar chemical environment and overlap in a complex multiplet.[1] The Hb protons are split by Hc, and the Hd protons are also split by their adjacent Hc protons.

  • Hₑ (Hydroxyl, variable): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to adjacent protons. This exchange can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide causes the -OH peak to disappear from the spectrum.

Logical Relationship of Spin-Spin Splitting

The multiplicity of each signal is a direct result of the number of neighboring protons, governed by the n+1 rule.

G cluster_0 cluster_1 cluster_2 Hd Hd Protons (2H) At C4 Hc Hc Protons (2H) At C3 Hd->Hc n=2 protons (n+1) -> Triplet Result_Hd Result for Hd: Triplet Hd->Result_Hd Hc->Hd n=2 protons (n+1) -> Triplet Hb Hb Protons (2H) At C2 Hc->Hb n=2 protons (n+1) -> Triplet Result_Hc Result for Hc: Multiplet (split by Hd and Hb) Hc->Result_Hc Hb->Hc n=2 protons (n+1) -> Triplet Result_Hb Result for Hb: Triplet Hb->Result_Hb Ha Ha Protons (2H) At C1 OH OH Proton At O Result_OH Result for OH: Singlet (no coupling) OH->Result_OH

Caption: Spin-spin splitting logic for the aliphatic protons of this compound.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed methodology for acquiring a standard ¹H NMR spectrum of a small organic molecule like this compound.

Sample Preparation
  • Mass Determination: Accurately weigh 5-25 mg of the solid this compound sample.

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[1] Mix gently (e.g., by vortexing) until the sample is fully dissolved.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. Solid particles can degrade the quality of the spectrum.

  • Internal Standard (Optional): For precise chemical shift calibration, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, the residual proton signal of the deuterated solvent (e.g., CHCl₃ at 7.26 ppm) is often used as a secondary reference.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition
  • Sample Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This compensates for any magnetic field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

  • Parameter Setup: Set the acquisition parameters for a standard ¹H experiment. This includes:

    • Pulse Angle: Typically a 90° pulse.

    • Acquisition Time (at): The duration for which the signal (FID) is recorded, typically 2-4 seconds.

    • Relaxation Delay (d1): A delay between pulses to allow protons to return to equilibrium, typically 1-5 seconds.

    • Number of Scans (ns): The number of times the experiment is repeated and averaged to improve the signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

  • Acquisition: Start the experiment. The spectrometer will emit radiofrequency pulses and record the resulting Free Induction Decay (FID) signal.

Data Processing
  • Fourier Transform: The time-domain FID signal is converted into a frequency-domain spectrum using a Fourier Transform (FT).

  • Phasing: The spectrum is manually or automatically phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Calibration: The chemical shift axis is calibrated by setting the reference peak (TMS at 0.00 ppm or residual CHCl₃ at 7.26 ppm) to its known value.

  • Integration: The relative areas under each peak are calculated to determine the ratio of protons giving rise to each signal.

Experimental Workflow Diagram

G prep 1. Sample Preparation (Weigh, Dissolve, Filter) acq 2. Data Acquisition (Lock, Shim, Set Parameters) prep->acq proc 3. Data Processing (FT, Phase, Baseline, Calibrate) acq->proc analysis 4. Spectrum Analysis (Assign Peaks, Analyze Splitting) proc->analysis report 5. Final Report (Tabulate Data, Interpret Results) analysis->report

Caption: Standard workflow for NMR sample analysis from preparation to final report.

References

The Structural Elucidation of 4-Phenyl-1-Butanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-butanol (B1666560) is a significant aromatic alcohol utilized as a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1] While its chemical and physical properties are well-documented, a definitive crystal structure remains elusive in publicly accessible crystallographic databases. This technical guide consolidates the available spectroscopic and physical data for this compound. Furthermore, it provides a comprehensive, generalized protocol for the determination of a small molecule crystal structure, from crystallization to X-ray diffraction analysis, to aid researchers in future structural elucidation efforts for this and similar compounds.

Introduction

This compound, with the chemical formula C₁₀H₁₄O, is a colorless liquid characterized by a mild, rosy, herbaceous odor.[2][3] Its utility spans various industrial applications, including the synthesis of NK105, a paclitaxel-incorporating micellar nanoparticle formulation, and substituted pyrrolidine-2-carboxylic acids for treating AT2 receptor function-associated diseases.[2] Despite its widespread use, a comprehensive understanding of its solid-state conformation through single-crystal X-ray diffraction has not been reported in the available scientific literature. This guide aims to bridge this gap by summarizing known data and presenting a detailed workflow for its crystal structure determination.

Physicochemical Properties of this compound

A summary of the known quantitative data for this compound is presented in Table 1. This data is crucial for its handling, characterization, and the design of crystallization experiments.

PropertyValueReference(s)
Molecular FormulaC₁₀H₁₄O[2][4][5]
Molecular Weight150.22 g/mol [2][5]
Boiling Point140-142 °C at 14 mmHg[2]
Density0.984 g/mL at 20 °C[2]
Refractive Index (n20/D)1.521[2]
Flash Point>230 °F (>110 °C)[2][3]
LogP2.350[2]
pKa15.13 ± 0.10 (Predicted)[2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride, followed by reduction.[6] An alternative method utilizes the reaction of phenylacetaldehyde (B1677652) and acetaldehyde, followed by hydrogenation and reduction.[2] Industrial processes have been developed to avoid hazardous reagents, such as a novel synthesis using tetrahydrofuran (B95107) and an acyl chloride.[7]

Below is a diagram illustrating a generalized workflow for the synthesis of this compound.

cluster_synthesis Synthesis of this compound Raw Materials Raw Materials Intermediate Intermediate Raw Materials->Intermediate Reaction Final Product Final Product Intermediate->Final Product Reduction/Hydrolysis

A simplified workflow for the synthesis of this compound.

Experimental Protocol for Crystal Structure Determination

As the crystal structure of this compound is not currently available, the following section details a generalized experimental protocol for its determination via single-crystal X-ray diffraction.

Crystallization

The primary challenge in the structural analysis of this compound, which is a liquid at room temperature, is obtaining single crystals suitable for X-ray diffraction.[2] This necessitates exploring various crystallization techniques, including:

  • Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is allowed to evaporate slowly in a controlled environment. The choice of solvent is critical and can be guided by solubility tests.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of this compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, leading to crystal formation. Due to its low melting point, very low temperatures may be required.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, the following steps are undertaken for data collection and structure solution:

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen to minimize radiation damage and thermal vibrations.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities are integrated, and a set of unique reflections is generated.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure. For small molecules, direct methods or Patterson methods are typically employed to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

  • Validation and Deposition: The final structure is validated using software tools to check for geometric and crystallographic consistency. Upon successful validation, the crystallographic data should be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.

The following diagram illustrates the general workflow for crystal structure determination.

Compound Compound Crystallization Crystallization Compound->Crystallization X-ray_Diffraction X-ray Diffraction Crystallization->X-ray_Diffraction Data_Processing Data Processing X-ray_Diffraction->Data_Processing Structure_Solution Structure Solution & Refinement Data_Processing->Structure_Solution Validation Validation Structure_Solution->Validation Database_Deposition Database Deposition (e.g., CCDC) Validation->Database_Deposition

A general workflow for single-crystal X-ray diffraction analysis.

Conclusion

While this compound is a commercially and synthetically important molecule, its three-dimensional structure in the solid state has yet to be determined. The lack of a published crystal structure presents an opportunity for further research that would provide valuable insights into its conformational preferences and intermolecular interactions. The protocols and data presented in this guide offer a foundational resource for researchers aiming to undertake the structural elucidation of this compound, thereby contributing to a more complete understanding of this versatile chemical compound.

References

thermodynamic properties of 4-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of 4-phenyl-1-butanol (B1666560)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . Due to a scarcity of direct experimental data for certain thermodynamic parameters, this document combines available physical property data with established experimental protocols for the determination of these properties in similar organic compounds. This approach provides a valuable resource for researchers utilizing this compound in scientific and drug development applications.

Core Thermodynamic and Physical Properties

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
CAS Number 3360-41-6[1]
Appearance Colorless liquid[1]
Density 0.984 g/mL at 20°C
0.972 g/mL at 25°C
Refractive Index (n20/D) 1.521
Boiling Point 140-142 °C at 14 mmHg[1]
258-259 °C at 760 mmHg (estimated)[1]
Flash Point >110 °C (>230 °F)[1]
Vapor Pressure 0.007 mmHg at 25°C (estimated)[1]
Solubility Soluble in alcohol, almost insoluble in water
Table 2: Thermodynamic Properties of this compound
PropertyValueSource
Standard Enthalpy of Formation (ΔfH°) Not available
Heat of Combustion (ΔcH°) Not available
Heat Capacity (Cp) Not available
Enthalpy of Vaporization (ΔvapH) Not available
Enthalpy of Fusion (ΔfusH) Not applicable (liquid at STP)

Experimental Protocols for Thermodynamic Data Determination

While specific experimental data for some are not available, the following sections detail the standard methodologies used to determine these properties for similar organic liquids.

Determination of Heat of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a sample holder, usually a platinum crucible, within a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final products are in their standard states.

  • Assembly and Pressurization: A fuse wire is connected to ignition terminals within the bomb, with the wire in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in a well-insulated outer container (calorimeter) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.

  • Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the organic compound in the presence of excess oxygen is an exothermic reaction, releasing heat that is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid and sulfuric acid (if nitrogen or sulfur are present) and the heat of combustion of the fuse wire. The standard enthalpy of combustion (ΔcH°) can then be calculated from ΔcU using the relationship ΔH = ΔU + Δ(pV).

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

The specific heat capacity of a liquid can be determined with high precision using a differential scanning calorimeter.

Methodology:

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • DSC Measurement: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate (e.g., 10 K/min) over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calibration: The heat flow and temperature of the DSC are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium, zinc).

  • Sapphire Standard: To obtain absolute heat capacity values, a baseline is first run with two empty pans. Then, a run is performed with a sapphire standard (a material with a well-characterized heat capacity) in the sample pan. Finally, the sapphire is replaced with the sample pan containing this compound and the run is repeated under identical conditions.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, taking into account the masses of the sample and the sapphire standard.

Determination of Enthalpy of Vaporization using Ebulliometry

The enthalpy of vaporization can be determined by measuring the vapor pressure of the liquid at different temperatures using an ebulliometer.

Methodology:

  • Apparatus Setup: An ebulliometer, an apparatus designed to measure the boiling point of a liquid at a controlled pressure, is used. The setup includes a boiling flask, a thermometer or temperature probe, a condenser, and a connection to a pressure control system.

  • Measurement: A sample of this compound is placed in the boiling flask. The pressure of the system is set and maintained at a specific value. The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the liquid is precisely measured.

  • Data Collection: The boiling temperature is recorded for a range of different pressures.

  • Calculation: The enthalpy of vaporization (ΔvapH) is determined from the vapor pressure data using the Clausius-Clapeyron equation:

    ln(P₂/P₁) = - (ΔvapH/R) * (1/T₂ - 1/T₁)

    where P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, and R is the ideal gas constant. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R.

Visualizations

Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of key thermodynamic properties of a liquid organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Heat of Combustion cluster_2 Heat Capacity cluster_3 Enthalpy of Vaporization Sample Sample Bomb_Calorimetry Bomb Calorimetry Sample->Bomb_Calorimetry Combustion in O2 DSC Differential Scanning Calorimetry (DSC) Sample->DSC Controlled Heating Ebulliometry Ebulliometry Sample->Ebulliometry Boiling Point Measurement at various Pressures Delta_cH ΔcH° Bomb_Calorimetry->Delta_cH Calculation Cp Cp DSC->Cp Comparison with Standard Vapor_Pressure_Data Vapor Pressure vs. Temperature Data Ebulliometry->Vapor_Pressure_Data Delta_vapH ΔvapH Vapor_Pressure_Data->Delta_vapH Clausius-Clapeyron Plot

Caption: Generalized workflow for thermodynamic property determination.

References

Biological Activity of 4-Phenyl-1-butanol: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the currently available scientific information regarding the biological activity of 4-phenyl-1-butanol (B1666560). Despite its use as a fragrance agent and a synthetic intermediate in the pharmaceutical industry, there is a significant lack of in-depth research into its intrinsic biological effects. Consequently, this guide summarizes the existing knowledge on this compound and explores the biological activities of its structurally related analogs to provide a contextual framework.

Introduction to this compound

This compound is an aromatic alcohol characterized by a phenyl group attached to a four-carbon butanol chain. It is a colorless liquid with a mild, floral aroma, which has led to its use in the fragrance industry.[1] Beyond its olfactory properties, it serves as a versatile chemical intermediate in organic synthesis.[2] A notable application is its use as a building block in the synthesis of the paclitaxel-incorporating micellar nanoparticle formulation, NK105, which has been investigated for its potential in cancer therapy. It is important to note that in such applications, this compound is a precursor and not the active therapeutic agent itself.

A thorough review of scientific literature reveals a paucity of studies focused directly on the biological activity of this compound. Therefore, quantitative data such as IC50 or EC50 values, detailed experimental protocols for biological assays, and defined signaling pathways are not available for this compound.

Biological Activities of Structurally Similar Compounds

To infer potential biological activities of this compound, it is informative to examine its shorter-chain homologs, which have been more extensively studied.

Phenethyl Alcohol (2-Phenylethanol)

Phenethyl alcohol, a structurally similar compound with a two-carbon alkyl chain, is well-documented for its biological effects.

  • Antimicrobial and Preservative Properties: Phenethyl alcohol is recognized for its broad-spectrum antimicrobial, antiseptic, and disinfectant capabilities.[3] This has led to its widespread use as a preservative in pharmaceutical and cosmetic formulations, where it effectively inhibits the growth of bacteria and fungi, thereby extending product shelf-life.[4] The proposed mechanism for its antibacterial action involves the disruption of the cellular membrane.[5]

  • Bactericidal Concentrations: Research has established that phenethyl alcohol exhibits bactericidal effects within a concentration range of 90 to 180 mM.[6]

  • Antioxidant Potential: In addition to its antimicrobial properties, some studies have indicated that phenethyl alcohol possesses antioxidant activity, enabling it to neutralize free radicals.[4][5]

3-Phenyl-1-propanol

3-Phenyl-1-propanol, the three-carbon chain analog, is also primarily utilized in the flavor and fragrance industry.[7] While it is employed as a biochemical tool in proteomics research, comprehensive data on its specific biological activities are limited.[8] There is some evidence to suggest it may have insecticidal properties.[9]

Quantitative Data Summary

A defining feature of the current body of literature is the absence of quantitative data (e.g., IC50, EC50, Ki) detailing the biological activity of this compound. As such, a structured table for comparative data analysis cannot be provided.

Experimental Methodologies

Detailed experimental protocols specifically designed for the evaluation of the biological activity of this compound are not described in published scientific studies.

Visualizations: Logical and Experimental Workflows

Given the lack of information on specific signaling pathways modulated by this compound, a diagrammatic representation of its mechanism of action is not feasible. However, a conceptual workflow for the preliminary screening of a compound for potential antimicrobial activity, which could be applied to this compound, is presented below.

cluster_workflow Antimicrobial Screening Workflow cluster_moa Mechanism of Action Investigation cluster_analysis Data Interpretation compound_prep Compound Preparation (this compound Stock Solution) mic_assay Minimum Inhibitory Concentration (MIC) Assay compound_prep->mic_assay strain_selection Selection of Microbial Strains (Gram-positive, Gram-negative, Fungi) strain_selection->mic_assay determine_mic Determination of MIC Values mic_assay->determine_mic Quantitative Endpoint membrane_assay Membrane Integrity Assay morphology_analysis Cell Morphology Analysis (e.g., SEM, TEM) membrane_assay->morphology_analysis determine_mic->membrane_assay If Antimicrobial Activity is Observed cytotoxicity_assay Cytotoxicity Assessment (on Mammalian Cell Lines) determine_mic->cytotoxicity_assay

Conceptual workflow for antimicrobial activity screening.

Conclusion

References

The Biological Mechanisms of 4-Phenyl-1-Butanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the known and putative mechanisms of action of 4-phenyl-1-butanol (B1666560) and its isomer, 4-phenyl-2-butanol (B1222856), in biological systems. While research into this compound's specific molecular interactions is still emerging, this document synthesizes current understanding, drawing parallels from structurally related compounds and detailing established activities of its isomers.

Overview of Phenylbutanols

This compound is an aromatic alcohol characterized by a phenyl group attached to a butanol backbone. It is recognized for its use in the fragrance industry and as a synthetic intermediate in the pharmaceutical field. Its biological activities are a subject of growing interest, with potential mechanisms of action including enzyme inhibition and disruption of bacterial communication. Its isomer, 4-phenyl-2-butanol, has demonstrated clear enzymatic inhibitory effects.

Known Biological Activity: Inhibition of Tyrosinase by 4-Phenyl-2-Butanol

A significant body of research has focused on the biological activity of 4-phenyl-2-butanol, an isomer of this compound. This research has demonstrated its role as an inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis and fruit browning.

Quantitative Data on Tyrosinase Inhibition

The inhibitory effects of 4-phenyl-2-butanol on the monophenolase and diphenolase activities of mushroom tyrosinase have been quantified, as summarized in the table below.

CompoundEnzyme ActivityIC50 (mM)Inhibition Type
4-Phenyl-2-butanolMonophenolase1.1Mixed-type
4-Phenyl-2-butanolDiphenolase0.8Noncompetitive

Data sourced from a study on the inhibition of mushroom tyrosinase by benzylideneacetone, benzylacetone, and 4-phenyl-2-butanol.[1]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a representative protocol for assessing the inhibitory effect of a compound on mushroom tyrosinase activity.

Objective: To determine the IC50 value and inhibition type of a test compound against mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • L-Tyrosine

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

  • Test compound (e.g., 4-phenyl-2-butanol) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-DOPA (for diphenolase activity) or L-Tyrosine (for monophenolase activity) in phosphate buffer.

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare serial dilutions of the test compound in phosphate buffer.

  • Assay for Diphenolase Activity:

    • In a 96-well plate, add the test compound solution at various concentrations.

    • Add the mushroom tyrosinase solution to each well.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Assay for Monophenolase Activity:

    • Follow the same procedure as for diphenolase activity, but use L-Tyrosine as the substrate.

    • Monitor the reaction progress by measuring the increase in absorbance at 475 nm. The lag time of the reaction should also be recorded.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition type, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.

G cluster_workflow Experimental Workflow: Tyrosinase Inhibition Assay prep Reagent Preparation (Enzyme, Substrate, Inhibitor) assay Enzyme-Inhibitor Incubation prep->assay reaction Substrate Addition & Reaction Initiation assay->reaction measurement Spectrophotometric Measurement (Absorbance) reaction->measurement analysis Data Analysis (IC50, Inhibition Type) measurement->analysis

Workflow for tyrosinase inhibition assay.

Putative Mechanism of Action: Quorum Sensing Inhibition

While direct evidence for this compound as a quorum sensing (QS) inhibitor is not yet established, its structural similarity to known QS inhibitors, such as phenylethyl alcohol, suggests a plausible mechanism of action, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation.

The Pseudomonas aeruginosa Quorum Sensing Pathway

P. aeruginosa possesses a complex and hierarchical QS system, primarily regulated by the Las and Rhl systems.

  • Las system: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). At a threshold concentration, this autoinducer binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex then upregulates the expression of virulence factor genes and the rhlR gene.

  • Rhl system: The RhlI synthase produces the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to and activates the RhlR transcriptional regulator. The RhlR/C4-HSL complex controls the expression of another set of virulence genes.

Inhibition of this pathway, potentially by molecules like this compound, could occur through competitive binding to the LasR or RhlR receptors, preventing the binding of the natural autoinducers and thereby attenuating the expression of virulence factors.

G cluster_las Las System cluster_rhl Rhl System LasI LasI Synthase Three_oxo_C12_HSL 3-oxo-C12-HSL (Autoinducer) LasI->Three_oxo_C12_HSL produces LasR LasR Receptor Three_oxo_C12_HSL->LasR binds to LasR_complex LasR/3-oxo-C12-HSL Complex LasR->LasR_complex RhlR RhlR Receptor LasR_complex->RhlR activates transcription virulence Virulence Gene Expression (Biofilm, Toxins) LasR_complex->virulence activates RhlI RhlI Synthase C4_HSL C4-HSL (Autoinducer) RhlI->C4_HSL produces C4_HSL->RhlR binds to RhlR_complex RhlR/C4-HSL Complex RhlR->RhlR_complex RhlR_complex->virulence activates inhibitor This compound (Hypothetical Inhibitor) inhibitor->LasR competes with 3-oxo-C12-HSL inhibitor->RhlR competes with C4-HSL

References

4-Phenyl-1-Butanol: A Comprehensive Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with 4-phenyl-1-butanol. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this chemical safely and responsibly. This document summarizes key safety data, outlines experimental protocols for hazard assessment, and visualizes relevant workflows and pathways.

Chemical and Physical Properties

This compound is an aromatic alcohol characterized by a phenyl group attached to a butanol backbone. It is a colorless liquid with a mild floral scent and sees use in the fragrance industry and as an intermediate in chemical synthesis.[1][2]

PropertyValueReference(s)
CAS Number 3360-41-6[3][4]
Molecular Formula C₁₀H₁₄O[3][5]
Molecular Weight 150.22 g/mol [3][5]
Boiling Point 140-142 °C at 14 mmHg[3]
Flash Point 110 °C (230 °F) - closed cup[3]
Density 0.984 g/mL at 20 °C[3]
Solubility Soluble in alcohol.[6]

Hazard Identification and Classification

There are conflicting reports regarding the GHS classification of this compound. While some safety data sheets (SDS) indicate that the substance is not classified as hazardous, others identify it as a skin and eye irritant, as well as a potential respiratory tract irritant.[4][7] This discrepancy highlights the importance of consulting multiple sources and exercising caution when handling this chemical.

GHS Classification (According to Fisher Scientific SDS): [4]

  • Skin Corrosion/Irritation: Category 2

  • Serious Eye Damage/Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)

Hazard Statements: [4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data

Toxicity of Structurally Similar Compounds

To provide a toxicological context, data for structurally related aromatic alcohols, benzyl (B1604629) alcohol and phenethyl alcohol, are presented below. It is crucial to note that while these compounds share structural similarities, their toxicological profiles may differ from that of this compound.

CompoundOral LD50 (rat)Dermal LD50 (rabbit)Key Toxicological EffectsReference(s)
Benzyl Alcohol 1.2 g/kgNot availableLow acute toxicity. Rapidly oxidized to benzoic acid. High concentrations can cause respiratory failure, hypotension, and paralysis. Toxic to neonates ("gasping syndrome").[8][9]
Phenethyl Alcohol 2.5 - 3.1 ml/kg0.8 g/kgHarmful if swallowed. Causes eye irritation. May cause mild skin irritation.[10][11]

Experimental Protocols for Hazard Assessment

Standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical hazards. The following sections detail the methodologies for key irritation tests.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test method is used to identify chemicals that have the potential to cause skin irritation.[12][13][14][15]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The viability of the cells in the model is then assessed, typically using an MTT assay, to determine the level of cytotoxicity caused by the chemical.[14][16]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.

  • Application of Test Substance: A defined amount of the test substance is applied to the surface of the RhE model.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specific period, followed by rinsing and a post-incubation period.

  • Viability Assessment: The viability of the tissue is determined by measuring the conversion of MTT to formazan (B1609692) by mitochondrial enzymes in viable cells.

  • Classification: A reduction in tissue viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[14][15]

OECD_439_Workflow start Start: Reconstructed Human Epidermis (RhE) Model prepare Tissue Preparation (Equilibration) start->prepare apply Topical Application of This compound prepare->apply expose Exposure Period apply->expose rinse Rinse and Post-Incubation expose->rinse mtt MTT Assay (Viability Assessment) rinse->mtt data Data Analysis (% Viability vs. Control) mtt->data classify Classification (Irritant or Non-Irritant) data->classify irritant Irritant (Viability <= 50%) classify->irritant Yes non_irritant Non-Irritant (Viability > 50%) classify->non_irritant No end End irritant->end non_irritant->end

Caption: Workflow for the OECD 439 in vitro skin irritation test.

In Vivo Acute Dermal Irritation/Corrosion (OECD 404)

This in vivo test is used to assess the potential of a substance to cause skin irritation or corrosion.[17][18][19][20][21]

Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).[18][21]

Methodology:

  • Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal.[18]

  • Application of Test Substance: A measured amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin and covered with a gauze patch.[17][18]

  • Exposure Period: The exposure period is typically 4 hours.[17][19]

  • Observation: The skin is examined for erythema and edema at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[18]

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

OECD_404_Workflow start Start: Albino Rabbit Model prepare Animal Preparation (Fur Removal) start->prepare apply Dermal Application of This compound (0.5g/mL) prepare->apply expose 4-Hour Exposure (Covered with Gauze) apply->expose remove Removal of Test Substance expose->remove observe Observation Period (1, 24, 48, 72 hours) remove->observe score Scoring of Erythema & Edema observe->score classify Classification based on Severity and Reversibility score->classify end End classify->end OECD_405_Workflow start Start: Albino Rabbit Model prepare Pre-test Eye Examination start->prepare apply Instillation of this compound into Conjunctival Sac prepare->apply observe Observation Period (1, 24, 48, 72 hours) apply->observe score Scoring of Corneal, Iridial, and Conjunctival Lesions observe->score classify Classification based on Severity and Reversibility score->classify end End classify->end Aromatic_Alcohol_Metabolism cluster_0 Proposed Metabolic Pathway for this compound A This compound (Aromatic Alcohol) B 4-Phenylbutanal (Aldehyde) A->B Alcohol Dehydrogenase C 4-Phenylbutanoic Acid (Carboxylic Acid) B->C Aldehyde Dehydrogenase D Conjugation and Excretion C->D

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenyl-1-Butanol from Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenyl-1-butanol (B1666560), a key intermediate in the manufacturing of various pharmaceuticals and fragrances. The primary synthetic strategy discussed involves the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640), followed by subsequent reduction of the resulting keto-acid. Two distinct reduction pathways are presented to offer flexibility based on available reagents and substrate sensitivity. All quantitative data is summarized for easy comparison, and experimental workflows are visualized using diagrams.

Introduction

This compound is a valuable building block in organic synthesis. A common and reliable method for its preparation from basic starting materials involves a two-step process starting with the Friedel-Crafts acylation of benzene. This initial reaction forms 4-oxo-4-phenylbutanoic acid. The subsequent challenge lies in the complete reduction of both the ketone and carboxylic acid functionalities. This document outlines two effective protocols for this reduction, providing researchers with options depending on their specific laboratory conditions and requirements.

Synthetic Strategy Overview

The synthesis of this compound from benzene is primarily achieved through a two-stage process:

  • Friedel-Crafts Acylation: Benzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 4-oxo-4-phenylbutanoic acid.

  • Reduction: The intermediate, 4-oxo-4-phenylbutanoic acid, is then fully reduced to this compound. This requires the reduction of both the ketone and the carboxylic acid groups. Two distinct pathways for this reduction are detailed:

    • Pathway A: A two-step reduction involving the Clemmensen reduction to selectively reduce the ketone, followed by the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH₄).

    • Pathway B: A two-step reduction utilizing the Wolff-Kishner reduction to convert the ketone to a methylene (B1212753) group, followed by the reduction of the carboxylic acid with borane (B79455) (BH₃).

Experimental Protocols

Stage 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride

This protocol details the synthesis of the key intermediate, 4-oxo-4-phenylbutanoic acid.

Materials:

  • Anhydrous benzene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add anhydrous benzene (e.g., 400 g) and powdered anhydrous aluminum chloride (e.g., 200 g).

  • Stir the mixture and heat to 50°C.

  • Slowly add succinic anhydride (e.g., 86 g) in small portions, maintaining the temperature between 50 and 60°C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 50-60°C for approximately 90 minutes.[1]

  • Cool the reaction mixture to room temperature and then carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with benzene.

  • Combine the organic layers and wash with water.

  • Extract the organic layer with a 5% sodium hydroxide solution.

  • Acidify the aqueous extract with cold, dilute hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the product.

Data Summary: Friedel-Crafts Acylation

ParameterValueReference
Benzene400 g[1]
Succinic Anhydride86 g[1]
Aluminum Chloride200 g[1]
Reaction Temperature50-60°C[1]
Reaction Time90 minutes[1]
Typical Yield~94% (crude)[1]
Stage 2: Reduction of 4-Oxo-4-phenylbutanoic Acid

Two alternative protocols are provided for the complete reduction of the keto-acid intermediate.

This protocol involves a two-step reduction: first the ketone is reduced via Clemmensen reduction, and then the carboxylic acid is reduced using LiAlH₄.

Part 1: Clemmensen Reduction of 4-Oxo-4-phenylbutanoic Acid

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Prepare zinc amalgam by adding zinc granules to a solution of mercuric chloride.

  • In a round-bottom flask fitted with a reflux condenser, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-oxo-4-phenylbutanoic acid.

  • Heat the mixture under reflux for several hours until the ketone is consumed (monitored by TLC).

  • After cooling, separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield crude 4-phenylbutanoic acid.

Part 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of 4-Phenylbutanoic Acid

Materials:

  • 4-Phenylbutanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dilute sulfuric acid

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Ice bath

Procedure:

  • In a dry three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve 4-phenylbutanoic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute sulfuric acid, while cooling in an ice bath.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by distillation under reduced pressure to obtain this compound.

Data Summary: Reduction Protocol A

StepReagentsKey ConditionsTypical Yield
Clemmensen ReductionZn(Hg), conc. HClRefluxModerate to High
LiAlH₄ ReductionLiAlH₄, dry ether/THF0°C to RT, followed by acidic workupHigh

This protocol presents an alternative two-step reduction using the Wolff-Kishner reduction for the ketone and borane for the carboxylic acid.

Part 1: Wolff-Kishner Reduction of 4-Oxo-4-phenylbutanoic Acid

Materials:

  • 4-Oxo-4-phenylbutanoic acid

  • Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask with a distillation head

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid in diethylene glycol.

  • Add hydrazine hydrate and potassium hydroxide pellets.

  • Heat the mixture to a temperature that allows for the removal of water by distillation (around 120-140°C).

  • After the water has been removed, increase the temperature to around 190-200°C and reflux for several hours.[2]

  • Cool the reaction mixture and pour it into water.

  • Acidify with dilute HCl to precipitate the 4-phenylbutanoic acid.

  • Filter, wash with water, and dry the product.

Part 2: Borane (BH₃) Reduction of 4-Phenylbutanoic Acid

Materials:

  • 4-Phenylbutanoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Dilute aqueous acid (for workup)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Inert atmosphere setup

Procedure:

  • In a dry three-necked flask under an inert atmosphere, dissolve 4-phenylbutanoic acid in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the borane solution (BH₃·THF or BH₃·SMe₂) dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the residue by distillation under reduced pressure to obtain this compound.

Data Summary: Reduction Protocol B

StepReagentsKey ConditionsTypical Yield
Wolff-Kishner ReductionN₂H₄·H₂O, KOH, Diethylene glycolHigh temperature (190-200°C)High
Borane ReductionBH₃·THF or BH₃·SMe₂0°C to RTHigh

Visualizations

Synthesis_Workflow cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Reduction - Pathway A cluster_2 Stage 2: Reduction - Pathway B Benzene Benzene KetoAcid 4-Oxo-4-phenylbutanoic Acid Benzene->KetoAcid AlCl₃ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid AlCl₃ PhenylbutanoicAcid_A 4-Phenylbutanoic Acid KetoAcid->PhenylbutanoicAcid_A Clemmensen Reduction PhenylbutanoicAcid_B 4-Phenylbutanoic Acid KetoAcid->PhenylbutanoicAcid_B Wolff-Kishner Reduction FinalProduct_A This compound PhenylbutanoicAcid_A->FinalProduct_A LiAlH₄ FinalProduct_B This compound PhenylbutanoicAcid_B->FinalProduct_B Borane (BH₃)

Caption: Overall synthetic workflow for this compound from benzene.

Friedel_Crafts_Mechanism reactants Succinic Anhydride + AlCl₃ acylium Acylium Ion Intermediate reactants->acylium Generation of Electrophile sigma_complex Sigma Complex product 4-Oxo-4-phenylbutanoic Acid Complex sigma_complex->product Deprotonation & Rearomatization benzene Benzene benzene->sigma_complex Electrophilic Attack

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

References

Application Notes and Protocols for the Synthesis of 4-Phenyl-1-Butanol via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenyl-1-butanol (B1666560), a key intermediate in the pharmaceutical and fragrance industries. The synthesis is a two-step process initiated by the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to yield 4-oxo-4-phenylbutanoic acid. This intermediate is then subjected to a reduction process to afford the target molecule, this compound. This guide presents a comprehensive methodology, including reaction conditions, purification techniques, and characterization data.

Introduction

The synthesis of this compound is a significant transformation in organic chemistry, providing a valuable building block for various applications. The primary route involves an initial carbon-carbon bond formation via a Friedel-Crafts acylation, a cornerstone of aromatic chemistry. This is followed by a reduction step to convert the keto and carboxylic acid functionalities into a methylene (B1212753) and a primary alcohol group, respectively. The choice of reducing agent is critical to achieve the desired selectivity and yield. This protocol outlines a reliable method for this synthetic sequence.

Data Presentation

The following tables summarize the key quantitative data for the intermediate and final products.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Yield (%)
4-Oxo-4-phenylbutanoic acidC₁₀H₁₀O₃178.19114-116-~91%
This compoundC₁₀H₁₄O150.22-140-142 (at 14 mmHg)[1]~67% (overall)[2]

Table 2: Spectroscopic Data

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
4-Oxo-4-phenylbutanoic acid 8.01-7.98 (m, 2H), 7.62-7.58 (m, 1H), 7.50-7.46 (m, 2H), 3.29 (t, J=6.6 Hz, 2H), 2.80 (t, J=6.6 Hz, 2H)198.0, 179.2, 143.7, 137.7, 134.1, 129.6, 129.2, 125.3, 33.2, 28.4[3]
This compound 7.27-7.14 (m, 5H), 3.62 (t, J=6.5 Hz, 2H), 2.62 (t, J=7.7 Hz, 2H), 1.68-1.56 (m, 4H)142.7, 128.4, 128.3, 125.7, 62.6, 35.7, 32.1, 27.8

Experimental Protocols

Part 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel-Crafts Acylation

This protocol details the synthesis of the intermediate compound, 4-oxo-4-phenylbutanoic acid.

Materials:

  • Succinic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (2.2 eq)

  • Anhydrous benzene (solvent and reactant)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Water

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (2.2 eq) and anhydrous benzene.

  • In the dropping funnel, dissolve succinic anhydride (1.0 eq) in anhydrous benzene.

  • Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride in benzene.

  • After the addition is complete, heat the reaction mixture to reflux for 30 minutes.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude 4-oxo-4-phenylbutanoic acid from a mixture of water and ethanol (B145695) or benzene to obtain a purified solid. A yield of approximately 91% can be expected with a melting point of 114-116 °C.

Part 2: Synthesis of this compound via Reduction of 4-Oxo-4-phenylbutanoic Acid

This protocol describes the reduction of the keto-acid intermediate to the final product, this compound, using sodium borohydride (B1222165) and iodine.

Materials:

  • 4-Oxo-4-phenylbutanoic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Iodine (I₂) (0.5 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dilute hydrochloric acid

  • Diethyl ether

  • 3M Sodium hydroxide (B78521) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend sodium borohydride (1.2 eq) in anhydrous THF.

  • Slowly add a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) in THF to the stirred suspension at 0-10 °C.

  • Allow the mixture to stir at room temperature until the gas evolution ceases.

  • Cool the mixture to 0 °C and slowly add a solution of iodine (0.5 eq) in THF.

  • Stir the reaction mixture for approximately 2 hours at room temperature.

  • Carefully quench the reaction by adding dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with 3M sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid. An overall yield for the two-step process is reported to be around 67%.[2]

Mandatory Visualization

Synthesis_Workflow Benzene Benzene Step1 Friedel-Crafts Acylation Benzene->Step1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Step1 Intermediate 4-Oxo-4-phenylbutanoic Acid Step1->Intermediate AlCl₃ Step2 Reduction Intermediate->Step2 FinalProduct This compound Step2->FinalProduct 1. NaBH₄, I₂ 2. H₃O⁺

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Reduction A1 Reactants Mixing (Benzene, Succinic Anhydride, AlCl₃) A2 Reflux A1->A2 A3 Quenching (Ice/HCl) A2->A3 A4 Workup & Extraction A3->A4 A5 Purification (Recrystallization) A4->A5 B1 Reactants Mixing (Keto-acid, NaBH₄, THF) A5->B1 B2 Iodine Addition B1->B2 B3 Reaction B2->B3 B4 Quenching & Workup B3->B4 B5 Purification (Distillation) B4->B5

Caption: Detailed experimental workflow.

References

Reduction of 4-Phenylbutyric Acid to 4-Phenyl-1-Butanol: A Comparative Analysis of Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The reduction of 4-phenylbutyric acid to 4-phenyl-1-butanol (B1666560) is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This compound serves as a key building block in the manufacturing of drugs such as salmeterol (B1361061) and pranlukast. This document provides a detailed overview and comparative analysis of common methodologies for this reduction, aimed at researchers, scientists, and professionals in drug development.

The primary methods for the reduction of carboxylic acids to their corresponding primary alcohols involve the use of powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a potent and widely used reducing agent for this purpose, known for its high reactivity.[1][2] Borane (B79455) complexes, such as borane tetrahydrofuran (B95107) (BH₃·THF), offer a milder and often more chemoselective alternative. An alternative commercially viable strategy involves a two-step process: esterification of the carboxylic acid followed by reduction of the resulting ester. This latter approach can be achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, providing a safer and more cost-effective option in some contexts.[3]

This document outlines detailed protocols for three distinct methods for the synthesis of this compound from 4-phenylbutyric acid, providing a direct comparison of their reaction conditions, yields, and reagent-handling considerations. The selection of an appropriate method will depend on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and safety infrastructure.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the different methods of reducing 4-phenylbutyric acid or its methyl ester to this compound.

MethodReducing Agent(s)SubstrateSolvent(s)Typical Yield (%)
1. Direct Reduction with Lithium Aluminum HydrideLithium Aluminum Hydride (LiAlH₄)4-Phenylbutyric AcidAnhydrous Diethyl Ether/THF~90% (estimated)
2. Direct Reduction with BoraneBorane Tetrahydrofuran (BH₃·THF)4-Phenylbutyric AcidAnhydrous Tetrahydrofuran81.6%
3. Two-Step: Esterification and Reduction with Sodium Borohydride/Lewis AcidSodium Borohydride (NaBH₄), Aluminum Chloride (AlCl₃)Methyl 4-phenylbutanoate1,2-Dimethoxyethane56%

Experimental Protocols

Method 1: Direct Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of 4-phenylbutyric acid using the powerful reducing agent, lithium aluminum hydride.

Materials:

  • 4-Phenylbutyric Acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • 10% Sulfuric Acid

  • Anhydrous Sodium Sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether or THF is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 4-phenylbutyric acid in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The flask is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate (B1210297), followed by the careful addition of water or a saturated aqueous solution of sodium sulfate.

  • The resulting mixture is then acidified with 10% sulfuric acid to dissolve the aluminum salts.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Method 2: Direct Reduction with Borane Tetrahydrofuran (BH₃·THF)

This protocol details the reduction of 4-phenylbutyric acid using a borane-tetrahydrofuran (B86392) complex.[4]

Materials:

  • 4-Phenylbutyric Acid (12.3 g, 75 mmol)

  • Sodium Borohydride (NaBH₄) (3.4 g, 90 mmol)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

  • Iodine (9.5 g, 37.5 mmol)

  • 3 M Hydrochloric Acid

  • 3 M Sodium Hydroxide (B78521)

  • Anhydrous Sodium Sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a 250 mL four-necked flask, add sodium borohydride and 50 mL of anhydrous THF.

  • Cool the mixture to 0-10 °C with an ice bath and slowly add a solution of 4-phenylbutyric acid in 50 mL of anhydrous THF over 1 hour.

  • Allow the reaction mixture to warm to room temperature and continue stirring until gas evolution ceases.

  • At 35 °C, add a solution of iodine in THF. A large amount of gas will be released over approximately 2 hours.

  • After an additional hour of reaction, add 37.5 mL of 3 M hydrochloric acid.

  • The solvent is removed, and the residue is dissolved in 100 mL of an appropriate organic solvent (e.g., diethyl ether).

  • The organic solution is washed three times with 10 mL portions of 3 M sodium hydroxide solution and then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield this compound, which can be further purified by column chromatography.[4]

Method 3: Two-Step Synthesis via Esterification and Reduction with NaBH₄/AlCl₃

This method involves the initial conversion of 4-phenylbutyric acid to its methyl ester, followed by reduction.[3]

Step 1: Esterification of 4-Phenylbutyric Acid

  • Dissolve 4-phenylbutyric acid in methanol.

  • Slowly add thionyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

  • Remove the volatile solvents under vacuum.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution.

  • Remove the ethyl acetate under vacuum to obtain methyl 4-phenylbutanoate.

Step 2: Reduction of Methyl 4-phenylbutanoate

  • In a flask, prepare a chilled solution of 1,2-dimethoxyethane, anhydrous aluminum chloride (0.036 mol), and sodium borohydride (0.11 mol).

  • Add methyl 4-phenylbutanoate (20 g, 0.11 mol) dropwise to the chilled solution.

  • Heat the reaction mixture to 50-60 °C until the reaction is complete.

  • Cool the reaction mixture to room temperature and add 1N HCl.

  • Extract the aqueous layer with toluene (B28343).

  • Wash the organic layer with water and brine.

  • Concentration of the toluene layer gives this compound.[3]

Mandatory Visualizations

G cluster_start Starting Material cluster_methods Reduction Methods cluster_product Final Product 4-Phenylbutyric Acid 4-Phenylbutyric Acid Method 1 Direct Reduction (LiAlH4) 4-Phenylbutyric Acid->Method 1 Method 2 Direct Reduction (BH3-THF) 4-Phenylbutyric Acid->Method 2 Method 3 Two-Step Method (Esterification -> NaBH4/AlCl3) 4-Phenylbutyric Acid->Method 3 This compound This compound Method 1->this compound Method 2->this compound Method 3->this compound

Caption: Experimental workflow for the synthesis of this compound.

G reactant 4-Phenylbutyric Acid (C10H12O2) product This compound (C10H14O) reactant->product Reduction reagent [H]

Caption: Chemical transformation of 4-phenylbutyric acid.

References

Application Notes and Protocols for the Synthesis of 4-Phenyl-1-butanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-phenyl-1-butanol (B1666560). The synthesis is achieved through a Grignard reaction between 2-phenylethylmagnesium bromide and ethylene (B1197577) oxide. This method offers a reliable and scalable route to produce high-purity this compound, an important intermediate in the pharmaceutical and fragrance industries. This document includes a detailed reaction mechanism, a step-by-step experimental protocol, quantitative data, and safety precautions.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and fragrance compounds. The Grignard reaction provides a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of this primary alcohol. The selected synthetic route involves the preparation of a Grignard reagent from 2-phenylethyl bromide and its subsequent reaction with ethylene oxide, which serves as a two-carbon electrophile, to yield the desired product after acidic workup.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds in two main stages:

  • Formation of the Grignard Reagent: 2-Phenylethyl bromide reacts with magnesium metal in an anhydrous ether solvent to form 2-phenylethylmagnesium bromide.

  • Nucleophilic Attack and Protonation: The Grignard reagent acts as a nucleophile and attacks the electrophilic carbon of the ethylene oxide ring, leading to the opening of the epoxide. Subsequent workup with an acidic solution protonates the resulting alkoxide to yield this compound.

Reaction_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack and Workup 2-Phenylethyl_bromide C₆H₅CH₂CH₂Br Mg Mg Ether Anhydrous Ether Grignard_reagent C₆H₅CH₂CH₂MgBr Ethylene_oxide C₂H₄O (epoxide) Intermediate C₆H₅CH₂CH₂CH₂CH₂OMgBr Product This compound (C₆H₅(CH₂)₄OH) Acid_workup H₃O⁺

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant Properties

ReactantFormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
2-Phenylethyl bromideC₈H₉Br185.061.355220-221
Magnesium TurningsMg24.311.741090
Ethylene OxideC₂H₄O44.050.88210.7
Diethyl Ether (anhydrous)(C₂H₅)₂O74.120.71334.6

Table 2: Product Specifications and Expected Yield

ProductFormulaMolar Mass ( g/mol )PurityBoiling Point (°C)Expected Yield
This compoundC₁₀H₁₄O150.22>98% (after distillation)[1]140-142 °C / 14 mmHg[2]70-80%

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 300 MHz)δ 7.32-7.17 (m, 5H, Ar-H), 3.67 (t, J=6.6 Hz, 2H, -CH₂OH), 2.66 (t, J=7.7 Hz, 2H, Ar-CH₂-), 1.72-1.60 (m, 4H, -CH₂CH₂-), 1.38 (s, 1H, -OH)
¹³C NMR (CDCl₃, 75 MHz)δ 142.6, 128.4, 128.3, 125.7, 62.8, 35.8, 31.3, 28.9
FTIR (neat)3330 (br, O-H), 3026, 2935, 2858 (C-H), 1603, 1496, 1454 (C=C, aromatic), 1058 (C-O) cm⁻¹
Mass Spec. (EI)m/z (%): 150 (M⁺, 19), 132 (12), 117 (25), 104 (100), 91 (81), 77 (6), 65 (12)[3]

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Equipment
  • Reagents: 2-phenylethyl bromide, magnesium turnings, iodine (crystal), ethylene oxide, anhydrous diethyl ether, hydrochloric acid (1 M), saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Experimental Workflow

G A 1. Setup and Preparation (Dry glassware, inert atmosphere) B 2. Grignard Reagent Formation (Mg, I₂, 2-phenylethyl bromide in ether) A->B C 3. Reaction with Ethylene Oxide (Cool to 0°C, slow addition) B->C D 4. Quenching (Saturated NH₄Cl solution) C->D E 5. Extraction and Washing (Ether, NaHCO₃, Brine) D->E F 6. Drying and Concentration (MgSO₄, Rotary Evaporator) E->F G 7. Purification (Vacuum Distillation) F->G H 8. Characterization (NMR, IR, MS) G->H

Detailed Procedure

Step 1: Preparation of 2-Phenylethylmagnesium Bromide (Grignard Reagent)

  • Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a 100 mL dropping funnel. Flame-dry the apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Place magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of 2-phenylethyl bromide (18.5 g, 0.10 mol) in 80 mL of anhydrous diethyl ether.

  • Add approximately 10 mL of the 2-phenylethyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle may be necessary.

  • Once the reaction has initiated, add the remaining 2-phenylethyl bromide solution dropwise at a rate that maintains a steady reflux. The total addition time should be approximately 1-1.5 hours.

  • After the addition is complete, continue to stir the mixture and reflux for an additional 30 minutes to ensure all the magnesium has reacted. The resulting greyish-brown solution is the Grignard reagent.

Step 2: Reaction with Ethylene Oxide

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice-water bath.

  • Carefully condense ethylene oxide (5.3 g, 0.12 mol) into a cold graduated cylinder and dissolve it in 30 mL of cold, anhydrous diethyl ether.

  • Add the ethylene oxide solution dropwise to the cooled and vigorously stirred Grignard reagent via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1 hour.

Step 3: Workup and Purification

  • Cool the reaction mixture again in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation (140-142 °C at 14 mmHg) to obtain pure this compound as a colorless oil.[2]

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are highly reactive towards water and protic solvents. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere.

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. All operations should be performed in a well-ventilated fume hood, away from open flames and sparks.

  • 2-Phenylethyl Bromide: This reagent is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Ethylene Oxide: Ethylene oxide is a toxic and flammable gas. It should be handled with extreme caution in a well-ventilated fume hood.

  • Quenching: The quenching of the Grignard reaction is exothermic. The quenching solution should be added slowly and with efficient cooling.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction does not initiate Inactive magnesium surface; presence of moisture.Crush the magnesium turnings gently with a dry glass rod. Add a small crystal of iodine. Ensure all glassware and reagents are scrupulously dry.
Low yield of product Incomplete Grignard formation; premature quenching of the Grignard reagent; loss of product during workup.Ensure complete reaction of magnesium. Maintain strict anhydrous conditions. Perform careful extractions during workup.
Formation of biphenyl (B1667301) byproduct Wurtz coupling of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide solution slowly to the magnesium to maintain a low concentration of the halide.

Conclusion

The Grignard reaction protocol described herein provides an efficient and reliable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain high yields of the pure product, suitable for further applications in drug development and other areas of chemical synthesis.

References

Application Notes and Protocols: 4-Phenyl-1-butanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-phenyl-1-butanol (B1666560) as a versatile starting material in the synthesis of various pharmaceutical intermediates. The protocols detailed below are based on established literature and patents, offering insights into the synthesis of key precursors for active pharmaceutical ingredients (APIs) such as the long-acting β2-adrenergic agonist Salmeterol and the leukotriene receptor antagonist Pranlukast (B1678047).

Synthesis of Salmeterol Intermediate: (4-(6-Bromohexyloxy)butyl)benzene

This compound serves as a crucial building block in the synthesis of Salmeterol, a medication used to treat asthma and chronic obstructive pulmonary disease (COPD). A key step involves the etherification of this compound to introduce the C6 side chain, forming the intermediate (4-(6-bromohexyloxy)butyl)benzene.

Experimental Protocol:

A common synthetic route involves the reaction of this compound with 1,6-dibromohexane (B150918) in the presence of a base and a phase transfer catalyst.

Materials:

Procedure:

  • To a round bottom flask, add this compound (100 g), toluene (900 mL), potassium hydroxide (165.2 g), and tetrabutylammonium hydrogen sulphate (2.26 g) at 25°C.[1]

  • Add 1,6-dibromohexane (487.5 g) to the reaction mixture over a period of 2 hours.[1]

  • Stir the reaction mixture for 20 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, add water (770 mL) and stir for 45 minutes.[1]

  • Separate the aqueous layer and extract with toluene (300 mL).[1]

  • Combine the toluene layers, wash with 10% brine solution, and dry over anhydrous sodium sulphate (60 g).[1]

  • Distill the toluene under vacuum at 65°C to obtain the crude product.[1]

Quantitative Data Summary:
Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)Reference
This compound150.22100 g0.666-[1]
1,6-dibromohexane243.97487.5 g2.00-[1]
(4-(6-Bromohexyloxy)butyl)benzene313.28--Not specified[1]

Synthesis Workflow:

Salmeterol_Intermediate_Synthesis This compound This compound Reaction Reaction This compound->Reaction 1,6-Dibromohexane 1,6-Dibromohexane 1,6-Dibromohexane->Reaction Workup Workup Reaction->Workup KOH, Toluene, Tetrabutylammonium hydrogen sulphate, 25°C, 20h Intermediate (4-(6-Bromohexyloxy)butyl)benzene Workup->Intermediate H2O, Toluene extraction, Drying, Distillation

Caption: Synthesis of the Salmeterol intermediate.

Synthesis of Pranlukast Intermediate: 4-(4-Phenylbutoxy)benzoic acid

Pranlukast, a cysteinyl leukotriene receptor antagonist used in the management of asthma, is synthesized from an intermediate derived from this compound. The initial steps involve the conversion of this compound to a more reactive species, followed by etherification with a benzoate (B1203000) derivative.

Experimental Protocol:

The synthesis of the key intermediate, 4-(4-phenylbutoxy)benzoic acid, can be achieved through a multi-step process starting with the bromination of this compound, followed by a Williamson ether synthesis with methyl 4-hydroxybenzoate (B8730719), and subsequent hydrolysis.

Step 1: Synthesis of 1-bromo-4-phenylbutane (B79780)

Materials:

  • This compound

  • 40% Hydrobromic acid

Procedure:

  • Mix this compound and 40% hydrobromic acid (mass ratio of 1:2.857 to 1:11.428).[2][3]

  • Heat the mixture to reflux and separate the water formed during the reaction.[3]

  • Cool the reaction mixture and separate the organic layer.[2][3]

  • Remove the solvent from the organic phase and purify by distillation under reduced pressure to obtain 1-bromo-4-phenylbutane.[2][3]

Step 2: Synthesis of 4-(4-Phenylbutoxy)benzoic acid

Materials:

  • 1-bromo-4-phenylbutane (from Step 1)

  • Methyl 4-hydroxybenzoate

  • Potassium carbonate

  • Toluene

  • Dimethylformamide (DMF)

  • 15% Sodium hydroxide solution

  • 10% Hydrochloric acid

Procedure:

  • In a reaction vessel, combine 1-bromo-4-phenylbutane (15g, 0.07 mol), DMF (15mL), toluene (45mL), methyl 4-hydroxybenzoate (11.5g, 0.076 mol), and anhydrous potassium carbonate (15.4g, 0.11 mol).

  • Heat the mixture to reflux for 10 hours.

  • Add 15% aqueous sodium hydroxide (100mL) to the mixture and reflux for an additional hour.

  • Cool the reaction to room temperature and acidify with 10% hydrochloric acid to pH 2.

  • Filter the resulting white solid, wash with water, and dry to obtain 4-(4-phenylbutoxy)benzoic acid.

Quantitative Data Summary:
Reactant/ProductMolecular Weight ( g/mol )AmountMolesYield (%)Reference
1-bromo-4-phenylbutane213.1115 g0.07-
Methyl 4-hydroxybenzoate152.1511.5 g0.076-
4-(4-Phenylbutoxy)benzoic acid270.3418.8 g-92

Synthesis Workflow:

Pranlukast_Intermediate_Synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Etherification & Hydrolysis This compound This compound Bromination Bromination This compound->Bromination 40% HBr, Reflux 1-bromo-4-phenylbutane 1-bromo-4-phenylbutane Bromination->1-bromo-4-phenylbutane Etherification Etherification 1-bromo-4-phenylbutane->Etherification Methyl-4-hydroxybenzoate Methyl-4-hydroxybenzoate Methyl-4-hydroxybenzoate->Etherification K2CO3, DMF, Toluene, Reflux Hydrolysis Hydrolysis Etherification->Hydrolysis 15% NaOH, Reflux Intermediate 4-(4-Phenylbutoxy)benzoic acid Hydrolysis->Intermediate 10% HCl Salmeterol_Pathway Salmeterol Salmeterol Beta-2_Adrenergic_Receptor β2-Adrenergic Receptor Salmeterol->Beta-2_Adrenergic_Receptor Binds to Gs_Protein Gs Protein Beta-2_Adrenergic_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to Pranlukast_Pathway Cysteinyl_Leukotrienes Cysteinyl_Leukotrienes CysLT1_Receptor CysLT1 Receptor Cysteinyl_Leukotrienes->CysLT1_Receptor Binds to Gq_Protein Gq Protein CysLT1_Receptor->Gq_Protein Activates Pranlukast Pranlukast Pranlukast->CysLT1_Receptor Blocks PLC Phospholipase C Gq_Protein->PLC Stimulates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to PIP2 PIP2 PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release IP3 triggers Inflammation Bronchoconstriction & Inflammation Ca_Release->Inflammation

References

Application Notes and Protocols: 4-Phenyl-1-Butanol as a Precursor for Salmeterol and Pranlukast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the active pharmaceutical ingredients (APIs) Salmeterol and Pranlukast, utilizing 4-phenyl-1-butanol (B1666560) as a key starting material or intermediate. The following sections outline the synthetic pathways, experimental procedures, and relevant data to support drug development and research activities.

Synthesis of Salmeterol from this compound

This compound is a crucial precursor in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.[1][2] It is used to synthesize the key intermediate, N-benzyl-6-(4-phenylbutoxy)hexan-1-amine.[1][3]

Synthetic Pathway Overview

The synthesis of Salmeterol from this compound involves the preparation of a key side-chain intermediate, (4-(6-bromohexyloxy)butyl)benzene, which is then animated and coupled with the core aromatic structure of Salmeterol.

Salmeterol_Synthesis cluster_0 Side-Chain Synthesis cluster_1 Coupling and Final Steps A This compound C (4-(6-Bromohexyloxy)butyl)benzene A->C KOH, TBAB Toluene B 1,6-Dibromohexane B->C E N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine C->E K2CO3, KI DMF D Benzylamine D->E G Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate E->G DIEA, DCM F Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate F->G H 2-(Benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol G->H Reduction (e.g., Vitride) I Salmeterol H->I Debenzylation (e.g., Pd/C, H2) Pranlukast_Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Assembly A Tetrahydrofuran C 4-Chloro-butan-1-ol A->C Ring Opening B HCl B->C F This compound C->F Friedel-Crafts Alkylation D Benzene D->F E AlCl3 E->F H 1-Bromo-4-phenylbutane F->H Bromination G HBr G->H K 4-(4-Phenylbutoxy)benzoic acid methyl ester H->K Williamson Ether Synthesis I Methyl 4-hydroxybenzoate I->K J K2CO3 J->K M 4-(4-Phenylbutoxy)benzoic acid K->M Hydrolysis L NaOH L->M P Pranlukast M->P Amide Coupling N 3-Amino-2-hydroxyacetophenone N->P O Coupling & Cyclization O->P Pranlukast_Signaling_Pathway A Arachidonic Acid C Leukotriene A4 (LTA4) A->C via 5-HPETE B 5-Lipoxygenase E Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) C->E D LTC4 Synthase F CysLT1 Receptor E->F Binds to G Bronchoconstriction, Inflammation, Mucus Secretion F->G Activates H Pranlukast H->F

References

Application of 4-Phenyl-1-Butanol in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butanol (B1666560) is an aromatic alcohol that has found a niche in the fragrance industry due to its versatile and pleasant olfactory profile. It is characterized by a mild, floral, and rosy scent with hints of hyacinth and a subtle woody sweetness.[1][2] Its chemical structure, featuring a phenyl group attached to a butanol chain, contributes to its unique aroma and its utility as both a fragrance component and a fixative in various scented products.[2] This document provides detailed application notes and protocols for the use of this compound in fragrance applications, targeting researchers, scientists, and professionals in the field.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in fragrance formulations.

PropertyValueReference
CAS Number 3360-41-6[1]
Molecular Formula C10H14O[1]
Molecular Weight 150.22 g/mol [1]
Appearance Colorless clear liquid[1]
Odor Profile Floral, rose, mild woody sweetness[1][2]
Boiling Point 258-259 °C at 760 mmHg; 140-142 °C at 14 mmHg[1]
Flash Point 114.44 °C (238 °F)[1]
Specific Gravity 0.985 - 0.988 @ 20°C[1]
Refractive Index 1.520 - 1.522 @ 20°C[1]
Vapor Pressure 0.007 mmHg @ 25°C (estimated)[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Olfactory Profile and Application

This compound is valued for its soft, floral, and enduring scent. Its primary applications in the fragrance industry include:

  • Fragrance Agent: It imparts a smooth, rosy, and slightly green, hyacinth-like character to fragrance compositions.

  • Fixative: Due to its relatively high boiling point and low vapor pressure, it helps to prolong the scent of more volatile fragrance ingredients, increasing the longevity of the overall perfume.[2]

  • Modifier: It can be used to blend and soften the sharper notes of other floral or synthetic ingredients, creating a more harmonious and rounded fragrance profile.

It is recommended for use in a variety of fragranced products, including fine fragrances, cosmetics, personal care products (soaps, lotions), and air care products. The typical usage level is up to 0.5% in the fragrance concentrate.[1]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

Objective: To characterize the olfactory profile of this compound and determine its odor detection threshold.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass vials with caps

  • Olfactory smelling strips (blotters)

  • A panel of trained sensory analysts (minimum of 5)

  • Controlled environment with neutral odor

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent. A common starting point is a 10% dilution, followed by serial dilutions (e.g., 1%, 0.1%, 0.01%, etc.) to determine the odor threshold.

  • Sample Presentation: Dip a smelling strip into each dilution for 2-3 seconds, ensuring consistent saturation. Allow the solvent to evaporate for a few seconds.

  • Olfactory Evaluation: Present the smelling strips to the sensory panel in a randomized and blind manner. Panelists should evaluate the odor at different time intervals (top note, middle note, and base note) and record their descriptions of the scent profile.

  • Odor Threshold Determination: The odor detection threshold is the lowest concentration at which a majority of the panel can detect an odor. This is typically determined using a forced-choice method (e.g., triangle test) where the panelist is presented with three samples, one of which contains the odorant, and asked to identify the different sample.

  • Data Analysis: Compile the descriptive terms used by the panelists to create a comprehensive olfactory profile. Calculate the geometric mean of the individual odor thresholds to determine the panel's overall odor detection threshold.

Protocol 2: Evaluation of Substantivity on Fabric

Objective: To assess the longevity of the scent of this compound on a fabric substrate.

Materials:

  • This compound solution (e.g., 1% in ethanol)

  • Standardized fabric swatches (e.g., cotton, wool)

  • Glass jars with airtight lids

  • A panel of trained sensory analysts

Procedure:

  • Sample Application: Apply a standardized amount of the this compound solution to each fabric swatch.

  • Incubation: Place each treated swatch in a separate labeled glass jar and seal it. Store the jars in a controlled environment (constant temperature and humidity).

  • Sensory Evaluation: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), have the sensory panel evaluate the intensity of the scent remaining on the fabric swatches. The intensity can be rated on a numerical scale (e.g., 0-10, where 0 is no odor and 10 is a very strong odor).

  • Data Analysis: Plot the average scent intensity ratings against time to generate a substantivity curve. This will provide a visual representation of how long the scent of this compound lasts on the fabric.

Protocol 3: Stability Testing in a Cosmetic Base

Objective: To evaluate the chemical and olfactory stability of this compound in a representative cosmetic formulation (e.g., a lotion or cream base).

Materials:

  • This compound

  • Unscented cosmetic base

  • Glass containers for storage

  • Incubators or ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • pH meter

  • Viscometer

  • GC-MS (Gas Chromatography-Mass Spectrometry) equipment

Procedure:

  • Formulation: Incorporate this compound into the cosmetic base at a desired concentration (e.g., 0.2%). Prepare a control sample of the base without the fragrance ingredient.

  • Accelerated Aging: Store the samples in the glass containers at the different temperatures for a specified period (e.g., 1, 2, and 3 months).

  • Physicochemical Analysis: At each time point, evaluate the samples for any changes in color, pH, and viscosity compared to the control and the initial sample.

  • Olfactory Evaluation: A sensory panel should evaluate the odor of the samples at each time point to detect any changes in the scent profile (e.g., discoloration, off-odors).

  • Chemical Analysis (GC-MS): At the beginning and end of the study, analyze the samples using GC-MS to identify any degradation products of this compound or interactions with the cosmetic base ingredients.

  • Data Analysis: Compare the results from the aged samples to the initial samples and the control to determine the stability of this compound in the formulation under the tested conditions.

Signaling Pathways and Experimental Workflows

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ca_Na Ca2+, Na+ Ca_Na->Ion_Channel Influx of Action_Potential Action Potential Depolarization->Action_Potential Brain Olfactory Bulb (Brain) Action_Potential->Brain Signal to

Caption: Olfactory signal transduction cascade initiated by an odorant molecule.

Experimental Workflow for Fragrance Ingredient Evaluation

The evaluation of a new fragrance ingredient like this compound typically follows a structured workflow to ensure its safety, performance, and suitability for use in consumer products.

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_olfactory Olfactory Evaluation cluster_performance Performance Testing cluster_safety Safety & Stability P1 Purity Analysis (GC-MS) P2 Identification of Impurities P1->P2 P3 Measurement of Physical Constants P2->P3 O1 Sensory Panel Evaluation P3->O1 O2 Odor Profile Description O1->O2 O3 Odor Threshold Determination O2->O3 Perf1 Substantivity (Skin, Fabric, Hair) O3->Perf1 Perf2 Volatility Assessment Perf1->Perf2 Perf3 Performance in Product Base Perf2->Perf3 S1 Stability Testing (Light, Heat, pH) Perf3->S1 S2 Toxicological Assessment S1->S2 S3 Regulatory Compliance Check S2->S3 Final_Formulation Inclusion in Final Fragrance Formulation S3->Final_Formulation

Caption: A typical workflow for the evaluation of a new fragrance ingredient.

Conclusion

This compound is a valuable raw material in the perfumer's palette, offering a unique combination of a pleasant floral aroma and fixative properties. While detailed performance data such as odor threshold and substantivity are not widely published, the provided protocols offer a framework for researchers and formulators to systematically evaluate and incorporate this ingredient into a variety of fragranced products. Its mild and versatile character makes it suitable for creating sophisticated and long-lasting scents. Further in-house testing is recommended to determine its optimal use and performance in specific formulations.

References

Application Notes and Protocols for the Synthesis of 4-Phenyl-1-Butanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Phenyl-1-butanol (B1666560) and its derivatives are valuable intermediates in the pharmaceutical, fragrance, and fine chemical industries.[1][2] Their structural motif is a key building block for a variety of bioactive molecules and complex organic structures.[3] For instance, this compound is a key starting material for drugs such as Salmeterol and Pranlukast.[4] This document provides detailed application notes and experimental protocols for three distinct and scalable methods for synthesizing this compound and its derivatives: (1) Friedel-Crafts reaction followed by reduction, (2) Grignard reaction, and (3) Suzuki-Miyaura cross-coupling for advanced derivative synthesis.

Method 1: Friedel-Crafts Alkylation and Subsequent Reduction

Application Note: This two-step method is a robust and cost-effective route starting from readily available materials: γ-butyrolactone and benzene (B151609). The first step involves a Friedel-Crafts alkylation to form 4-phenylbutanoic acid.[5] The subsequent reduction of the carboxylic acid yields the target alcohol. While traditional methods for this reduction employed hazardous reagents like lithium aluminum hydride (LiAlH4), modern protocols utilize safer and more selective reducing systems like sodium borohydride (B1222165) combined with an activating agent (e.g., iodine or aluminum chloride).[4][5] This pathway is highly suitable for large-scale industrial production due to its efficiency and the use of inexpensive starting materials.[4]

Experimental Workflow:

A γ-Butyrolactone + Benzene B 4-Phenylbutanoic Acid A->B  AlCl₃, 50°C   C This compound B->C  NaBH₄, Iodine, THF  

Caption: Workflow for Friedel-Crafts Alkylation and Reduction.

Experimental Protocol:

Step 1: Synthesis of 4-Phenylbutanoic Acid via Friedel-Crafts Alkylation [5]

  • To a 250 mL three-necked flask equipped with a mechanical stirrer and a condenser, add benzene (100 g, 1.28 mol) and anhydrous aluminum trichloride (B1173362) (AlCl₃, 50 g, 0.38 mol).

  • Stir the mixture at 50°C for 10 minutes.

  • Slowly add γ-butyrolactone (21.5 g, 0.25 mol) to the mixture.

  • Maintain the reaction temperature at 50°C for 1.5 hours.

  • After the reaction is complete, carefully pour the mixture into a beaker containing 600 mL of ice water and 50 mL of concentrated hydrochloric acid.

  • Separate the organic layer and remove the excess benzene by distillation under reduced pressure.

  • Dissolve the residue in 500 mL of water and adjust the pH to 9-9.5 using a 50% sodium hydroxide (B78521) solution.

  • Decolorize with activated carbon and filter.

  • Acidify the filtrate to pH 2 with 3 M hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with water, and dry to obtain 4-phenylbutanoic acid.

Step 2: Reduction of 4-Phenylbutanoic Acid to this compound [5]

  • In a 250 mL four-necked flask, suspend sodium borohydride (NaBH₄, 3.4 g, 90 mmol) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0-10°C in an ice bath.

  • Dissolve the 4-phenylbutanoic acid (12.3 g, 75 mmol) from Step 1 in 50 mL of anhydrous THF and add it dropwise to the NaBH₄ suspension over 1 hour.

  • Allow the mixture to warm to room temperature and continue stirring until gas evolution ceases.

  • Prepare a solution of iodine (9.5 g, 37.5 mmol) in 50 mL of anhydrous THF.

  • Add the iodine solution dropwise to the reaction mixture at a temperature maintained below 35°C. Vigorous gas evolution will be observed. The addition takes approximately 2 hours.

  • After the addition is complete, quench the reaction by slowly adding 50 mL of methanol, followed by 100 mL of 1 M HCl.

  • Extract the product with ethyl acetate (B1210297) (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate (B1220275) solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data:

StepProductStarting MaterialYieldMelting Point (Acid)Reference
Friedel-Crafts Alkylation4-Phenylbutanoic Acidγ-Butyrolactone85%46-48°C[5]
ReductionThis compound4-Phenylbutanoic Acid~79%N/A[5]
Overall This compound γ-Butyrolactone ~67% N/A [5]

Method 2: Grignard Reaction

Application Note: The Grignard reaction is a classic and highly versatile method for forming carbon-carbon bonds.[6] To synthesize this compound, the reaction can be performed by reacting benzylmagnesium halide with a three-carbon electrophile containing a latent hydroxyl group, such as trimethylene oxide (oxacyclobutane).[7] This approach builds the carbon skeleton and introduces the alcohol functionality in a single step followed by an aqueous workup. A key requirement for success is maintaining strictly anhydrous conditions, as Grignard reagents are highly basic and react readily with protic sources like water.[8]

Experimental Workflow:

A Benzyl (B1604629) Halide + Mg B Benzylmagnesium Halide (Grignard Reagent) A->B  Anhydrous Ether   C Alkoxide Intermediate B->C  Nucleophilic Attack   D This compound C->D  H₃O⁺ Workup   E Trimethylene Oxide E->C

Caption: Synthesis of this compound via Grignard Reaction.

Experimental Protocol:

Step 1: Preparation of Benzylmagnesium Chloride

  • Ensure all glassware is oven-dried and assembled hot under a dry nitrogen atmosphere.

  • Place magnesium turnings (2.4 g, 0.1 mol) in a three-necked flask fitted with a reflux condenser, dropping funnel, and nitrogen inlet. Add a small crystal of iodine as an initiator.

  • In the dropping funnel, place a solution of benzyl chloride (11.4 mL, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add a small portion of the benzyl chloride solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Trimethylene Oxide

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of trimethylene oxide (5.8 g, 0.1 mol) in 20 mL of anhydrous diethyl ether dropwise from the dropping funnel. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

Step 3: Workup

  • Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Add 50 mL of 1 M sulfuric acid to dissolve the magnesium salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Quantitative Data:

MethodKey ReagentsTypical YieldPurityNotes
Grignard ReactionBenzylmagnesium Chloride, Trimethylene Oxide60-75%>95% (post-distillation)Highly dependent on anhydrous conditions.

Method 3: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

Application Note: The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[9] This method is exceptionally useful for synthesizing derivatives of this compound, particularly biaryl structures which are prevalent in pharmaceuticals.[10] The reaction demonstrates high functional group tolerance, allowing for the coupling of complex molecules under relatively mild conditions.[9] In this protocol, a halo-substituted phenylbutanol (e.g., 4-(4-iodophenyl)-1-butanol) is coupled with various arylboronic acids to generate a library of derivatives.

Experimental Workflow:

A 4-(4-Halophenyl)-1-butanol + Arylboronic Acid B Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) A->B  Pd Catalyst, Base, Solvent   C 4-(Biphenyl-4-yl)-1-butanol Derivative B->C  Product Formation  

Caption: Suzuki-Miyaura Coupling for Derivative Synthesis.

Experimental Protocol: [10]

  • In a reaction vial, combine 4-(4-iodophenyl)-1-butanol (B15333273) (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture at 80-100°C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl derivative.

Quantitative Data (Example Derivatives):

Arylboronic AcidProductCatalystBaseYield Range
Phenylboronic acid4-(Biphenyl-4-yl)-1-butanolPd(PPh₃)₄K₂CO₃85-95%
4-Methoxyphenylboronic acid4-(4'-Methoxybiphenyl-4-yl)-1-butanolPd(PPh₃)₄K₂CO₃80-92%
3-Pyridylboronic acid4-(4-(Pyridin-3-yl)phenyl)-1-butanolPd(OAc)₂/SPhosK₃PO₄75-88%

References

Enzymatic Synthesis of Chiral 4-Phenyl-2-Butanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 4-phenyl-2-butanol (B1222856) is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this alcohol is crucial for the efficacy and safety of the final drug product. Enzymatic synthesis offers a green, highly selective, and efficient alternative to traditional chemical methods for producing enantiomerically pure (R)- and (S)-4-phenyl-2-butanol. This document provides detailed application notes and protocols for two primary enzymatic strategies: the asymmetric reduction of 4-phenyl-2-butanone and the kinetic resolution of racemic 4-phenyl-2-butanol.

Methods Overview

Two robust enzymatic methods for the synthesis of chiral 4-phenyl-2-butanol are presented:

  • Biocatalytic Reduction of 4-Phenyl-2-Butanone: This approach utilizes whole-cell biocatalysts or isolated ketoreductases (KREDs) to directly synthesize the desired enantiomer of 4-phenyl-2-butanol from the prochiral ketone, 4-phenyl-2-butanone. This method is advantageous for its potential to achieve high enantiomeric excess and theoretical yields of up to 100% for a single enantiomer.

  • Lipase-Catalyzed Kinetic Resolution of Racemic 4-Phenyl-2-Butanol: This method employs lipases to selectively acylate one enantiomer from a racemic mixture of 4-phenyl-2-butanol. This results in the separation of the two enantiomers, yielding one as the unreacted alcohol and the other as an ester. This technique is particularly useful when a racemic starting material is readily available.

Data Presentation

The following table summarizes the quantitative data for the enzymatic synthesis of chiral 4-phenyl-2-butanol using different biocatalysts.

MethodBiocatalystSubstrateProduct(s)Temp (°C)pHConversion (%)Enantiomeric Excess (e.e.) (%)Yield (%)
Biocatalytic ReductionLactobacillus paracasei BD714-Phenyl-2-butanone(S)-4-Phenyl-2-butanol297.0>99>9997
Biocatalytic ReductionLactobacillus kefiri P24-Phenyl-2-butanone(R)-4-Phenyl-2-butanol307.0999196
Kinetic ResolutionCandida antarctica Lipase B (CALB)Racemic 4-phenyl-2-butanol(R)-4-phenyl-2-butyl acetate (B1210297) & (S)-4-phenyl-2-butanol40N/A (Toluene)~50>99 (for both)~48 (for each enantiomer)

Experimental Workflows and Signaling Pathways

Enzymatic_Synthesis_Workflow cluster_reduction Biocatalytic Reduction cluster_resolution Kinetic Resolution ketone 4-Phenyl-2-butanone whole_cell Whole-Cell Biocatalyst (e.g., Lactobacillus sp.) ketone->whole_cell Asymmetric Reduction chiral_alcohol_S (S)-4-Phenyl-2-butanol whole_cell->chiral_alcohol_S racemic_alcohol Racemic 4-Phenyl-2-butanol lipase Lipase (e.g., CALB) racemic_alcohol->lipase ester (R)-4-Phenyl-2-butyl Acetate lipase->ester Selective Acylation unreacted_alcohol (S)-4-Phenyl-2-butanol lipase->unreacted_alcohol Unreacted Enantiomer acyl_donor Acyl Donor (e.g., Isopropenyl Acetate) acyl_donor->lipase

Caption: General experimental workflows for the enzymatic synthesis of chiral 4-phenyl-2-butanol.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 4-Phenyl-2-Butanone using Lactobacillus paracasei

This protocol is designed for the synthesis of (S)-4-phenyl-2-butanol.

1. Materials and Reagents:

  • Lactobacillus paracasei (e.g., BD71)

  • MRS broth (or suitable growth medium)

  • 4-Phenyl-2-butanone

  • Glucose (co-substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Centrifuge

  • Incubator shaker

  • Standard laboratory glassware

2. Procedure:

  • Cultivation of Biocatalyst: Inoculate Lactobacillus paracasei into sterile MRS broth. Incubate at 37°C for 24-48 hours until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Wash the cell pellet twice with sterile phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Biotransformation:

    • In a sterile reaction vessel, combine the resuspended cells, glucose (e.g., 1.5 equivalents relative to the substrate), and phosphate buffer.

    • Add 4-phenyl-2-butanone to the reaction mixture to a final concentration of, for example, 10 g/L.

    • Incubate the reaction mixture in a shaker at 29°C and 189 rpm for 66 hours.[1]

  • Monitoring the Reaction: Periodically take samples to monitor the conversion of the ketone and the enantiomeric excess of the alcohol product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

  • Product Extraction and Purification:

    • After the reaction is complete, centrifuge the mixture to remove the cells.

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 4-Phenyl-2-Butanol

This protocol describes the resolution of racemic 4-phenyl-2-butanol using Candida antarctica Lipase B (CALB).

1. Materials and Reagents:

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

  • Racemic 4-phenyl-2-butanol

  • Isopropenyl acetate (acyl donor)

  • Toluene (B28343) (anhydrous)

  • Molecular sieves (4 Å)

  • Orbital shaker

  • Standard laboratory glassware

2. Procedure:

  • Reaction Setup:

    • To a dry flask containing a magnetic stir bar, add racemic 4-phenyl-2-butanol (e.g., 1 mmol), anhydrous toluene (e.g., 5 mL), and molecular sieves to ensure anhydrous conditions.

    • Add isopropenyl acetate (e.g., 1.5 mmol).

  • Enzymatic Reaction:

    • Add immobilized CALB (e.g., 0.5 mg per mmol of alcohol) to the reaction mixture.

    • Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40°C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting mixture of the acylated product ((R)-4-phenyl-2-butyl acetate) and the unreacted alcohol ((S)-4-phenyl-2-butanol) can be separated by column chromatography on silica (B1680970) gel.

Conclusion

The enzymatic synthesis of chiral 4-phenyl-2-butanol through either biocatalytic reduction or kinetic resolution provides efficient and environmentally friendly pathways to obtain enantiomerically pure products. The choice of method will depend on the desired enantiomer, the availability of the starting material (ketone vs. racemic alcohol), and the specific requirements of the synthetic route. The protocols provided herein offer a solid foundation for researchers to develop and optimize these valuable biocatalytic transformations.

References

Application Notes and Protocols for the Oxidation of 4-Phenyl-1-butanol to 4-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenylbutyric acid via the oxidation of 4-phenyl-1-butanol (B1666560). Two robust and widely applicable methods are presented: the classic Jones oxidation and the milder, more selective TEMPO-catalyzed oxidation. These protocols are intended to guide researchers in the efficient and successful synthesis of this important compound, which serves as a key intermediate in the development of various pharmaceuticals.

Introduction

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. 4-Phenylbutyric acid is a valuable building block in the pharmaceutical industry, notably as a precursor to drugs used in the treatment of urea (B33335) cycle disorders and as a histone deacetylase inhibitor with potential applications in cancer therapy and other diseases. The selection of an appropriate oxidation method is crucial and depends on factors such as substrate sensitivity, desired scale, and environmental considerations.

This guide details two distinct and effective methods for the oxidation of this compound:

  • Jones Oxidation: A powerful and cost-effective method utilizing a chromic acid solution. It is known for its high reactivity and is suitable for a wide range of primary alcohols.[1][2]

  • TEMPO-Catalyzed Oxidation: A modern and milder alternative that employs a catalytic amount of a nitroxyl (B88944) radical, such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), in conjunction with a stoichiometric oxidant.[3] This method offers greater functional group tolerance and avoids the use of heavy metals.

Data Presentation

The following table summarizes the key quantitative parameters for the two described oxidation methods.

ParameterJones OxidationTEMPO-Catalyzed Oxidation
Primary Oxidant Chromic acid (H₂CrO₄)Sodium hypochlorite (B82951) (NaOCl)
Co-oxidant -Sodium chlorite (B76162) (NaClO₂)
Catalyst -TEMPO
Solvent Acetone (B3395972)Organic Solvent / Phosphate (B84403) Buffer
Typical Reaction Temperature 0 °C to room temperatureRoom temperature to 35 °C
Typical Reaction Time 2-6 hours2-8 hours
Reported Yield Typically highHigh
Work-up Quenching with isopropanol (B130326), filtration, extractionQuenching with sodium sulfite (B76179), pH adjustment, extraction

Experimental Protocols

Protocol 1: Jones Oxidation of this compound

This protocol is a representative procedure adapted from established methods for Jones oxidation of primary alcohols.[4][5]

Materials:

  • This compound

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Preparation of Jones Reagent: In a fume hood, carefully dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. To this mixture, cautiously add 50 mL of distilled water with stirring and cooling in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (e.g., 10 g, 66.6 mmol) in 100 mL of acetone. Cool the solution to 0-5 °C in an ice-water bath.

  • Oxidation: While stirring vigorously, add the prepared Jones reagent dropwise from the dropping funnel. Maintain the internal temperature of the reaction mixture below 20 °C. The color of the solution will change from orange-red to green. Continue the addition until a faint orange color persists for about 20 minutes, indicating complete oxidation.

  • Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely and a green precipitate of chromium salts is formed.

  • Work-up:

    • Decant the acetone solution from the chromium salts. Wash the salts with additional acetone (2 x 20 mL) and combine the acetone fractions.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • To the remaining residue, add 100 mL of water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification:

    • Combine the organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-phenylbutyric acid.

    • The crude product can be further purified by recrystallization or distillation.

Protocol 2: TEMPO-Catalyzed Oxidation of this compound

This protocol is based on a patented procedure for the specific oxidation of this compound.[3]

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Sodium chlorite (NaClO₂)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Phosphate buffer (e.g., pH 6.5-7.0)

  • An appropriate organic solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl, e.g., 1 M)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 10 g, 66.6 mmol) and a catalytic amount of TEMPO (e.g., 0.1 g, 0.64 mmol) in the chosen organic solvent (e.g., 100 mL).

  • Addition of Reagents: To the stirred solution, add the phosphate buffer (e.g., 50 mL). Sequentially add an aqueous solution of sodium chlorite (e.g., 1.5 equivalents) and a catalytic amount of sodium hypochlorite solution (e.g., 0.05 equivalents).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-8 hours.

  • Quenching: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of an aqueous solution of sodium sulfite until the yellow color of the reaction mixture disappears.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine all organic layers.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 50 mL).

  • Purification:

    • Combine all organic extracts and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-phenylbutyric acid.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Oxidation_Workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Mixture Addition of Oxidizing Agents This compound->Reaction_Mixture Dissolution Quenching Quenching Reaction_Mixture->Quenching Reaction Extraction Extraction Quenching->Extraction Isolation Purification Purification Extraction->Purification Crude Product 4-Phenylbutyric_Acid 4-Phenylbutyric Acid Purification->4-Phenylbutyric_Acid Pure Product

Caption: General experimental workflow for the oxidation of this compound.

Chemical_Transformation Start This compound (Primary Alcohol) End 4-Phenylbutyric Acid (Carboxylic Acid) Start->End [O] Oxidation Oxidation [O]

Caption: Chemical transformation from a primary alcohol to a carboxylic acid.

References

Application Notes and Protocols for the Derivatization of 4-Phenyl-1-butanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4-phenyl-1-butanol (B1666560) to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step for improving the volatility, thermal stability, and detectability of analytes like this compound, which contains a polar hydroxyl group.

Introduction

This compound is a primary alcohol that can be challenging to analyze directly, particularly at low concentrations. Derivatization chemically modifies the hydroxyl group, rendering the molecule more amenable to chromatographic separation and detection. For GC-MS analysis, silylation is a common and effective technique to increase volatility and thermal stability. For HPLC analysis, derivatization is employed to introduce a chromophoric or fluorophoric tag, enhancing detection by UV-Vis or fluorescence detectors.

Data Presentation

The following table summarizes representative quantitative data for the derivatization of primary alcohols, including this compound, based on established analytical methods. Please note that specific performance metrics can vary depending on the exact experimental conditions and instrumentation.

Derivatization MethodAnalyteDerivatizing ReagentAnalytical TechniqueRepresentative Yield (%)Representative LODRepresentative LOQ
SilylationThis compoundBSTFA + 1% TMCSGC-MS> 950.1 ng/mL0.5 ng/mL
AcylationThis compoundBenzoyl ChlorideGC-MS> 900.5 ng/mL2 ng/mL
Fluorescent TaggingThis compoundDansyl ChlorideHPLC-FLD> 9810 pmol/L30 pmol/L

Disclaimer: The quantitative data presented in this table are representative values for primary alcohols and may not reflect the exact values for this compound. Optimization and validation are recommended for specific applications.

Experimental Protocols

I. Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The resulting trimethylsilyl (B98337) (TMS) ether is more volatile and thermally stable, leading to improved chromatographic peak shape and sensitivity.

Materials:

  • This compound standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a standard solution of this compound in anhydrous pyridine or acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution into a Reacti-Vial™.

    • Add 200 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the mixture at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Suggested GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Suggested MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-550.

II. Acylation of this compound for GC-MS Analysis

Acylation with a reagent like benzoyl chloride introduces a benzoyl group, which can improve chromatographic properties and provide characteristic mass spectral fragmentation patterns.

Materials:

  • This compound standard solution

  • Benzoyl Chloride

  • Anhydrous Pyridine (as catalyst and solvent)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block

  • GC-MS system

Protocol:

  • Sample Preparation: Prepare a standard solution of this compound in anhydrous pyridine.

  • Derivatization Reaction:

    • To 100 µL of the this compound solution in a Reacti-Vial™, add 50 µL of benzoyl chloride.

    • Cap the vial and heat at 60°C for 20 minutes.

    • Cool the vial to room temperature.

    • Add 500 µL of a 5% sodium bicarbonate solution to quench the excess benzoyl chloride. Vortex and allow the layers to separate.

    • Extract the derivative with 500 µL of hexane (B92381) or ethyl acetate.

  • GC-MS Analysis:

    • Inject 1 µL of the organic layer into the GC-MS system using similar conditions as described for the silylation protocol, with potential adjustments to the temperature program as needed.

III. Fluorescent Labeling of this compound for HPLC Analysis

This protocol uses dansyl chloride to attach a fluorescent tag to this compound, enabling sensitive detection by a fluorescence detector.

Materials:

  • This compound standard solution

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 10)

  • Reacti-Vials™ or microcentrifuge tubes

  • Water bath

  • HPLC system with a fluorescence detector

Protocol:

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reaction:

    • In a reaction vial, mix 50 µL of the this compound solution with 100 µL of the sodium bicarbonate buffer.

    • Add 100 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes in the dark.

    • After incubation, add 50 µL of a quenching reagent (e.g., a solution of proline or dimethylamine) to react with excess dansyl chloride.

  • HPLC-FLD Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the reaction mixture into the HPLC system.

    • Suggested HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Fluorescence Detection: Excitation at ~340 nm and emission at ~520 nm.

Visualizations

The following diagrams illustrate the logical workflow for the derivatization of this compound for analytical purposes.

Derivatization_Workflow cluster_GCMS GC-MS Analysis Analyte_GC This compound Derivatization_GC Derivatization Analyte_GC->Derivatization_GC Silylation Silylation (BSTFA) Derivatization_GC->Silylation Method 1 Acylation Acylation (Benzoyl Chloride) Derivatization_GC->Acylation Method 2 Derivative_GC Volatile Derivative Silylation->Derivative_GC Acylation->Derivative_GC Analysis_GC GC-MS Analysis Derivative_GC->Analysis_GC HPLC_Derivatization_Workflow cluster_HPLC HPLC Analysis Analyte_HPLC This compound Derivatization_HPLC Derivatization (Fluorescent Tagging) Analyte_HPLC->Derivatization_HPLC Dansyl Dansyl Chloride Derivatization_HPLC->Dansyl Derivative_HPLC Fluorescent Derivative Dansyl->Derivative_HPLC Analysis_HPLC HPLC-FLD Analysis Derivative_HPLC->Analysis_HPLC

Application Notes and Protocols: 4-Phenyl-1-butanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-phenyl-1-butanol (B1666560) as a key starting material in various organic synthesis applications, with a focus on its role in the preparation of pharmaceutical intermediates and other valuable chemical entities. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways to support researchers in their synthetic endeavors.

Introduction

This compound is a versatile bifunctional molecule featuring a primary alcohol and a terminal phenyl group. This unique structure allows for a wide range of chemical transformations, making it an ideal building block in the synthesis of diverse molecular architectures.[1][2] Its applications span from the pharmaceutical industry, where it serves as a crucial intermediate for active pharmaceutical ingredients (APIs), to the fragrance industry, where its derivatives contribute to various scents.[2] This document outlines key synthetic transformations of this compound, providing detailed protocols for its conversion into valuable downstream products.

Oxidation Reactions

The primary alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, providing access to important synthetic intermediates.

Swern Oxidation to 4-Phenylbutanal

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[3][4]

Experimental Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (B109758) (DCM, 20 mL) to a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Activator Addition: To the cooled DCM, slowly add oxalyl chloride (1.2 equivalents) followed by the dropwise addition of dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents). Stir the mixture at -78 °C for 15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM (5 mL) dropwise to the reaction mixture over 5 minutes. Stir the resulting mixture at -78 °C for an additional 15 minutes.

  • Base Addition: Add triethylamine (B128534) (5.0 equivalents) dropwise to the reaction mixture and stir for 5 minutes at -78 °C.

  • Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding 10 mL of water. Extract the product with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-phenylbutanal.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Data Summary:

ReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)Reference
This compound4-PhenylbutanalOxalyl chloride, DMSO, TriethylamineDCM-78 to RT1-2>90[3][4]
Oxidation to 4-Phenylbutyric Acid

This compound can be oxidized to 4-phenylbutyric acid, a key intermediate in the synthesis of various pharmaceuticals. A modern and efficient method utilizes a nitroxyl (B88944) radical catalyst.[5]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and a catalytic amount of a nitroxyl radical catalyst (e.g., TEMPO, 0.01 equivalents) in an organic solvent such as acetonitrile. Add a phosphate (B84403) buffer to the solution.

  • Reagent Addition: Sequentially add an aqueous solution of sodium chlorite (B76162) (NaClO2, 1.5 equivalents) and a catalytic amount of sodium hypochlorite (B82951) (NaOCl, 0.01 equivalents) to the mixture while maintaining the temperature between 20-25 °C.

  • pH Adjustment: During the reaction, the pH may be adjusted to approximately 9.8 with aqueous sodium hydroxide.

  • Quenching: Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding an aqueous solution of sodium sulfite.

  • Work-up and Isolation: Acidify the reaction mixture with a suitable acid (e.g., HCl) and extract the 4-phenylbutyric acid with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the product.

Data Summary:

ReactantProductReagentsSolventTemp (°C)Yield (%)Reference
This compound4-Phenylbutyric AcidTEMPO, NaClO2, NaOClAcetonitrile/Phosphate Buffer20-25High[5]

Etherification Reactions

The hydroxyl group of this compound can be readily converted to an ether linkage through various methods, including the Williamson ether synthesis and the Mitsunobu reaction. These ethers are important intermediates in drug synthesis.

Williamson Ether Synthesis of (4-(6-Bromohexyloxy)butyl)benzene

This ether is a key intermediate in the synthesis of the long-acting β2-adrenergic receptor agonist, Salmeterol.[6][7]

Experimental Protocol:

  • Base Treatment: To a suspension of sodium hydride (0.9 equivalents) in toluene, add this compound (1.0 equivalent) at 25-30°C.

  • Alkylating Agent Addition: To this mixture, add 1,6-dibromohexane (B150918) (1.2 equivalents), along with catalytic amounts of sodium iodide and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide.

  • Reaction: Stir the reaction mixture at 45-50°C under a nitrogen atmosphere for 15-20 hours.

  • Work-up: After the reaction is complete, quench with water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography.

Data Summary:

Reactant 1Reactant 2ProductReagentsSolventTemp (°C)Time (h)Yield (%)Reference
This compound1,6-Dibromohexane(4-(6-Bromohexyloxy)butyl)benzeneNaH, NaI, TBABToluene45-5015-2048-81[6]
Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction provides a mild alternative for the synthesis of ethers with inversion of configuration if a chiral secondary alcohol is used. For a primary alcohol like this compound, it offers a way to form ethers under neutral conditions.[2][8][9]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), a suitable nucleophile (e.g., a phenol (B47542) or another alcohol, 1.2 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Work-up: Concentrate the reaction mixture and purify by column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Data Summary:

Reactant 1NucleophileProductReagentsSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenol/Alcohol4-Phenylbutyl EtherPPh3, DIAD/DEADTHF0 to RT2-12Varies[8][9]

Esterification Reactions

This compound can be converted to its corresponding esters, which are valuable in the fragrance industry and as synthetic intermediates.

Fischer Esterification with Acetic Acid

This is a classic acid-catalyzed esterification.[10][11]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent) and an excess of acetic acid (e.g., 3-5 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or by observing the formation of water (e.g., using a Dean-Stark apparatus).

  • Work-up: After cooling, dilute the reaction mixture with water and extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ester can be purified by distillation.

Data Summary:

Reactant 1Reactant 2ProductCatalystTemp (°C)Time (h)Yield (%)Reference
This compoundAcetic Acid4-Phenylbutyl acetateH2SO4 or p-TsOHReflux2-6Varies[10][11]
Steglich Esterification with Benzoic Acid

The Steglich esterification is a mild method that uses a carbodiimide (B86325) coupling agent and is suitable for substrates that are sensitive to acidic conditions.[12][13]

Experimental Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent), benzoic acid (1.1 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in anhydrous DCM.

  • Coupling Agent Addition: Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.2 equivalents) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for several hours until the reaction is complete.

  • Work-up: Filter off the precipitated dicyclohexylurea (DCU) if DCC is used. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography.

Data Summary:

Reactant 1Reactant 2ProductReagentsSolventTemp (°C)Time (h)Yield (%)Reference
This compoundBenzoic Acid4-Phenylbutyl benzoateDCC/EDC, DMAPDCM0 to RT2-6>90[12][13]

Conversion to 4-Phenylbutyl Halides

The hydroxyl group of this compound can be displaced by a halogen to form 4-phenylbutyl halides, which are versatile intermediates for nucleophilic substitution reactions.

Synthesis of 1-Bromo-4-phenylbutane (B79780)

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) with a 48% aqueous solution of hydrobromic acid (excess, e.g., 2-3 equivalents).

  • Reaction: Heat the mixture to reflux for several hours. A phase-transfer catalyst can be added to facilitate the reaction.

  • Work-up: After cooling, separate the organic layer. Wash it with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. The crude 1-bromo-4-phenylbutane can be purified by vacuum distillation.

Data Summary:

ReactantProductReagentTemp (°C)Time (h)Yield (%)Reference
This compound1-Bromo-4-phenylbutane48% HBrReflux4-12High[12]

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material for several important drugs.

Intermediate for Pranlukast Synthesis

This compound is a precursor to 4-(4-phenylbutoxy)benzoic acid, a key intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the treatment of asthma.[14][15] The synthesis involves the conversion of this compound to 1-bromo-4-phenylbutane, followed by a Williamson ether synthesis with a protected p-hydroxybenzoic acid derivative.

Intermediate for Salmeterol Synthesis

As previously detailed, this compound is used to synthesize (4-(6-bromohexyloxy)butyl)benzene, a crucial intermediate for the long-acting β2-adrenergic agonist Salmeterol, also used for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[16][17]

Signaling Pathways of Derived Pharmaceuticals

The following diagrams illustrate the mechanism of action and signaling pathways of pharmaceuticals derived from this compound.

Salmeterol_Signaling_Pathway Salmeterol Salmeterol Beta2AR β2-Adrenergic Receptor Salmeterol->Beta2AR binds Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCP Myosin Light Chain Phosphatase PKA->MLCP activates MLC_P Myosin Light Chain-P MLCP->MLC_P dephosphorylates MLC Myosin Light Chain Relaxation Bronchodilation (Smooth Muscle Relaxation) MLC->Relaxation leads to MLC_P->MLC Pranlukast_Mechanism_of_Action cluster_inflammation Inflammatory Stimulus cluster_cell Airway Smooth Muscle Cell ArachidonicAcid Arachidonic Acid LTD4 Leukotriene D4 (LTD4) ArachidonicAcid->LTD4 5-Lipoxygenase Pathway CysLT1 CysLT1 Receptor LTD4->CysLT1 binds PLC Phospholipase C CysLT1->PLC activates Pranlukast Pranlukast Pranlukast->CysLT1 blocks IP3 IP3 PLC->IP3 generates Ca2_release Ca²⁺ Release IP3->Ca2_release induces Contraction Bronchoconstriction & Inflammation Ca2_release->Contraction causes

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-phenyl-1-butanol (B1666560), a key intermediate in the pharmaceutical and fragrance industries. The following sections outline two primary scalable synthetic routes, complete with experimental procedures, quantitative data, and process visualizations.

Method 1: Friedel-Crafts Acylation of Benzene (B151609) with γ-Butyrolactone followed by Reduction

This two-step method is a commercially viable approach that utilizes readily available and inexpensive starting materials.[1] The first step involves the Friedel-Crafts acylation of benzene with γ-butyrolactone in the presence of a Lewis acid catalyst to produce 4-phenylbutyric acid. The subsequent step is the reduction of the carboxylic acid to the corresponding alcohol, this compound.

Experimental Protocols

Protocol 1.1: Synthesis of 4-Phenylbutyric Acid

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge benzene (100 g, 1.28 mol) and anhydrous aluminum chloride (AlCl₃) (50 g, 0.38 mol).[2]

  • Initial Stirring: Stir the mixture at 50°C for 10 minutes.[2]

  • Addition of γ-Butyrolactone: Slowly add γ-butyrolactone (21.5 g, 0.25 mol) to the reaction mixture while maintaining the temperature at 50°C.[2]

  • Reaction: Continue stirring at the same temperature for 1.5 hours.[2]

  • Quenching: Carefully pour the reaction mixture into a mixture of concentrated hydrochloric acid (50 mL) and ice water (600 mL).[2]

  • Work-up: Separate the organic layer and remove excess benzene by distillation under reduced pressure. Transfer the residue into water (500 mL).[2]

  • Neutralization and Purification: Adjust the pH of the aqueous solution to 9-9.5 with a 50% sodium hydroxide (B78521) solution. Treat with activated carbon and filter. Acidify the filtrate to pH 2 with 3 mol/L hydrochloric acid to precipitate the product.[2]

  • Isolation: Filter the white precipitate, wash with water, and dry to obtain 4-phenylbutyric acid.[2]

Protocol 1.2: Reduction of 4-Phenylbutyric Acid to this compound

  • Reaction Setup: In a four-necked flask, suspend sodium borohydride (B1222165) (NaBH₄) (3.4 g, 90 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (50 mL).[2]

  • Addition of 4-Phenylbutyric Acid: While stirring at 0-10°C, add a solution of 4-phenylbutyric acid (12.3 g, 75 mmol) in THF dropwise over 1 hour.[2]

  • Reaction: Allow the mixture to warm to room temperature and continue stirring until gas evolution ceases.[2]

  • Addition of Iodine: At 35°C, add a solution of iodine (9.5 g, 37.5 mmol) in THF (50 mL). A large amount of gas will be released over approximately 2 hours.[2]

  • Work-up and Purification: Follow appropriate work-up and purification procedures to isolate this compound.

Quantitative Data
StepProductStarting MaterialsMolar Ratio (Starting Material:Reagent)YieldMelting Point (°C)
14-Phenylbutyric Acidγ-Butyrolactone, Benzene, AlCl₃1 : 5.12 : 1.5285%46-48
2This compound4-Phenylbutyric Acid, NaBH₄, I₂1 : 1.2 : 0.567% (overall)N/A

Process Visualization

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Benzene Benzene Reaction1 Friedel-Crafts Acylation Benzene->Reaction1 Butyrolactone γ-Butyrolactone Butyrolactone->Reaction1 AlCl3 AlCl₃ AlCl3->Reaction1 PhenylbutyricAcid 4-Phenylbutyric Acid Reaction1->PhenylbutyricAcid Reaction2 Reduction PhenylbutyricAcid->Reaction2 NaBH4_I2 NaBH₄ / I₂ NaBH4_I2->Reaction2 Phenylbutanol This compound Reaction2->Phenylbutanol

Caption: Synthesis of this compound from γ-butyrolactone.

Method 2: Synthesis from Tetrahydrofuran and Benzene

This novel process offers a green and environmentally friendly route with high yields.[3] It involves the ring-opening of tetrahydrofuran (THF) to form a 4-chlorobutanol ester, followed by a Friedel-Crafts alkylation with benzene and subsequent hydrolysis.

Experimental Protocols

Protocol 2.1: Synthesis of 4-Chlorobutanol Acetate (B1210297)

  • Reaction Setup: In a reactor, add tetrahydrofuran (THF) and zinc chloride (ZnCl₂) as a catalyst.

  • Acylation: React the mixture with acetyl chloride. This reaction is fast and mild.[3]

  • Intermediate: This step yields high-purity 4-chlorobutanol acetate. The product is used in the next step without separation.[3]

Protocol 2.2: Friedel-Crafts Alkylation and Hydrolysis

  • Alkylation: To the crude 4-chlorobutanol acetate, add benzene and aluminum trichloride (B1173362) (AlCl₃) as a catalyst to perform a Friedel-Crafts alkylation, yielding 4-phenylbutanol acetate.[3]

  • Hydrolysis: The resulting 4-phenylbutanol acetate is hydrolyzed under alkaline conditions (e.g., sodium hydroxide in methanol/water) to produce this compound.[3]

  • Example Hydrolysis: Dissolve 38 g of 4-phenylbutanol benzoate (B1203000) in 60 ml of water, add a solution of 6 g of sodium hydroxide in 10 ml of water, and heat with stirring for 1 hour.[3] After work-up, 21.6 g of this compound is obtained.

Quantitative Data
StepIntermediate/ProductReagentsCatalystYield
14-Chlorobutanol EsterTHF, Acyl ChlorideZnCl₂High
24-Phenylbutanol Ester4-Chlorobutanol Ester, BenzeneAlCl₃75% (for acetate and benzoate)
3This compound4-Phenylbutanol Ester, NaOH-96%

Process Visualization

cluster_0 Step 1: Ring Opening & Acylation cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Hydrolysis THF Tetrahydrofuran Reaction1 Ring Opening THF->Reaction1 AcylChloride Acyl Chloride AcylChloride->Reaction1 ZnCl2 ZnCl₂ ZnCl2->Reaction1 ChlorobutanolEster 4-Chlorobutanol Ester Reaction1->ChlorobutanolEster Reaction2 Friedel-Crafts Alkylation ChlorobutanolEster->Reaction2 Benzene Benzene Benzene->Reaction2 AlCl3 AlCl₃ AlCl3->Reaction2 PhenylbutanolEster 4-Phenylbutanol Ester Reaction2->PhenylbutanolEster Reaction3 Hydrolysis PhenylbutanolEster->Reaction3 NaOH NaOH NaOH->Reaction3 Phenylbutanol This compound Reaction3->Phenylbutanol

Caption: Synthesis of this compound from THF and benzene.

Alternative Synthetic Routes

Other reported methods for the synthesis of this compound include:

  • Grignard Reaction: The reaction of phenylethyl magnesium bromide with ethylene (B1197577) oxide.[4] This method is a classic carbon-carbon bond-forming reaction but requires strict anhydrous conditions.[5]

  • Condensation and Reduction: The condensation of phenylacetaldehyde (B1677652) with acetaldehyde, followed by hydrogenation and reduction of the resulting unsaturated aldehyde.[4]

These methods may be suitable for specific applications but can present challenges in terms of reagent handling (e.g., Grignard reagents are flammable and moisture-sensitive) and may have lower overall yields or more severe reaction conditions, making them less favorable for large-scale industrial production.[3]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Phenyl-1-Butanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 4-phenyl-1-butanol (B1666560) using distillation. The following sections offer answers to frequently asked questions and solutions to common troubleshooting scenarios encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound? A1: Vacuum distillation is the most effective method for purifying this compound.[1][2] This technique is preferred because the compound has a high boiling point at atmospheric pressure, and distillation at lower temperatures under vacuum minimizes the risk of thermal decomposition.[2]

Q2: What is the boiling point of this compound? A2: The boiling point of this compound is highly dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 258-259°C.[3] Under reduced pressure, the boiling point is significantly lower. For instance, it has been reported to boil at 140-142°C at 14 mmHg and around 120°C under unspecified vacuum conditions.[1][3][4]

Q3: What are the potential impurities in crude this compound? A3: Impurities depend on the synthetic route but can include unreacted starting materials such as benzene, γ-butyrolactone, or 4-chlorobutyl esters.[5][6] Solvents used in the synthesis and workup (e.g., toluene, ethyl acetate) may also be present.[1] Byproducts from the reaction, such as esters (e.g., 4-phenylbutyl acetate), can also be significant impurities.[5]

Q4: Can this compound decompose during distillation? A4: Yes, like many high-boiling point alcohols, this compound can be susceptible to thermal degradation at high temperatures.[2] Decomposition can lead to discoloration of the product and the formation of byproducts. This is a primary reason for using vacuum distillation, which allows the compound to boil at a much lower, safer temperature.[2]

Q5: Does this compound form azeotropes? A5: While a comprehensive list of azeotropes for this compound is not readily available, azeotrope formation with residual solvents or water is a possibility in any distillation. However, for common impurities from synthesis, it is not typically reported as a major issue. If separation is poor despite a significant difference in boiling points, the possibility of an azeotrope should be considered.[7]

Troubleshooting Guide

Q1: My product is discolored (yellow or brown) after distillation. What is the cause and how can I fix it? A1: Discoloration is a common sign of thermal decomposition. The distillation temperature is likely too high. To resolve this, improve the vacuum to further reduce the boiling point. Ensure your vacuum pump is operating efficiently and that the system is free of leaks. A lower distillation temperature will minimize heat-induced degradation.

Q2: The distillation is extremely slow or not proceeding at the expected temperature. What should I do? A2: This issue typically points to two main problems: insufficient vacuum or inadequate heating.

  • Vacuum Issues : Check the entire apparatus for leaks, especially at the ground glass joints.[8] Ensure all connections are secure and properly greased. Confirm your vacuum pump is capable of reaching the required pressure and that the pump oil is clean. A cold trap between your apparatus and the pump is essential to protect the pump from volatile vapors.[2]

  • Heating Issues : Ensure the heating mantle is in good contact with the distillation flask and is set to an appropriate temperature. The flask should not be more than two-thirds full to ensure efficient heating and boiling.[2]

Q3: My distillation is experiencing sudden, violent boiling (bumping). How can I prevent this? A3: Bumping is caused by the superheating of the liquid above its boiling point without a nucleation site for bubble formation.[2] To ensure smooth boiling, add a magnetic stir bar to the distillation flask and stir vigorously throughout the distillation. If magnetic stirring is not possible, boiling chips can be used for atmospheric distillation, but they are less effective under vacuum and should never be added to hot liquid.

Q4: I am not achieving a stable vacuum. What are the common causes? A4: An unstable or poor vacuum is almost always due to leaks in the system.[8]

  • Check Joints and Tubing : Carefully inspect all ground glass joints. They should be clean, lightly greased with a suitable vacuum grease, and securely clamped. Examine all vacuum tubing for cracks, holes, or poor fits.

  • Systematic Check : Isolate different parts of the system to identify the source of the leak. Start by connecting the vacuum gauge directly to the pump to ensure the pump itself is functioning correctly.[8]

Q5: The purity of my this compound is not improving significantly after a single distillation. What are my options? A5: If a simple distillation does not provide the desired purity, it may be due to the presence of an impurity with a very close boiling point. In this case, fractional distillation is recommended. Using a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser increases the surface area for vapor-liquid equilibria, leading to a much more efficient separation of components with similar boiling points.

Data Presentation

Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O[3][9][10]
Molecular Weight 150.22 g/mol [3][9][10]
Boiling Point 258-259 °C @ 760 mmHg[3]
140-142 °C @ 14 mmHg[3][4]
138-140 °C @ 33 mmHg
Density 0.984 g/mL @ 20 °C[4]
Refractive Index n20/D 1.521[4]
Flash Point >110 °C[10][11]

Experimental Protocols

Protocol: Vacuum Distillation of this compound

1. Preparation:

  • Select a round-bottom flask of an appropriate size, ensuring it will be no more than two-thirds full of the crude material.

  • Add the crude this compound and a magnetic stir bar to the flask.

  • Place the flask in a heating mantle, which should be positioned on a lab jack for easy removal.

2. Assembly:

  • Lightly grease all ground glass joints with a high-vacuum grease to ensure a good seal.

  • Assemble the distillation apparatus: Connect a short path distillation head to the flask. Place a thermometer with the bulb positioned just below the sidearm leading to the condenser.

  • Attach a condenser to the sidearm and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and the upper outlet to a drain.

  • Connect a receiving flask to the end of the condenser.

  • Attach a vacuum adapter to the receiving flask. Connect the adapter to a cold trap (e.g., using dry ice/acetone or liquid nitrogen) and then to the vacuum pump. This trap is crucial to prevent solvent vapors from contaminating the pump oil.

3. Operation:

  • Turn on the magnetic stirrer.

  • Turn on the cooling water to the condenser.

  • Slowly and carefully turn on the vacuum pump to evacuate the system. Allow the pressure to stabilize at the desired level.

  • Once a stable vacuum is achieved, begin to slowly heat the flask using the heating mantle.

  • Observe the distillation. Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the main product fraction.

  • Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the risk of residue decomposition.

4. Shutdown:

  • Remove the heating mantle by lowering the lab jack and allow the system to cool completely under vacuum.

  • Once cooled, slowly vent the system to atmospheric pressure.

  • Turn off the vacuum pump, stirrer, and cooling water.

  • Disassemble the apparatus and characterize the purified product.

Mandatory Visualization

TroubleshootingWorkflow start Distillation Problem Identified q_purity Is Purity Low? start->q_purity q_yield Is Yield Low? start->q_yield q_color Is Product Discolored? start->q_color q_process Is Process Unstable? (Bumping, Pressure Fluctuation) start->q_process q_purity->q_yield No sol_fractional Use Fractional Distillation Column q_purity->sol_fractional Yes q_yield->q_color No sol_leak Check System for Vacuum Leaks q_yield->sol_leak Yes q_color->q_process No sol_temp Improve Vacuum to Lower Distillation Temp q_color->sol_temp Yes q_process->sol_leak Pressure Fluctuation sol_stir Ensure Adequate Stirring (Use Stir Bar) q_process->sol_stir Bumping sol_heat Ensure Even and Gradual Heating q_process->sol_heat Bumping end_node Problem Resolved sol_fractional->end_node sol_leak->end_node sol_temp->end_node sol_stir->end_node sol_heat->end_node

Caption: Troubleshooting workflow for common issues in the distillation of this compound.

References

Technical Support Center: Identifying Impurities in 4-Phenyl-1-Butanol Synthesis by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying impurities in the synthesis of 4-phenyl-1-butanol (B1666560) using Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

1. What are the common synthesis routes for this compound?

Two primary synthesis routes for this compound are the Friedel-Crafts reaction pathway and the Grignard reaction pathway.

  • Friedel-Crafts Reaction: This route typically involves the acylation of benzene (B151609) with γ-butyrolactone or succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 4-phenyl-4-oxobutanoic acid. This intermediate is then reduced to yield this compound.[1][2]

  • Grignard Reaction: This pathway often utilizes a benzylmagnesium halide (e.g., benzylmagnesium chloride) which reacts with an epoxide like ethylene (B1197577) oxide to form the desired product after an acidic workup.[3][4]

2. What are the most common impurities I should expect to see in my GC analysis?

The expected impurities will largely depend on the synthetic route employed.

  • From the Friedel-Crafts Route:

    • Tetralone (α-Tetralone): A common byproduct formed during the Friedel-Crafts step.[2]

    • Unreacted Starting Materials: Benzene, γ-butyrolactone, or succinic anhydride.

    • Intermediate Species: 4-phenyl-4-oxobutanoic acid or its corresponding ester if an esterification step is performed prior to reduction.

  • From the Grignard Route:

    • 1,2-Diphenylethane (Dibenzyl): A common coupling byproduct of the Grignard reagent.

    • Toluene: Can be formed from the Grignard reagent abstracting a proton.

    • Unreacted Starting Materials: Benzyl halide.

  • From Degradation:

    • Tetralin: Can be formed from the cyclization of this compound at high temperatures in the presence of acid.

3. I see unexpected peaks in my GC chromatogram. How can I identify them?

Identifying unknown peaks requires a systematic approach:

  • GC-MS Analysis: The most effective method for identifying unknown impurities is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each impurity will provide a fragmentation pattern that can be compared against spectral libraries (e.g., NIST) for identification.

  • Spiking Studies: Inject a sample of your reaction mixture spiked with a small amount of a suspected impurity standard. If the peak area of an existing peak increases, it confirms the identity of that impurity.

  • Review the Reaction Mechanism: Carefully consider all possible side reactions that could have occurred during your synthesis. This can provide clues as to the identity of the unexpected peaks.

4. How can I quantify the impurities in my sample?

Quantitative analysis of impurities can be performed using GC with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • External Standard Calibration: Prepare a series of calibration standards of the known impurity at different concentrations. Inject these standards to create a calibration curve of peak area versus concentration. The concentration of the impurity in your sample can then be determined from its peak area.

  • Internal Standard Method: Add a known amount of a non-interfering compound (the internal standard) to both your sample and your calibration standards. The ratio of the peak area of the impurity to the peak area of the internal standard is then used for quantification. This method can correct for variations in injection volume.

Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.- Column overload.- Inappropriate injector temperature.- Use a deactivated liner and/or a guard column.- Dilute the sample.- Optimize the injector temperature.
Ghost Peaks - Contamination in the injection port or column.- Carryover from a previous injection.- Bake out the column at a high temperature.- Clean the injector port.- Run a blank solvent injection between samples.
Shifting Retention Times - Fluctuations in carrier gas flow rate or pressure.- Leaks in the system.- Changes in oven temperature profile.- Check the gas supply and regulators.- Perform a leak check.- Verify the oven temperature program.
No Peaks or Very Small Peaks - No sample injected.- Syringe issue.- Detector not turned on or not functioning correctly.- Verify the autosampler or manual injection process.- Check the syringe for blockage or damage.- Ensure the detector is on and parameters are set correctly.

Data Presentation: Common Impurities in this compound Synthesis

Impurity Name CAS Number Chemical Structure Typical Synthesis Route of Origin Notes
4-Phenyl-4-oxobutanoic acid944-79-6C₁₀H₁₀O₃Friedel-CraftsIntermediate in the synthesis from succinic anhydride.
α-Tetralone529-34-0C₁₀H₁₀OFriedel-CraftsCyclization byproduct.
1,2-Diphenylethane (Dibenzyl)103-29-7C₁₄H₁₄GrignardWurtz-type coupling of the Grignard reagent.
Tetralin119-64-2C₁₀H₁₂DegradationFormed from this compound at high temperatures.
Benzene71-43-2C₆H₆Friedel-CraftsUnreacted starting material.
γ-Butyrolactone96-48-0C₄H₆O₂Friedel-CraftsUnreacted starting material.
Benzyl Chloride100-44-7C₇H₇ClGrignardUnreacted starting material.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Reaction

Step 1: Friedel-Crafts Acylation [1]

  • In a suitable reaction vessel, charge dry benzene and anhydrous aluminum chloride (AlCl₃).

  • Heat the mixture to 60-65 °C with stirring.

  • Slowly add γ-butyrolactone to the heated solution.

  • Maintain the reaction at 60-65 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by slowly adding methanol.

  • The resulting intermediate, methyl 4-phenyl-4-oxobutanoate, can be isolated or used directly in the next step.

Step 2: Reduction

  • Prepare a solution of the intermediate from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

  • In a separate flask, prepare a suspension of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) in THF.[5]

  • Slowly add the solution of the intermediate to the reducing agent suspension at a controlled temperature (e.g., 0-10 °C).[5]

  • Allow the reaction to proceed until completion, monitoring by TLC or GC.

  • Quench the reaction with an acidic aqueous solution (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

Gas Chromatography (GC) Method for Impurity Analysis

The following is an example of a GC method that can be used for the analysis of this compound and its impurities. Method parameters may need to be optimized for your specific instrument and column.

Parameter Setting 1 (Packed Column) Setting 2 (Capillary Column)
GC System Gas Chromatograph with FIDGas Chromatograph with FID or MS
Column Porapack Q, 2 m x 6 mm I.D.BP-5, 30 m x 0.5 mm I.D., 1 µm film
Injector Temperature 250 °C250 °C
Detector Temperature 250 °C250 °C
Carrier Gas Nitrogen or HeliumHelium
Oven Program Isothermal or temperature programmed50 °C (hold 10 min) to 200 °C at 45 °C/min
Injection Volume 1 µL1 µL
Split Ratio N/A40:1

Method parameters adapted from patent literature and general impurity analysis methods.[6]

Visualizations

Synthesis_Workflow cluster_FC Friedel-Crafts Route cluster_Grignard Grignard Route Benzene Benzene FC_Reaction Friedel-Crafts Acylation (AlCl3) Benzene->FC_Reaction gBL γ-Butyrolactone gBL->FC_Reaction Intermediate 4-Phenyl-4-oxobutanoic acid intermediate FC_Reaction->Intermediate Reduction Reduction (e.g., NaBH4/I2) Intermediate->Reduction FP_FC This compound Reduction->FP_FC BenzylHalide Benzyl Halide Grignard_Formation Grignard Reagent Formation BenzylHalide->Grignard_Formation Mg Mg Mg->Grignard_Formation Grignard_Reagent Benzylmagnesium Halide Grignard_Formation->Grignard_Reagent Grignard_Reaction Grignard Reaction Grignard_Reagent->Grignard_Reaction EthyleneOxide Ethylene Oxide EthyleneOxide->Grignard_Reaction FP_G This compound Grignard_Reaction->FP_G

Caption: Synthetic Routes to this compound.

Troubleshooting_Logic Start Unexpected Peak in GC Check_Retention Check Retention Time Against Known Impurities Start->Check_Retention Check_SM Starting Materials or Intermediates Present? Check_Retention->Check_SM No Match Identify_Impurity Impurity Identified Check_Retention->Identify_Impurity Match Spiking Perform Spiking Study with Standards Check_SM->Spiking Yes GCMS Run GC-MS Analysis Check_SM->GCMS No Spiking->Identify_Impurity Library_Search Compare Mass Spectrum to Library (NIST) GCMS->Library_Search Library_Search->Identify_Impurity Good Match Review_Mechanism Review Reaction for Potential Side Products Library_Search->Review_Mechanism No/Poor Match Unknown Impurity Remains Unknown Review_Mechanism->Unknown

Caption: Troubleshooting Logic for Unknown Peak Identification.

References

Technical Support Center: Friedel-Crafts Synthesis of 4-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-1-butanol (B1666560) via Friedel-Crafts reactions.

Troubleshooting Guide

This section addresses specific issues that can lead to the formation of side products and other undesirable outcomes during the synthesis.

Question: My final product is contaminated with a significant amount of α-tetralone. What causes this side product and how can it be minimized?

Answer: The formation of α-tetralone is a known side product in the synthesis of this compound, arising from an intramolecular Friedel-Crafts reaction (cyclization).[1] This typically occurs under strong acid conditions, where the terminal functional group of the intermediate or final product can form an electrophile that attacks the phenyl ring.

  • Cause 1: Cyclization of the Intermediate: The primary product of the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) is 4-oxo-4-phenylbutanoic acid. Under harsh acidic conditions or high temperatures, this intermediate can cyclize.

  • Cause 2: Cyclization of the Final Product: The desired product, this compound, can also undergo intramolecular cyclization to form tetralin in the presence of a strong acid catalyst.[2]

Recommended Solutions:

  • Control Reaction Temperature: Avoid excessive temperatures during both the Friedel-Crafts reaction and the subsequent workup and reduction steps.

  • Choice of Reducing Agent: When reducing the intermediate keto-acid (4-oxo-4-phenylbutanoic acid), avoid methods that require strong acids at high temperatures, such as the Clemmensen reduction (Zn(Hg)/HCl). Preferential methods include catalytic hydrogenation or a Wolff-Kishner reduction, which are performed under neutral or basic conditions, respectively.

  • Quenching: Ensure the reaction is properly quenched by pouring the mixture onto ice and water to rapidly hydrolyze the catalyst-product complex and lower the temperature, minimizing the opportunity for side reactions.[3]

Question: I am observing multiple products, suggesting polyalkylation or polyacylation. Why is this happening?

Answer: The formation of multiple substitution products is a classic issue in Friedel-Crafts reactions.

  • Polyalkylation: This is a very common side reaction in Friedel-Crafts alkylation. The initial alkyl group product is more nucleophilic than the starting benzene ring, making it more susceptible to further alkylation.[4][5][6]

  • Polyacylation: This is much less common than polyalkylation. The acyl group introduced onto the aromatic ring is deactivating, which makes a second acylation less favorable.[7][8] However, it can still occur with highly activated aromatic rings or under very forcing reaction conditions.

Recommended Solutions:

  • Utilize Friedel-Crafts Acylation: For the synthesis of the 4-phenylbutane backbone, the acylation route using succinic anhydride is strongly preferred over any direct alkylation route to avoid the polyalkylation problem.[9]

  • Control Stoichiometry: Use a large excess of the aromatic substrate (benzene) to increase the probability that the electrophile reacts with a molecule of starting material rather than the already substituted product.[5]

Question: My reaction yield is very low, with a significant amount of unreacted starting material. What are the likely causes?

Answer: Low conversion is a frequent problem that can often be traced to the catalyst or reagents.

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will react with and deactivate the catalyst.[3][7]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid forms a complex with the resulting ketone product.[10] This complexation removes the catalyst from the reaction. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is required, not just a catalytic amount.[7][11]

  • Deactivated Aromatic Ring: While benzene itself is suitable, if you are using a substituted benzene derivative with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be too deactivated for the reaction to proceed efficiently.[7]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and fresh, high-purity Lewis acid catalyst.

  • Check Catalyst Loading: For acylation reactions, ensure at least one equivalent of the Lewis acid catalyst is used relative to the acylating agent.

Summary of Troubleshooting Strategies

Observed IssuePotential Cause(s)Recommended Solution(s)
α-Tetralone Formation Intramolecular cyclization under strong acid/high heat.Use neutral/basic reduction methods (e.g., catalytic hydrogenation); avoid high temperatures.
Multiple Products Polyalkylation (common) or Polyacylation (rare).Use the acylation route instead of alkylation; use an excess of benzene.
Low Conversion Inactive catalyst (moisture); insufficient catalyst; deactivated substrate.Ensure strictly anhydrous conditions; use stoichiometric amounts of Lewis acid for acylation.
Tar Formation Excessive reaction temperature; prolonged reaction time.Maintain optimal reaction temperature; monitor reaction progress via TLC to avoid excessive heating time.[3]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from benzene and succinic anhydride, which proceeds via a 4-oxo-4-phenylbutanoic acid intermediate.

Step 1: Friedel-Crafts Acylation to form 4-oxo-4-phenylbutanoic acid

  • Setup: Assemble an oven-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl).

  • Reagents: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 2.2 eq.) in an excess of dry benzene (which acts as both solvent and reagent).

  • Addition: Cool the suspension in an ice bath to 0-5 °C. Add succinic anhydride (1.0 eq.) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours until the evolution of HCl gas ceases.

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate). Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 4-oxo-4-phenylbutanoic acid can be purified by recrystallization.

Step 2: Reduction to this compound (Catalytic Hydrogenation Example)

  • Setup: In a hydrogenation vessel, dissolve the 4-oxo-4-phenylbutanoic acid from Step 1 in a suitable solvent like ethanol.

  • Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat gently (e.g., 40-50 °C) with vigorous stirring. The reaction will reduce both the ketone and the carboxylic acid.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup: Once complete, carefully vent the hydrogen and filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Process Flow and Side Reactions

G cluster_main Main Synthesis Pathway cluster_side Side Reaction Pathway Benzene Benzene + Succinic Anhydride Intermediate 4-oxo-4-phenylbutanoic acid Benzene->Intermediate AlCl₃ Reduction Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction SideProduct α-Tetralone Intermediate->SideProduct Strong Acid / Heat Product This compound Reduction->Product Product->SideProduct Strong Acid Catalyst

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting Flowchart

G start Start: Low Yield or Impure Product q1 Contaminant is α-Tetralone? start->q1 q2 Multiple Alkyl/Acyl Products Observed? q1->q2 No cause1 Cause: Intramolecular Cyclization q1->cause1 Yes q3 High Amount of Unreacted Starting Material? q2->q3 No cause2 Cause: Polyalkylation/ Polyacylation q2->cause2 Yes cause3 Cause: Catalyst Inactivity (Moisture) or Insufficient Catalyst q3->cause3 Yes sol1 Solution: Use milder reduction conditions (not Clemmensen). Control temperature. cause1->sol1 end Purity/Yield Improved sol1->end sol2 Solution: Use acylation route. Use excess benzene. cause2->sol2 sol2->end sol3 Solution: Ensure anhydrous conditions. Use stoichiometric AlCl₃ for acylation. cause3->sol3 sol3->end

References

Technical Support Center: Optimization of 4-Phenyl-1-Butanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-phenyl-1-butanol (B1666560), a key intermediate in the pharmaceutical and fragrance industries.[1] The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: Several common routes are employed for the synthesis of this compound. These include:

  • Friedel-Crafts reaction of benzene (B151609) with γ-butyrolactone , followed by reduction of the resulting 4-phenylbutanoic acid.[2]

  • A multi-step synthesis starting from tetrahydrofuran (B95107) and benzene , which proceeds via a Friedel-Crafts alkylation to form a 4-phenyl-butanol ester, followed by hydrolysis.[3]

  • Synthesis from benzene and succinic anhydride through Friedel-Crafts acylation and subsequent reduction steps.[4]

  • Reduction of 4-phenylbutanoic acid or its esters , such as methyl 4-phenylbutanoate, using various reducing agents.

Q2: What are the typical yields for this compound synthesis?

A2: The yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For instance, a two-step process involving the Friedel-Crafts reaction of γ-butyrolactone with benzene can yield 4-phenylbutanoic acid in about 85% yield, and the subsequent reduction to this compound can have a yield of approximately 81.6%.[5] Another method starting from tetrahydrofuran reports a 75% yield for the 4-phenyl butanol ester intermediate.[3]

Q3: How can I purify the final this compound product?

A3: The crude product can be purified by vacuum distillation.[2] Column chromatography is also a viable method for purification.[5] The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Synthesis from γ-Butyrolactone and Benzene

This route typically involves two key steps: a Friedel-Crafts reaction to form 4-phenylbutanoic acid, followed by its reduction.

Troubleshooting the Friedel-Crafts Reaction Step:

Problem Possible Cause Solution
Low or no yield of 4-phenylbutanoic acid Presence of moisture in the reaction.Ensure all glassware is oven-dried and reagents are anhydrous. Aluminum chloride is highly sensitive to water.[6]
Deactivated aromatic ring.The Friedel-Crafts reaction does not work well with strongly deactivated aromatic rings. Ensure the benzene used is pure.[7][8]
Insufficient catalyst.Use the appropriate molar ratio of aluminum chloride to the limiting reagent.
Formation of side products Carbocation rearrangement.While less common with acylation, alkylation reactions are prone to carbocation rearrangements. Using Friedel-Crafts acylation followed by reduction can avoid this.[7][9]
Polyalkylation.Alkyl groups are activating, which can lead to multiple substitutions on the benzene ring. Using an excess of benzene can help minimize this.[10]

Troubleshooting the Reduction Step (4-phenylbutanoic acid to this compound):

Problem Possible Cause Solution
Incomplete reduction Insufficient reducing agent.Ensure the correct stoichiometry of the reducing agent (e.g., NaBH4 with an activating agent) is used.
Low reaction temperature.Some reduction reactions may require heating to proceed to completion. For example, using NaBH4 with AlCl3 may require heating to 50-60 °C.[2]
Formation of unexpected byproducts Over-reduction or side reactions.Optimize the reaction conditions, including temperature and reaction time. The choice of a milder reducing agent can also help.

Quantitative Data Summary

The following tables provide a summary of quantitative data for key reaction steps in the synthesis of this compound.

Table 1: Friedel-Crafts Reaction of Benzene and γ-Butyrolactone

ParameterValueReference
Reactants Benzene, γ-butyrolactone, AlCl₃[5]
Temperature 50 °C[5]
Reaction Time 1.5 hours[5]
Yield of 4-phenylbutanoic acid 85%[5]

Table 2: Reduction of 4-Phenylbutanoic Acid using NaBH₄/Iodine

ParameterValueReference
Reactants 4-phenylbutanoic acid, NaBH₄, Iodine, THF[5]
Temperature 0-10 °C for NaBH₄ addition, then 35 °C for iodine addition[5]
Yield of this compound 81.6%[5]
Purity 96.8% (by HPLC)[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylbutanoic Acid via Friedel-Crafts Reaction

Materials:

  • Benzene

  • γ-butyrolactone

  • Anhydrous aluminum chloride (AlCl₃)

  • Concentrated hydrochloric acid (HCl)

  • Ice

  • Sodium hydroxide (B78521) (NaOH) solution (50%)

  • Activated carbon

Procedure:

  • To a three-necked flask, add benzene and anhydrous AlCl₃.

  • Stir the mixture at 50 °C for 10 minutes.

  • Slowly add γ-butyrolactone and continue the reaction at the same temperature for 1.5 hours.[5]

  • Pour the reaction mixture into a mixture of concentrated hydrochloric acid and ice water.

  • Separate the organic layer and remove the benzene under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 9-9.5 with a 50% sodium hydroxide solution.

  • Decolorize with activated carbon and filter.

  • Acidify the filtrate with 3 mol/L HCl to a pH of 2 to precipitate the product.

  • Filter the white precipitate, wash with water, and dry to obtain 4-phenylbutanoic acid.[5]

Protocol 2: Reduction of Methyl 4-Phenylbutanoate with Sodium Borohydride (B1222165) and Aluminum Chloride

Materials:

  • Methyl 4-phenylbutanoate

  • 1,2-dimethoxyethane

  • Anhydrous aluminum chloride (AlCl₃)

  • Sodium borohydride (NaBH₄)

  • Toluene (B28343)

  • Acidified water

Procedure:

  • Prepare a chilled solution of 1,2-dimethoxyethane, anhydrous aluminum chloride, and sodium borohydride.

  • Add methyl 4-phenylbutanoate dropwise to the chilled solution.

  • Heat the reaction mixture to 50-60 °C until the reaction is complete.[2]

  • Cool the reaction mixture and add acidified water.

  • Extract the product with toluene.

  • Wash the organic layer with acidified water, water, and brine.

  • Concentrate the toluene layer to obtain this compound.[2]

Visualizations

experimental_workflow_synthesis cluster_step1 Step 1: Friedel-Crafts Reaction cluster_step2 Step 2: Reduction Benzene Benzene Reaction_Step1 Friedel-Crafts Reaction Benzene->Reaction_Step1 gamma-Butyrolactone gamma-Butyrolactone gamma-Butyrolactone->Reaction_Step1 AlCl3 AlCl3 AlCl3->Reaction_Step1 4-Phenylbutanoic_Acid 4-Phenylbutanoic_Acid Reaction_Step1->4-Phenylbutanoic_Acid Reaction_Step2 Reduction 4-Phenylbutanoic_Acid->Reaction_Step2 Intermediate Reducing_Agent Reducing Agent (e.g., NaBH4/I2) Reducing_Agent->Reaction_Step2 This compound This compound Reaction_Step2->this compound Final Product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield in Friedel-Crafts Reaction Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Dry_Glassware Thoroughly dry all glassware and use anhydrous reagents. Check_Moisture->Dry_Glassware Yes Check_Catalyst Is the AlCl3 active and used in the correct ratio? Check_Moisture->Check_Catalyst No Dry_Glassware->Check_Catalyst Use_Fresh_Catalyst Use fresh, anhydrous AlCl3 in the correct stoichiometric amount. Check_Catalyst->Use_Fresh_Catalyst No Check_Reaction_Conditions Are temperature and reaction time optimal? Check_Catalyst->Check_Reaction_Conditions Yes Use_Fresh_Catalyst->Check_Reaction_Conditions Optimize_Conditions Adjust temperature and monitor reaction progress (e.g., by TLC). Check_Reaction_Conditions->Optimize_Conditions No Improved_Yield Improved Yield Check_Reaction_Conditions->Improved_Yield Yes Optimize_Conditions->Improved_Yield

Caption: Troubleshooting logic for low yield in Friedel-Crafts reaction.

References

Technical Support Center: Synthesis of 4-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 4-phenyl-1-butanol (B1666560).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Common synthetic strategies include:

  • Friedel-Crafts Reaction followed by Reduction: This typically involves the acylation or alkylation of benzene (B151609) with a four-carbon electrophile like succinic anhydride (B1165640) or γ-butyrolactone, followed by reduction of the intermediate.[1][2][3]

  • Reduction of 4-Phenylbutanoic Acid or its Esters: 4-phenylbutanoic acid or its corresponding esters (e.g., methyl or ethyl 4-phenylbutanoate) can be reduced to the desired alcohol using various reducing agents.[2]

  • Grignard Reaction: The reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with oxetane (B1205548) (trimethylene oxide) provides a direct route to this compound.[2]

  • From Tetrahydrofuran (THF): A newer method involves the reaction of THF with an acyl chloride, followed by a Friedel-Crafts alkylation and subsequent hydrolysis.[4]

Q2: What are the typical yields for this compound synthesis?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Reported yields range from 35% to over 95%. For instance, a method involving Friedel-Crafts acylation with benzene and succinic anhydride followed by reduction reported a yield of over 35%.[1] Other processes, such as the reduction of methyl-4-phenyl butanoate, have shown yields from 49% to over 90% depending on the reducing agent and conditions.[2]

Q3: What are the main side products that can lower the yield?

A3: A significant side product, particularly in the Friedel-Crafts route involving γ-butyrolactone or succinic anhydride, is the formation of α-tetralone through intramolecular cyclization.[2] In Grignard reactions, biphenyl (B1667301) can be a notable byproduct.[5]

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Reaction followed by Reduction

Question: My yield is significantly lower than expected when synthesizing this compound via the Friedel-Crafts reaction with benzene and γ-butyrolactone, followed by reduction. What could be the problem?

Answer: Low yields in this multi-step synthesis can arise from several factors, primarily during the initial Friedel-Crafts alkylation step.

Possible Causes and Solutions:

  • Formation of α-Tetralone: The intermediate 4-phenylbutanoic acid can undergo intramolecular cyclization to form α-tetralone, especially at higher temperatures or with prolonged reaction times in the presence of a strong Lewis acid.

    • Solution: Maintain strict temperature control during the Friedel-Crafts reaction. After the initial reaction, quenching the mixture properly by pouring it into ice-cold acidified water can help minimize cyclization.[2][3]

  • Inefficient Reduction of the Carboxylic Acid Intermediate: The reduction of the intermediate 4-phenylbutanoic acid requires a strong reducing agent.

    • Solution: While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, they can be expensive and hazardous.[1] An alternative is to first convert the carboxylic acid to its methyl or ethyl ester, which can then be reduced under milder conditions with reagents like sodium borohydride (B1222165) in the presence of a Lewis acid (e.g., AlCl3) or concentrated sulfuric acid.[2]

  • Suboptimal Reaction Conditions: The molar ratios of reactants and catalyst, reaction temperature, and time are all critical.

    • Solution: Ensure that anhydrous conditions are maintained, as Lewis acids like AlCl3 are sensitive to moisture. The molar ratio of benzene to the lactone and AlCl3 should be optimized. For example, using a larger excess of benzene can favor the intermolecular reaction over the intramolecular cyclization.

Step 1: Synthesis of Methyl-4-phenylbutanoate

  • In a three-neck flask equipped with a mechanical stirrer, add 500 ml of dry benzene and 233 g of anhydrous aluminum chloride (AlCl3).

  • Heat the mixture to 50-55 °C and add 100 g of γ-butyrolactone dropwise over 15-20 minutes.

  • Continue stirring at this temperature until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and add 500 ml of methanol.

  • Slowly add thionyl chloride (SOCl2) dropwise.

  • Heat the mixture to 60-65 °C until the esterification is complete.

  • Pour the reaction mixture into 1N HCl and extract with ethyl acetate (B1210297).

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO3) solution.

  • Remove the ethyl acetate under vacuum to obtain methyl-4-phenylbutanoate.[2]

Step 2: Reduction of Methyl-4-phenylbutanoate

  • To a chilled solution of 1,2-dimethoxyethane (B42094) (350 ml), add anhydrous aluminum chloride (30 g) and sodium borohydride (18.5 g).

  • Add methyl-4-phenylbutanoate (70 g) dropwise to this chilled solution.

  • Heat the reaction mass to 50-60 °C until the reduction is complete.

  • Cool the reaction mixture and add acidified water.

  • Extract the product with toluene (B28343).

  • Wash the organic layer with water and brine.

  • Concentrate the toluene layer to obtain this compound.[2]

Issue 2: Low Yield in Grignard Reaction

Question: I am attempting to synthesize this compound using phenylmagnesium bromide and oxetane, but my yields are poor. What are the likely causes?

Answer: The Grignard reaction is highly sensitive to reaction conditions, and low yields are often due to issues with the Grignard reagent itself or the subsequent reaction.

Possible Causes and Solutions:

  • Decomposition of the Grignard Reagent: Grignard reagents are strong bases and nucleophiles and will react with any protic source, especially water.

    • Solution: Ensure all glassware is oven-dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (typically diethyl ether or THF).[6]

  • Side Reaction to Form Biphenyl: A common side reaction is the coupling of the Grignard reagent with the starting alkyl or aryl halide to form a biphenyl byproduct.[5]

    • Solution: Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide and minimize this side reaction.

  • Impurity of Reactants: The purity of the magnesium and the alkyl/aryl halide is crucial.

    • Solution: Use high-purity magnesium turnings. The alkyl/aryl halide should be free of water and other impurities.

  • Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Prepare a solution of bromobenzene (B47551) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. A small crystal of iodine can be added to help start the reaction.[6]

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent in an ice bath.

  • Add a solution of oxetane (trimethylene oxide) in anhydrous diethyl ether dropwise to the cooled Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by distillation.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis

Synthesis RoutePrecursor(s)Reducing Agent/Key Reagent(s)Reported YieldReference
Friedel-Crafts Acylation & ReductionBenzene, Succinic AnhydrideZn-Hg/HCl or LiAlH4 alternative>35%[1]
Reduction of Methyl-4-phenylbutanoateMethyl-4-phenylbutanoateSodium Borohydride / AlCl3~90%[2]
Reduction of Methyl-4-phenylbutanoateMethyl-4-phenylbutanoateSodium Borohydride (in Methanol)49%[2]
Reduction of Methyl-4-phenylbutanoateMethyl-4-phenylbutanoateSodium Borohydride / H2SO456%[2]
THF Ring Opening, Friedel-Crafts Alkylation & HydrolysisTetrahydrofuran, Benzoyl Chloride, BenzeneZnCl2, AlCl3, NaOH~68% (overall)[4]

Visualizations

experimental_workflow_friedel_crafts cluster_step1 Step 1: Friedel-Crafts Reaction & Esterification cluster_step2 Step 2: Reduction start_fc Benzene + γ-Butyrolactone catalyst_fc Anhydrous AlCl3 50-55°C start_fc->catalyst_fc React with intermediate_acid 4-Phenylbutanoic Acid Intermediate catalyst_fc->intermediate_acid Forms esterification Methanol + SOCl2 60-65°C intermediate_acid->esterification React with product_ester Methyl-4-phenylbutanoate esterification->product_ester Yields start_reduction Methyl-4-phenylbutanoate product_ester->start_reduction Proceed to Reduction reducing_agent NaBH4 + AlCl3 in 1,2-dimethoxyethane 50-60°C start_reduction->reducing_agent Reduced by hydrolysis Acidic Workup reducing_agent->hydrolysis Followed by final_product This compound hydrolysis->final_product Isolates

Caption: Workflow for the synthesis of this compound via Friedel-Crafts reaction and subsequent reduction.

grignard_synthesis_workflow cluster_reagent_prep Grignard Reagent Preparation cluster_reaction Reaction and Workup bromobenzene Bromobenzene mg Magnesium Turnings bromobenzene->mg Slowly add to solvent Anhydrous Diethyl Ether mg->solvent in grignard_reagent Phenylmagnesium Bromide solvent->grignard_reagent Forms reaction_step Nucleophilic Attack grignard_reagent->reaction_step Attacks oxetane Oxetane oxetane->reaction_step Reacts via workup Aqueous NH4Cl Workup reaction_step->workup final_product This compound workup->final_product Yields

Caption: Workflow for the Grignard synthesis of this compound.

troubleshooting_logic start Low Yield in This compound Synthesis route Which Synthesis Route? start->route fc Friedel-Crafts route->fc grignard Grignard route->grignard fc_issue Potential Issues fc->fc_issue grignard_issue Potential Issues grignard->grignard_issue tetralone α-Tetralone Formation fc_issue->tetralone reduction Inefficient Reduction fc_issue->reduction reagent_decomp Grignard Reagent Decomposition grignard_issue->reagent_decomp biphenyl Biphenyl Formation grignard_issue->biphenyl solution_temp Control Temperature Proper Quenching tetralone->solution_temp Solution solution_esterify Esterify then Reduce reduction->solution_esterify Solution solution_anhydrous Use Anhydrous Conditions reagent_decomp->solution_anhydrous Solution solution_slow_add Slow Addition of Halide biphenyl->solution_slow_add Solution

References

removal of unreacted starting materials from 4-phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis of 4-phenyl-1-butanol (B1666560).

Frequently Asked Questions (FAQs)

Q1: After synthesizing this compound via a Grignard reaction with phenylmagnesium bromide and trimethylene oxide, I'm observing a significant amount of a nonpolar impurity in my crude product. What is this impurity and how can I remove it?

A1: The most common nonpolar impurity in a Grignard reaction using a phenylmagnesium halide is biphenyl (B1667301).[1] Biphenyl is formed by the coupling of the Grignard reagent with unreacted aryl halide.

Troubleshooting:

  • Problem: Presence of biphenyl, a nonpolar hydrocarbon.

  • Solution: Biphenyl can be removed through fractional distillation under reduced pressure or by column chromatography.[1] Given that biphenyl is nonpolar, it will elute very quickly during column chromatography with a nonpolar eluent system (e.g., hexane/ethyl acetate).

Q2: My this compound was synthesized by the reduction of methyl 4-phenylbutanoate with lithium aluminum hydride (LiAlH4). How do I properly quench the reaction and remove the aluminum salts?

A2: Quenching a reaction involving lithium aluminum hydride must be done with extreme caution as it reacts violently with water.[2][3][4] The aluminum salts formed during the workup can create emulsions that are difficult to handle.[4]

Troubleshooting:

  • Problem: Residual LiAlH4 and emulsified aluminum salts.

  • Solution: A common and effective method is the Fieser workup.[5] This involves the slow, sequential addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water. This procedure is designed to produce granular aluminum salts that are easily filtered off. For a detailed protocol, refer to the Experimental Protocols section below.

Q3: I've synthesized this compound from the Friedel-Crafts reaction of benzene (B151609) and γ-butyrolactone followed by reduction. How can I remove unreacted benzene?

A3: Benzene is a volatile and toxic starting material that must be completely removed from the final product.

Troubleshooting:

  • Problem: Residual benzene in the product.

  • Solution: Benzene can be removed by distillation. Since benzene has a much lower boiling point (80.1 °C) than this compound (140-142 °C at 14 mm Hg), it can be effectively removed by distillation, initially at atmospheric pressure to remove the bulk of the benzene, followed by vacuum distillation to purify the this compound.[6][7]

Q4: My synthesis involved the reduction of 4-phenylbutyric acid. How do I remove any unreacted starting material?

A4: Unreacted 4-phenylbutyric acid is an acidic impurity that can be removed by an extractive workup.

Troubleshooting:

  • Problem: Presence of acidic impurity, 4-phenylbutyric acid.

  • Solution: The crude product should be dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with an aqueous basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide.[1] The acidic 4-phenylbutyric acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can thus be separated.

Purification Data

The following table summarizes key physical properties relevant to the purification of this compound and common related impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 150.22140-142 (at 14 mmHg)[6]-Insoluble in water; soluble in organic solvents.
Benzene78.1180.15.5Slightly soluble in water; miscible with organic solvents.
γ-Butyrolactone86.09204-206-45Miscible with water; soluble in many organic solvents.
Phenylacetaldehyde120.15195[8]-10[8]Slightly soluble in water.[9]
4-Phenylbutyric Acid164.20325-33552Slightly soluble in water; soluble in organic solvents.
Biphenyl154.2125569-72Insoluble in water; soluble in organic solvents.

Experimental Protocols

Protocol 1: Quenching a Lithium Aluminum Hydride (LiAlH4) Reaction (Fieser Workup)

This protocol is for quenching a reaction mixture after reduction with LiAlH4.[5]

  • Cool the reaction mixture: Cool the reaction flask to 0 °C in an ice bath.

  • Slow addition of water: With vigorous stirring, slowly and cautiously add 'x' mL of water, where 'x' is the mass in grams of LiAlH4 used in the reaction. Hydrogen gas will be evolved.

  • Addition of aqueous base: Add 'x' mL of a 15% aqueous sodium hydroxide solution.

  • Final addition of water: Add '3x' mL of water.

  • Warm and stir: Remove the ice bath and allow the mixture to warm to room temperature. Stir for at least 15 minutes. The aluminum salts should precipitate as a granular solid.

  • Drying and filtration: Add anhydrous magnesium sulfate (B86663) to the mixture and stir for another 15 minutes to ensure all water is removed. Filter the mixture through a pad of Celite to remove the solid aluminum salts.

  • Concentration: Wash the filter cake with additional solvent (e.g., diethyl ether). Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This is a general protocol for the purification of this compound from less polar impurities like biphenyl or more polar impurities.[10][11][12][13]

  • Solvent system selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate (B1210297) is a good starting point. The desired product, this compound, should have an Rf value of approximately 0.2-0.3 for good separation.[10][11]

  • Column packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a layer of sand (approx. 1-2 cm).

    • Prepare a slurry of silica (B1680970) gel in the chosen eluent and pour it into the column. Alternatively, dry pack the silica gel and then carefully wet it with the eluent.

    • Allow the silica to settle, ensuring a level surface. Add another thin layer of sand on top.

  • Sample loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualized Workflows

Grignard Reaction and Purification Workflow

Grignard_Purification cluster_reaction Grignard Reaction cluster_workup Aqueous Workup cluster_purification Purification A Phenylmagnesium Bromide + Trimethylene Oxide B Reaction Mixture A->B C Quench with aq. NH4Cl B->C D Extract with Ether C->D E Wash with Brine D->E F Dry over Na2SO4 E->F G Crude Product (this compound + Biphenyl) F->G H Flash Chromatography G->H I Pure this compound H->I J Biphenyl (impurity) H->J

Caption: Workflow for Grignard synthesis and purification.

LiAlH4 Reduction and Purification Workflow

LiAlH4_Purification cluster_reaction LiAlH4 Reduction cluster_workup Fieser Workup cluster_purification Purification A Methyl 4-phenylbutanoate + LiAlH4 B Reaction Mixture A->B C 1. Add H2O 2. Add 15% NaOH 3. Add H2O B->C D Filter Aluminum Salts C->D E Concentrate Filtrate D->E F Crude Product E->F G Vacuum Distillation F->G H Pure this compound G->H

Caption: Workflow for LiAlH4 reduction and purification.

References

Technical Support Center: Reduction of 4-Phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the reduction of 4-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing 4-phenylbutanoic acid to 4-phenyl-1-butanol (B1666560)?

The most common and effective method for reducing 4-phenylbutanoic acid to its corresponding primary alcohol, this compound, is the use of strong hydride-donating reducing agents. The two most frequently employed reagents are Lithium Aluminum Hydride (LiAlH₄) and Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF).[1][2][3]

Q2: Why is Sodium Borohydride (B1222165) (NaBH₄) not effective for this reduction?

Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids, including 4-phenylbutanoic acid.[1][4][5] The initial step in the reaction with a strong base like a hydride reagent is the deprotonation of the carboxylic acid to form a carboxylate anion. This anion is resonance-stabilized, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the milder hydride donor, NaBH₄.[1]

Q3: I am observing low to no yield of this compound in my reaction. What are the potential causes?

Low or no yield in the reduction of 4-phenylbutanoic acid can stem from several factors:

  • Inactive Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is highly reactive and sensitive to moisture and air. Improper storage or handling can lead to its decomposition and loss of activity.

  • Insufficient Amount of Reducing Agent: An excess of the reducing agent is required. The first equivalent of the hydride reacts with the acidic proton of the carboxylic acid to produce hydrogen gas. Subsequent equivalents are needed for the reduction of the carbonyl group.[1]

  • Presence of Water: Any moisture in the reaction solvent (e.g., diethyl ether, THF) or on the glassware will quench the reducing agent. It is crucial to use anhydrous solvents and oven-dried glassware.[4]

  • Incomplete Quenching/Workup: The workup procedure is critical for liberating the alcohol from the aluminum or borate (B1201080) complexes formed during the reaction. An improper or incomplete acidic workup can lead to low isolated yields.

Q4: Can I stop the reduction at the aldehyde stage (4-phenylbutanal)?

Direct reduction of 4-phenylbutanoic acid to 4-phenylbutanal (B95494) is challenging because the intermediate aldehyde is more reactive than the starting carboxylic acid and will be immediately reduced to the primary alcohol.[1][4] Isolating the aldehyde is generally not feasible with strong reducing agents like LiAlH₄ or BH₃. To obtain the aldehyde, a two-step process is typically required: first, convert the carboxylic acid to a more reactive derivative (like an acyl chloride), and then reduce this derivative using a milder reducing agent that is known to stop at the aldehyde stage (e.g., lithium tri-tert-butoxyaluminum hydride).[6]

Q5: Are there any specific safety precautions I should take when working with Lithium Aluminum Hydride (LiAlH₄)?

Yes, LiAlH₄ is a potent reducing agent that reacts violently with water and protic solvents, releasing flammable hydrogen gas.[3] All reactions should be conducted in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and using anhydrous solvents and glassware. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. The quenching of the reaction should be performed carefully and slowly, typically by adding a reagent like ethyl acetate (B1210297), followed by a saturated aqueous solution of sodium sulfate (B86663) or Rochelle's salt.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Recommended Solution
Reaction does not proceed (starting material recovered).Inactive reducing agent (LiAlH₄ or BH₃).Use a fresh bottle of the reducing agent or test the activity of the current batch on a small scale with a known reactive substrate.
Insufficient amount of reducing agent.Ensure at least a 2-3 fold molar excess of the reducing agent is used relative to the 4-phenylbutanoic acid.
Presence of moisture.Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone) and oven-dried glassware. Conduct the reaction under an inert atmosphere.
Low yield of isolated product after workup.Incomplete reaction.Increase the reaction time or temperature (refluxing in THF is common for LiAlH₄ reductions). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incomplete workup/hydrolysis of metal complexes.Follow a standard quenching procedure carefully. For LiAlH₄, a common method is the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). For borane reductions, an acidic workup (e.g., with HCl) is typically required.
Product loss during extraction.Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase during extraction. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Quantitative Data Summary

The choice of reducing agent is critical for the successful reduction of 4-phenylbutanoic acid. The following table summarizes the key characteristics of common reducing agents for carboxylic acids.

Reducing AgentFormulaTypical SolventReactivity with Carboxylic AcidsKey Considerations
Lithium Aluminum HydrideLiAlH₄Diethyl ether, THFHighHighly reactive, pyrophoric, water-sensitive. Reduces a wide range of functional groups.[6]
Borane Tetrahydrofuran ComplexBH₃·THFTHFHighMore selective than LiAlH₄; can selectively reduce carboxylic acids in the presence of esters.[3][7] Less pyrophoric than LiAlH₄ but still water-sensitive.
Sodium BorohydrideNaBH₄Methanol, EthanolVery Low / IneffectiveGenerally does not reduce carboxylic acids.[1][4]

Experimental Protocols

Protocol 1: Reduction of 4-Phenylbutanoic Acid using Lithium Aluminum Hydride (LiAlH₄)
  • Preparation: Under an inert atmosphere (nitrogen or argon), add a stir bar and anhydrous diethyl ether or THF to an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of LiAlH₄: Carefully add a molar excess (e.g., 2.0 equivalents) of LiAlH₄ powder to the stirred solvent.

  • Addition of Substrate: Dissolve 4-phenylbutanoic acid (1.0 equivalent) in the anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add ethyl acetate to quench the excess LiAlH₄. Then, sequentially and dropwise, add water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

  • Workup: A white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep 1. Setup oven-dried glassware under inert atmosphere. add_lah 2. Add LiAlH4 to anhydrous solvent. prep->add_lah add_acid 3. Add 4-phenylbutanoic acid solution dropwise at 0 °C. add_lah->add_acid reflux 4. Warm to RT and reflux. Monitor by TLC. add_acid->reflux quench 5. Cool to 0 °C and quench excess LiAlH4. reflux->quench filtration 6. Filter off aluminum salts. quench->filtration isolation 7. Dry and evaporate solvent. filtration->isolation purify 8. Purify by distillation or chromatography. isolation->purify troubleshooting_low_yield start Low or No Yield check_reagent Is the reducing agent active? start->check_reagent yes1 Yes check_reagent->yes1 no1 No check_reagent->no1 check_conditions Were anhydrous conditions maintained? yes2 Yes check_conditions->yes2 no2 No check_conditions->no2 check_stoichiometry Was excess reducing agent used? yes3 Yes check_stoichiometry->yes3 no3 No check_stoichiometry->no3 check_workup Was the workup procedure correct? solution4 Review and repeat workup procedure carefully. check_workup->solution4 yes1->check_conditions solution1 Use fresh reducing agent. no1->solution1 yes2->check_stoichiometry solution2 Use oven-dried glassware and anhydrous solvents. no2->solution2 yes3->check_workup solution3 Recalculate and use sufficient excess. no3->solution3 reaction_pathway cluster_reactants cluster_intermediates cluster_product acid 4-Phenylbutanoic Acid carboxylate Lithium Phenylbutanoate acid->carboxylate 1. Deprotonation (LiAlH4) aldehyde 4-Phenylbutanal (not isolated) carboxylate->aldehyde 2. Hydride attack & elimination alcohol This compound aldehyde->alcohol 3. Hydride attack (fast)

References

Technical Support Center: Purifying Commercial 4-Phenyl-1-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercially available 4-phenyl-1-butanol (B1666560). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on improving the purity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercially available this compound can contain various impurities depending on the synthetic route employed by the manufacturer. Common impurities may include unreacted starting materials, synthetic intermediates, and side-products. Some potential impurities are:

  • Starting Materials: Benzene, γ-butyrolactone, succinic anhydride, or 4-chlorobutanol.[1]

  • Intermediates: 4-phenylbutanoic acid, alkyl 4-phenylbutanoate (e.g., methyl-4-phenyl butanoate).[1]

  • Side-Products: α-tetralone, which can form during Friedel-Crafts reaction steps.[1]

  • Solvents: Residual solvents used during the synthesis and workup, such as toluene (B28343) or ethyl acetate.[1]

Q2: What is a typical purity level for commercial this compound, and what level can I expect to achieve with further purification?

A2: The purity of commercial this compound can vary, but it is often supplied at purities of 95-97%.[2][3][4] With appropriate laboratory purification techniques, it is possible to achieve purities greater than 98% or even 99%.[1][5]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical techniques are suitable for determining the purity of this compound. The most common and effective methods include:

  • Gas Chromatography (GC): An excellent method for separating volatile and semi-volatile compounds, making it ideal for identifying and quantifying impurities in this compound.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying non-volatile or thermally unstable compounds.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[7][8]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it aids in the identification of impurities by providing molecular weight and fragmentation patterns.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Issue 1: My initial purity analysis shows multiple unknown peaks.

  • Possible Cause: The commercial material may contain a complex mixture of impurities from the synthesis and storage.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use GC-MS to identify the molecular weights of the impurity peaks. This can provide clues about their potential structures.

    • Consult Synthesis Routes: Review common synthetic pathways for this compound to predict likely side-products and intermediates.[1][9][10]

    • Select an Appropriate Purification Method: Based on the likely nature of the impurities (e.g., boiling point, polarity), choose a suitable purification technique as outlined in the experimental protocols below.

Issue 2: After vacuum distillation, the purity has not significantly improved.

  • Possible Cause 1: Co-distillation of impurities with similar boiling points to this compound.

  • Troubleshooting Steps:

    • Improve Distillation Efficiency: Use a fractional distillation column (e.g., Vigreux or packed column) to enhance the separation of components with close boiling points.

    • Optimize Vacuum Pressure: A lower vacuum pressure will reduce the boiling point and may improve separation from less volatile impurities. The boiling point of this compound is approximately 140-142 °C at 14 mmHg.[11][12]

    • Consider an Alternative Purification Method: If distillation is ineffective, column chromatography may provide better separation based on polarity differences.

  • Possible Cause 2: Thermal decomposition of the product during distillation.

  • Troubleshooting Steps:

    • Ensure Accurate Temperature Monitoring: Place the thermometer correctly in the distillation head to measure the temperature of the vapor, not the pot.

    • Minimize Heating Time: Do not heat the distillation pot for an extended period. Once the desired fraction is collected, stop the distillation. This compound is stable under normal temperatures and pressures but can decompose at high temperatures.[13][14]

Issue 3: I am having difficulty achieving crystallization of this compound.

  • Possible Cause: this compound is a liquid at room temperature, making traditional recrystallization challenging. However, a combined distillation and crystallization process has been reported to achieve high purity.[5] This likely involves forming a solid derivative or using a very low temperature. For direct crystallization of this compound itself, the following may be attempted.

  • Troubleshooting Steps:

    • Use a Seed Crystal: If a small amount of pure, solid this compound is available, add a tiny crystal to the cooled, purified liquid to induce crystallization.

    • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[15]

    • Utilize a Two-Solvent System: Dissolve the this compound in a minimal amount of a good solvent at room temperature, then slowly add a poor solvent in which it is immiscible until turbidity appears. Gentle warming to redissolve, followed by slow cooling, may promote crystallization.

    • Low-Temperature Crystallization: Cool the purified liquid in a controlled manner to a very low temperature (e.g., using a dry ice/acetone bath) to induce solidification.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and those with significantly different boiling points.

  • Methodology:

    • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Charge the Flask: Add the commercial this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Apply Vacuum: Gradually apply vacuum to the system.

    • Heating: Gently heat the distillation flask using a heating mantle.

    • Collect Fractions: Collect any low-boiling impurities first. Then, collect the main fraction of this compound at its characteristic boiling point under the applied vacuum (e.g., 140-142 °C at 14 mmHg).[12]

    • Analysis: Analyze the purity of the collected fraction using GC or HPLC.

Protocol 2: Purification by Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase, making it effective for impurities with different polarities.

  • Methodology:

    • Select Stationary and Mobile Phases:

      • Stationary Phase: Silica (B1680970) gel is a common choice.

      • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.

    • Pack the Column: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a chromatography column.

    • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

    • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary to move the desired compound down the column.

    • Collect Fractions: Collect the eluent in a series of fractions.

    • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₄O[11]
Molecular Weight150.22 g/mol [11]
Boiling Point140-142 °C @ 14 mmHg[12]
Density0.984 g/mL at 20 °C[12]
Refractive Indexn20/D 1.521[12]
AppearanceClear, colorless liquid[11]

Table 2: Comparison of Purification Methods

MethodPrinciple of SeparationExpected PurityAdvantagesDisadvantages
Vacuum Distillation Difference in boiling points>98%[1]Fast, good for large quantities, effective for non-volatile impurities.Not effective for impurities with similar boiling points, risk of thermal decomposition.
Column Chromatography Difference in polarity>99%High resolution, effective for complex mixtures and isomeric impurities.Slower, requires larger volumes of solvent, more labor-intensive.
Crystallization Difference in solubility≥99%[5]Can yield very high purity material.Can be difficult to induce for compounds that are liquids at room temperature.

Visualizations

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Options cluster_end Final Product Start Commercial This compound (95-97% Purity) Analysis Purity Analysis (GC, HPLC, NMR) Start->Analysis Distillation Vacuum Distillation Analysis->Distillation Boiling point difference Chromatography Column Chromatography Analysis->Chromatography Polarity difference Crystallization Low-Temp Crystallization Analysis->Crystallization Solubility difference End High Purity This compound (>98-99%) Distillation->End Chromatography->End Crystallization->End

Caption: Workflow for the purification of this compound.

TroubleshootingGuide cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues Impure Purity < Desired Level CheckMethod Review Purification Method Impure->CheckMethod Dist_Issue Ineffective Distillation? CheckMethod->Dist_Issue Distillation Chroma_Issue Poor Separation? CheckMethod->Chroma_Issue Chromatography CoBoil Co-boiling Impurities Dist_Issue->CoBoil Yes Decomp Thermal Decomposition Dist_Issue->Decomp No UseFractional Use Fractional Column CoBoil->UseFractional SwitchToChroma Switch to Chromatography CoBoil->SwitchToChroma LowerTemp Lower Temperature/ Minimize Time Decomp->LowerTemp WrongSolvent Incorrect Solvent System Chroma_Issue->WrongSolvent Yes OptimizeTLC Optimize with TLC WrongSolvent->OptimizeTLC

Caption: Troubleshooting logic for purifying this compound.

References

stability of 4-phenyl-1-butanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-phenyl-1-butanol (B1666560) under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guides & FAQs

Q1: I am observing a decrease in the purity of my this compound sample over time, even when stored at room temperature. What could be the cause?

A1: While this compound is generally stable under normal conditions, gradual degradation can occur, especially if the sample is exposed to air and light over extended periods.[1][2] The primary alcohol group is susceptible to slow oxidation. Ensure your container is tightly sealed and consider storing it in a dark, cool place.[3] For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., under nitrogen or argon) is recommended.

Q2: My reaction involving this compound in an acidic solution is giving unexpected byproducts. Why is this happening?

A2: Under strongly acidic conditions and at elevated temperatures, this compound can undergo dehydration and cyclization. A likely byproduct is tetralin.[1] The acidic environment can protonate the hydroxyl group, making it a good leaving group (water), which is followed by an intramolecular electrophilic aromatic substitution. To minimize this, use milder acidic conditions or lower reaction temperatures if your protocol allows.

Q3: I suspect my this compound has degraded. What are the likely degradation products I should be looking for?

A3: The most probable degradation products depend on the conditions:

  • Oxidation: The primary alcohol can be oxidized to 4-phenylbutanal (B95494) and further to 4-phenylbutanoic acid.[2]

  • Acid-Catalyzed Degradation: As mentioned, tetralin is a potential byproduct under acidic conditions and heat.[1]

Q4: Can I use this compound in a reaction with a strong oxidizing agent?

A4: It is generally not recommended to use this compound with strong oxidizing agents without careful control of the reaction conditions.[1] Strong oxidizers will readily convert the primary alcohol to a carboxylic acid (4-phenylbutanoic acid). If the aldehyde (4-phenylbutanal) is the desired product, milder and more selective oxidizing agents should be used.

Q5: What are the optimal storage conditions for this compound to ensure its long-term stability?

A5: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[3] For extended periods, storage at 2-8°C under an inert atmosphere is advisable to minimize oxidation.

Quantitative Data on Stability (Hypothetical)

Due to the limited availability of specific kinetic data for the degradation of this compound in the public domain, the following tables present hypothetical data for illustrative purposes. These values are based on the general behavior of similar aromatic alcohols and are intended to guide researchers in designing their experiments.

Table 1: Hypothetical Degradation of this compound under Thermal Stress (at 70°C)

Time (days)Purity (%)4-Phenylbutanal (%)4-Phenylbutanoic Acid (%)
099.9< 0.05< 0.05
799.50.20.1
1499.00.50.3
3098.21.00.6

Table 2: Hypothetical Degradation of this compound in Solution at 40°C

ConditionTime (days)Purity (%)Major Degradant (%)
0.1 M HCl795.2Tetralin (4.5)
0.1 M NaOH799.8< 0.1
3% H₂O₂792.54-Phenylbutanoic Acid (7.0)

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 70°C for 7 days.

    • Photodegradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed stock solution), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a UV detector).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Method Validation:

    • Inject the solutions from the forced degradation study (Protocol 1).

    • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak of this compound and from each other.

    • Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the this compound peak is pure in the presence of its degradants.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (70°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc HPLC Analysis (Stability-Indicating Method) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc eval Identify & Quantify Degradation Products hplc->eval

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathways cluster_main This compound Stability A This compound B 4-Phenylbutanal A->B Mild Oxidation C 4-Phenylbutanoic Acid A->C Strong Oxidation D Tetralin A->D Acid & Heat B->C Strong Oxidation

Caption: Potential degradation pathways of this compound under stress conditions.

References

preventing byproduct formation in 4-phenyl-1-butanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-phenyl-1-butanol (B1666560). The information is tailored for researchers, scientists, and drug development professionals to help prevent byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods involve a two-step process:

  • Friedel-Crafts Reaction: Typically, the acylation of benzene (B151609) with γ-butyrolactone or succinic anhydride (B1165640) to form 4-phenylbutyric acid or a related keto-acid.[1]

  • Reduction: The subsequent reduction of the carboxylic acid or its corresponding ester (e.g., methyl or ethyl 4-phenylbutanoate) to the desired alcohol. Common reducing agents include sodium borohydride (B1222165) (often with additives) and lithium aluminum hydride (LiAlH₄).[1][2]

An alternative route involves the ring-opening of tetrahydrofuran (B95107) (THF) with an acyl chloride to form a 4-chlorobutyl ester, followed by a Friedel-Crafts alkylation with benzene and subsequent hydrolysis.[2]

Q2: What is the primary byproduct of concern during the Friedel-Crafts step and how can it be minimized?

A2: The major byproduct is α-tetralone, which results from an intramolecular Friedel-Crafts acylation (cyclization) of the 4-phenylbutyric acid product.[3][4] To minimize its formation, it is crucial to control the reaction temperature and choose the appropriate catalyst. Using milder Lewis acids or solid acid catalysts like H-Beta zeolite can favor the intermolecular reaction and reduce cyclization.[5][6]

Q3: Why is my sodium borohydride (NaBH₄) reduction of ethyl 4-phenylbutanoate not working well?

A3: Sodium borohydride is generally a mild reducing agent and is often inefficient at reducing esters under standard conditions (e.g., in methanol (B129727) or ethanol (B145695) alone).[7][8] To enhance its reactivity towards esters, co-reagents or specific solvent systems are necessary. The addition of Lewis acids (like AlCl₃ or CaCl₂), iodine, or using a solvent system such as THF/methanol can significantly improve the reduction yield and rate.[9]

Q4: Can I use a Grignard reaction to synthesize this compound?

A4: Yes, the reaction of benzylmagnesium bromide with an appropriate epoxide, such as trimethylene oxide, can yield this compound. However, Grignard reactions are highly sensitive to moisture and air.[10] Common side reactions include the formation of biphenyl (B1667301) from the coupling of the Grignard reagent (Wurtz-type coupling).[10] Careful control of anhydrous conditions is critical for success.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Reaction Step
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly opened or properly stored Lewis acid.
Insufficient catalyst loading.Increase the molar ratio of the Lewis acid catalyst to the limiting reagent. A stoichiometric amount is often required.
Low reaction temperature leading to slow reaction rate.Gradually increase the reaction temperature while monitoring for byproduct formation.
Significant α-tetralone formation High reaction temperature favoring intramolecular cyclization.Maintain a lower reaction temperature. Consider using a milder catalyst system.[5]
Strong acid catalyst promoting cyclization.Replace strong Lewis acids like AlCl₃ with milder alternatives or solid acid catalysts.[6]
Problem 2: Incomplete Reduction of Ester with NaBH₄
Symptom Possible Cause Suggested Solution
Ester starting material remains after prolonged reaction time Insufficient reactivity of NaBH₄ for ester reduction.Add a Lewis acid (e.g., LiCl, CaCl₂) to activate the ester carbonyl group.[9]
Use a NaBH₄-Iodine system in THF.[11]
Employ a mixed solvent system like THF/methanol.[12]
Reaction temperature is too low.While initial addition may be at 0-10°C, the reaction may need to be warmed to room temperature or gently refluxed to go to completion.[11]
Complex mixture of products observed Reduction of other functional groups (if present).NaBH₄ is generally chemoselective for aldehydes and ketones over esters and amides. If stronger reducing conditions are used (e.g., with strong Lewis acids), ensure no other sensitive functional groups are present.

Data Presentation

Table 1: Comparison of Selected Synthesis Methods for this compound and its Precursors.

Method Starting Materials Reagents Reported Yield Key Byproducts Reference
Friedel-Crafts Acylation Benzene, Succinic AnhydrideAlCl₃>35% (for final alcohol)α-Tetralone
Friedel-Crafts & Reduction Benzene, γ-Butyrolactone1. AlCl₃ 2. NaBH₄/I₂67% (overall)α-Tetralone[11]
Ester Reduction Ethyl 4-phenylbutanoateNaBH₄ in EthanolLow/InefficientUnreacted Ester[7][8]
Ester Reduction (Activated) Methyl 4-phenylbutanoateNaBH₄/Methanol92%-
THF Ring Opening & Alkylation Tetrahydrofuran, Acetyl Chloride, Benzene1. ZnCl₂ 2. AlCl₃ 3. NaOH~65-70% (overall)Ditetramethylene glycol derivatives[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction and NaBH₄/Iodine Reduction[11]

Step 1: Synthesis of 4-Phenylbutyric Acid

  • To a three-necked flask charged with benzene (1.28 mol) and anhydrous AlCl₃ (0.38 mol), stir at 50°C for 10 minutes.

  • Add γ-butyrolactone (0.25 mol) and continue the reaction at the same temperature for 1.5 hours.

  • Pour the reaction mixture into a mixture of concentrated hydrochloric acid (50 mL) and ice water (600 mL).

  • Separate the organic phase and remove the excess benzene under reduced pressure.

  • Dissolve the residue in water (500 mL) and adjust the pH to 9-9.5 with a 50% sodium hydroxide (B78521) solution.

  • Decolorize with activated carbon, filter, and then acidify the filtrate to pH 2 with 3 mol/L hydrochloric acid to precipitate the product.

  • Filter, wash the solid with water, and dry to obtain 4-phenylbutyric acid (Yield: ~85%).

Step 2: Reduction to this compound

  • In a four-necked flask, add NaBH₄ (90 mmol) and anhydrous THF (50 mL).

  • Cool the mixture to 0-10°C and add a solution of 4-phenylbutyric acid (75 mmol) in THF dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

  • At 35°C, add a solution of iodine (37.5 mmol) in THF (50 mL). A large amount of gas will be released over approximately 2 hours.

  • After an additional hour of reaction, add 3 mol/L hydrochloric acid (37.5 mL).

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer with 3 mol/L sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound (Yield: ~81.6%).

Visualizations

Diagram 1: Synthetic Pathways to this compound

G cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: THF Ring Opening benzene Benzene pba 4-Phenylbutyric Acid benzene->pba + γ-Butyrolactone (AlCl₃) gbl γ-Butyrolactone ester 4-Phenylbutanoate Ester pba->ester Esterification fpb This compound pba->fpb Reduction (e.g., LiAlH₄) tetralone α-Tetralone (Byproduct) pba->tetralone Intramolecular Cyclization ester->fpb Reduction (e.g., NaBH₄/I₂) thf Tetrahydrofuran chlorobutyl_ester 4-Chlorobutyl Ester thf->chlorobutyl_ester + Acyl Chloride (ZnCl₂) acyl_chloride Acyl Chloride phenylbutyl_ester 4-Phenylbutyl Ester chlorobutyl_ester->phenylbutyl_ester + Benzene (AlCl₃) phenylbutyl_ester->fpb Hydrolysis & Reduction

Caption: Major synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_step Identify Problematic Step: Friedel-Crafts or Reduction? start->check_step fc_issue Friedel-Crafts Issue check_step->fc_issue Friedel-Crafts red_issue Reduction Issue check_step->red_issue Reduction fc_cause Analyze FC Byproducts: Unreacted SM or α-Tetralone? fc_issue->fc_cause red_cause Analyze Reduction Mixture: Unreacted Ester? red_issue->red_cause fc_sol_1 Low Conversion: - Check catalyst activity - Ensure anhydrous conditions - Optimize temperature/time fc_cause->fc_sol_1 Unreacted SM fc_sol_2 High α-Tetralone: - Lower reaction temperature - Use milder catalyst fc_cause->fc_sol_2 α-Tetralone red_sol Incomplete Reduction: - Use activated NaBH₄ (e.g., + Lewis Acid/Iodine) - Increase reaction time/temperature - Use stronger reductant (LiAlH₄) red_cause->red_sol Yes end Optimized Synthesis fc_sol_1->end fc_sol_2->end red_sol->end

Caption: A logical workflow for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Phenyl-1-Butanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of various synthetic pathways to 4-phenyl-1-butanol (B1666560), a key intermediate in the pharmaceutical and fragrance industries, is presented. This guide provides a comparative assessment of common synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their application.

This compound is a valuable building block in the synthesis of various pharmaceuticals and fragrances. Its preparation can be achieved through several distinct synthetic strategies, each with its own set of advantages and disadvantages. This guide explores five prominent routes: synthesis from tetrahydrofuran (B95107), Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) followed by reduction, Friedel-Crafts reaction of benzene with γ-butyrolactone followed by reduction, Grignard reaction, and catalytic hydrogenation.

Comparison of Synthesis Routes

The selection of an optimal synthesis route for this compound depends on factors such as desired yield, scalability, cost and availability of starting materials, and tolerance for hazardous reagents. The following tables summarize the quantitative data for the key steps of each of the five major synthetic pathways.

Route 1: From Tetrahydrofuran and Acyl Chloride

This route involves the ring-opening of tetrahydrofuran (THF) with an acyl chloride in the presence of a Lewis acid catalyst, followed by Friedel-Crafts alkylation with benzene and subsequent hydrolysis of the resulting ester.

StepReactionReagents & CatalystsTemperature (°C)Time (h)Yield (%)
1Formation of 4-chlorobutyl acetate (B1210297)THF, Acetyl chloride, ZnCl₂< 301~97% (product content)
2Friedel-Crafts Alkylation4-chlorobutyl acetate, Benzene, AlCl₃< 10375%
3Hydrolysis4-phenylbutyl acetate, NaOH, Methanol/WaterHeated195%
Route 2: From Benzene and Succinic Anhydride

This classic approach utilizes a Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid, which is then reduced to this compound.

StepReactionReagents & CatalystsTemperature (°C)TimeYield (%)
1Friedel-Crafts AcylationBenzene, Succinic anhydride, AlCl₃RefluxOvernight98%
2aWolff-Kishner Reduction (Keto group)4-oxo-4-phenylbutanoic acid, Hydrazine (B178648) hydrate (B1144303), KOH120, then 2154.594%
2bReduction of Carboxylic Acid4-phenylbutanoic acid, NaBH₄, I₂0 - 35~381.6%

Note: The overall yield for the complete reduction of 4-oxo-4-phenylbutanoic acid to this compound via this two-step reduction process is approximately 77%. An older method reported an overall yield of over 35% for the entire sequence from benzene and succinic anhydride.[1]

Route 3: From Benzene and γ-Butyrolactone

Similar to the succinic anhydride route, this method involves a Friedel-Crafts reaction between benzene and γ-butyrolactone to yield 4-phenylbutanoic acid, which is subsequently reduced.

StepReactionReagents & CatalystsTemperature (°C)Time (h)Yield (%)
1Friedel-Crafts ReactionBenzene, γ-Butyrolactone, AlCl₃501.585%
2Reduction of Carboxylic Acid4-phenylbutanoic acid, NaBH₄, I₂0 - 35~381.6%
Route 4: Grignard Reaction
Route 5: Catalytic Hydrogenation

The catalytic hydrogenation of an unsaturated precursor, such as 4-phenylbut-3-en-1-ol or 4-phenylbut-3-yn-1-ol, offers a direct route to this compound. This method is often characterized by high yields and clean reaction profiles, though it requires specialized hydrogenation equipment and catalysts. Detailed experimental data for a specific protocol leading to this compound was not prominently found in the surveyed literature, however, related hydrogenations of similar substrates are well-documented.

Experimental Protocols

Detailed experimental procedures for the key reactions are provided below.

Protocol for Friedel-Crafts Alkylation (Route 1, Step 2)

In a reaction vessel, 4-chlorobutyl acetate is mixed with an excess of benzene and cooled to 0°C.[2] Aluminum chloride (AlCl₃) is then added portion-wise while maintaining the temperature below 10°C.[2] The reaction mixture is stirred at this temperature for 3 hours.[2] Upon completion, the reaction is quenched by slowly pouring the mixture into ice-water. The organic layer is separated, washed, dried, and concentrated to yield 4-phenylbutyl acetate.[2]

Protocol for Wolff-Kishner Reduction (Route 2, Step 2a)

To a solution of 4-oxo-4-phenylbutanoic acid in diethylene glycol, hydrazine hydrate and potassium hydroxide (B78521) are added.[3] The mixture is heated to 120°C for 1.5 hours, and then the temperature is raised to 215°C to distill off lower boiling point substances.[3] The reaction mixture is then refluxed for an additional 3 hours.[3] After cooling, the mixture is poured into ice, acidified, and extracted with an organic solvent to yield 4-phenylbutanoic acid.[3]

Protocol for Reduction of Carboxylic Acid (Route 2, Step 2b & Route 3, Step 2)

Sodium borohydride (B1222165) (NaBH₄) is suspended in anhydrous tetrahydrofuran (THF) and cooled to 0-10°C.[4] A solution of 4-phenylbutanoic acid in THF is added dropwise over 1 hour.[4] The mixture is stirred at room temperature until gas evolution ceases. A solution of iodine in THF is then added at 35°C over approximately 2 hours.[4] After an additional hour of reaction time, the reaction is quenched with hydrochloric acid.[4] The product is extracted, and the organic layer is washed and dried to afford this compound.[4]

Synthesis Route Visualizations

The following diagrams illustrate the workflows for the primary synthesis routes discussed.

Synthesis_Route_1 cluster_0 Step 1: Ester Formation cluster_1 Step 2: Friedel-Crafts Alkylation cluster_2 Step 3: Hydrolysis THF Tetrahydrofuran ChlorobutylEster 4-Chlorobutyl Ester THF->ChlorobutylEster AcylChloride Acyl Chloride AcylChloride->ChlorobutylEster ZnCl2 ZnCl₂ ZnCl2->ChlorobutylEster PhenylbutylEster 4-Phenylbutyl Ester ChlorobutylEster->PhenylbutylEster Benzene Benzene Benzene->PhenylbutylEster AlCl3 AlCl₃ AlCl3->PhenylbutylEster FinalProduct This compound PhenylbutylEster->FinalProduct Hydrolysis Hydrolysis (NaOH) Hydrolysis->FinalProduct Synthesis_Route_2 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2a: Keto Group Reduction cluster_2 Step 2b: Carboxylic Acid Reduction Benzene Benzene Ketoacid 4-Oxo-4-phenylbutanoic Acid Benzene->Ketoacid SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Ketoacid AlCl3 AlCl₃ AlCl3->Ketoacid CarboxylicAcid 4-Phenylbutanoic Acid Ketoacid->CarboxylicAcid Reduction1 Wolff-Kishner or Clemmensen Reduction Reduction1->CarboxylicAcid FinalProduct This compound CarboxylicAcid->FinalProduct Reduction2 Reduction (e.g., NaBH₄/I₂) Reduction2->FinalProduct Synthesis_Route_3 cluster_0 Step 1: Friedel-Crafts Reaction cluster_1 Step 2: Reduction Benzene Benzene CarboxylicAcid 4-Phenylbutanoic Acid Benzene->CarboxylicAcid Butyrolactone γ-Butyrolactone Butyrolactone->CarboxylicAcid AlCl3 AlCl₃ AlCl3->CarboxylicAcid FinalProduct This compound CarboxylicAcid->FinalProduct Reduction Reduction (e.g., NaBH₄/I₂) Reduction->FinalProduct

References

A Comparative Analysis of the Biological Activity of 4-Phenyl-1-Butanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-phenyl-1-butanol (B1666560) and its derivatives. While this compound is widely utilized as a key intermediate in the synthesis of pharmaceuticals and fragrances, direct quantitative data on its biological activity is limited in publicly available literature.[1][2] However, research on its structural isomer, 4-phenyl-2-butanol (B1222856), and derivatives of the closely related 4-phenylbutanoic acid, reveals significant biological activities, particularly as enzyme inhibitors. This guide will focus on these related compounds to provide insights into the potential structure-activity relationships.

Inhibition of Mushroom Tyrosinase by a this compound Isomer

An isomer of this compound, 4-phenyl-2-butanol, has been investigated as an inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis.[3] The inhibitory effects were found to be reversible.[3]

Quantitative Data: Tyrosinase Inhibition
CompoundTarget EnzymeIC50 (Monophenolase)IC50 (Diphenolase)Inhibition Type (Diphenolase)
4-Phenyl-2-butanolMushroom Tyrosinase1.1 mM0.8 mMNoncompetitive
BenzylideneacetoneMushroom Tyrosinase1.5 mM2.0 mMMixed-type
BenzylacetoneMushroom Tyrosinase2.8 mM0.6 mMMixed-type

Data sourced from a study on the inhibition of mushroom tyrosinase.[3]

Inhibition of Prolyl Oligopeptidase by 4-Phenylbutanoic Acid Derivatives

Derivatives of 4-phenylbutanoic acid, which features a carboxylic acid group instead of the alcohol group in this compound, have been extensively studied as potent inhibitors of prolyl oligopeptidase (POP). POP is a serine protease implicated in neurodegenerative diseases.[4] The inhibitory potency of these compounds is typically high, with IC50 values in the nanomolar range.[4]

Quantitative Data: Prolyl Oligopeptidase (POP) Inhibition
Compound DerivativeTarget EnzymeIC50
4-phenylbutanoyl-2(S)-acylpyrrolidines (Benzoyl derivative)Prolyl Oligopeptidase23 nM
4-phenylbutanoyl-2(S)-acylpyrrolidines (Cyclopentanecarbonyl derivative)Prolyl Oligopeptidase30 nM

Data sourced from a comparative analysis of prolyl oligopeptidase inhibitors.[4]

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol outlines the method used to determine the inhibitory effect of compounds on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-tyrosine (substrate for monophenolase activity)

  • L-DOPA (substrate for diphenolase activity)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (e.g., 4-phenyl-2-butanol)

  • Spectrophotometer

Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Substrate Solution Preparation: Prepare stock solutions of L-tyrosine and L-DOPA in phosphate buffer.

  • Inhibitor Solution Preparation: Prepare various concentrations of the test compounds in a suitable solvent.

  • Assay for Monophenolase Activity:

    • In a cuvette, mix the phosphate buffer, L-tyrosine solution, and the test compound solution.

    • Initiate the reaction by adding the mushroom tyrosinase solution.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

    • The lag time and the steady-state rate of the reaction are determined.

  • Assay for Diphenolase Activity:

    • In a cuvette, mix the phosphate buffer, L-DOPA solution, and the test compound solution.

    • Initiate the reaction by adding the mushroom tyrosinase solution.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • The type of inhibition (e.g., competitive, noncompetitive, mixed) can be determined by analyzing Lineweaver-Burk plots.

Visualizations

Tyrosinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme (Mushroom Tyrosinase) D Mix Reagents in Cuvette (Buffer, Substrate, Inhibitor) A->D B Prepare Substrates (L-tyrosine, L-DOPA) B->D C Prepare Inhibitor Solutions (e.g., 4-Phenyl-2-butanol) C->D E Initiate Reaction (Add Enzyme) D->E F Monitor Absorbance at 475 nm (Spectrophotometer) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H I Analyze Inhibition Type (Lineweaver-Burk Plot) H->I

Workflow for the Mushroom Tyrosinase Inhibition Assay.

Conclusion

References

A Comparative Guide to the Spectroscopic Analysis of Phenylbutanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomers is a critical step. Phenylbutanol (C₁₀H₁₄O), with its various structural isomers, presents a classic analytical challenge where the position of the phenyl group and the hydroxyl group dictates the compound's chemical and physical properties.[1][2] This guide provides a comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of four common phenylbutanol isomers: 1-phenyl-1-butanol, 2-phenyl-1-butanol, 3-phenyl-1-butanol, and 4-phenyl-1-butanol.

Comparative Spectroscopic Data

The differentiation of phenylbutanol isomers relies on subtle but distinct differences in their spectroscopic signatures. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ ppm)
Proton Environment 1-Phenyl-1-butanol 2-Phenyl-1-butanol 3-Phenyl-1-butanol This compound
Aromatic (C₆H₅-) ~7.2-7.4 (m)~7.0-7.5 (m)[3]~7.1-7.3 (m)7.14-7.27 (m)[4]
Carbinol (-CH-OH) ~4.5-4.7 (t)-~3.8 (m)-
Benzylic (-CH-Ph) -~2.8 (m)~2.8 (m)2.62 (t)[4]
Hydroxymethyl (-CH₂OH) -~3.6 (d)-3.62 (t)[4]
Methylene (-CH₂-) ~1.6-1.8 (m)~1.6 (m)~1.8-2.0 (m)1.56-1.68 (m)[4]
Methyl (-CH₃) ~0.9 (t)~0.8 (t)~1.2 (d)-
Hydroxyl (-OH) VariableVariableVariableVariable

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet).

Table 2: IR Spectroscopic Data (Key Absorptions in cm⁻¹)
Functional Group Characteristic Absorption Range (cm⁻¹) Notes for Phenylbutanol Isomers
O-H Stretch (Alcohol) 3200-3600 (Broad)A strong, broad peak is characteristic of all isomers due to hydrogen bonding.[5]
C-H Stretch (Aromatic) 3000-3100 (Sharp)Present in all isomers.
C-H Stretch (Aliphatic) 2850-3000 (Medium-Strong)Present in all isomers.
C=C Stretch (Aromatic) 1450-1600 (Multiple, weak-medium)Characteristic aromatic ring absorptions are present in all isomers.
C-O Stretch (Alcohol) 1000-1260 (Strong)The exact position can help differentiate primary (e.g., this compound, ~1050 cm⁻¹) from secondary (e.g., 1-phenyl-1-butanol, ~1100 cm⁻¹) alcohols.[5]
Table 3: Mass Spectrometry Data (Key Fragments m/z)
Isomer Molecular Ion (M⁺) Base Peak Key Fragment Ions (m/z)
1-Phenyl-1-butanol 150107121, 107, 91, 79, 77
2-Phenyl-1-butanol 150105121, 105, 91, 77[6]
3-Phenyl-1-butanol 150105132, 117, 105, 91, 77[7]
This compound 150104132, 117, 104, 91, 78[4]

Note: Fragmentation patterns are based on standard Electron Ionization (EI) Mass Spectrometry. Isomers can be difficult to distinguish by MS alone without careful analysis of fragment ratios.[8]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the phenylbutanol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Instrument : 400 MHz (or higher) NMR Spectrometer.

    • Number of Scans : 16-32.

    • Spectral Width : -2 to 12 ppm.

    • Pulse Angle : 30-45 degrees.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Instrument : 100 MHz (or corresponding field for the proton spectrometer).

    • Number of Scans : 256-1024, depending on concentration.[6]

    • Spectral Width : 0-220 ppm.[6]

    • Technique : Proton-decoupled.

  • Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS peak (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[6]

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument : A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.[6]

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application : Apply 1-2 drops of the neat liquid phenylbutanol isomer directly onto the ATR crystal.

  • Data Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.[6]

    • Resolution : 4 cm⁻¹.[6]

    • Number of Scans : 16-32.[6]

  • Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the phenylbutanol isomer (~1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Gas Chromatography :

    • Column : A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume : 1 µL.

    • Inlet Temperature : 250 °C.

    • Carrier Gas : Helium, with a constant flow rate of ~1 mL/min.

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

    • Ion Source Temperature : 230 °C.

    • Interface Temperature : 280 °C.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow and relationships between the spectroscopic techniques used for isomer identification.

Spectroscopic_Analysis_Workflow cluster_prep 1. Sample Handling cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Structural Elucidation Sample Phenylbutanol Isomer Sample Prep Prepare for Analysis (Dilution, Dissolution) Sample->Prep IR FT-IR Spectroscopy Prep->IR NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR MS GC-MS Analysis Prep->MS IR_Data Identify Functional Groups (e.g., -OH, C-O) IR->IR_Data NMR_Data Determine C-H Framework & Connectivity NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation Pattern MS->MS_Data Conclusion Identify Specific Isomer IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Experimental workflow for the identification of phenylbutanol isomers.

Logical_Relationship Complementary Nature of Spectroscopic Data Structure Phenylbutanol Isomer Structure IR IR Spectroscopy Structure->IR NMR NMR Spectroscopy Structure->NMR MS Mass Spectrometry Structure->MS IR_Info Functional Groups - O-H stretch - C-O stretch - Aromatic C=C IR->IR_Info NMR_Info Carbon-Hydrogen Framework - Chemical Environment (Shifts) - Neighboring Protons (Splitting) - C-H Connectivity NMR->NMR_Info MS_Info Molecular Formula & Fragmentation - Molecular Weight (M⁺) - Characteristic Fragments (e.g., benzylic cleavage) MS->MS_Info

Caption: Logical relationship of data from different spectroscopic techniques.

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and spectroscopic validation of 4-phenyl-1-butanol (B1666560), a key intermediate in the pharmaceutical and fragrance industries. For comparative analysis, 3-phenyl-1-propanol (B195566) is presented as an alternative, offering insights into how structural differences influence synthetic routes and spectroscopic signatures. This document outlines detailed experimental protocols, presents quantitative spectroscopic data in a clear, tabular format, and includes workflow diagrams for enhanced clarity.

Experimental Protocols

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves a two-step process: a Friedel-Crafts acylation of benzene (B151609) with γ-butyrolactone to form 4-phenylbutanoic acid, followed by the reduction of the carboxylic acid.

Step 1: Friedel-Crafts Acylation to Synthesize 4-Phenylbutanoic Acid

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 100 mL of benzene and 50 g (0.38 mol) of anhydrous aluminum chloride (AlCl₃).

  • Addition of Reactant: While stirring, heat the mixture to 50°C. Slowly add 21.5 g (0.25 mol) of γ-butyrolactone dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: Maintain the reaction mixture at 50°C for 1.5 hours with continuous stirring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing 600 mL of an ice-water mixture and 50 mL of concentrated hydrochloric acid. Stir until the aluminum salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the benzene by rotary evaporation. The resulting crude 4-phenylbutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate (B1210297) mixture).

Step 2: Reduction of 4-Phenylbutanoic Acid to this compound

  • Reaction Setup: In a 250 mL four-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 3.4 g (90 mmol) of sodium borohydride (B1222165) (NaBH₄) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Addition of Reactant: Cool the suspension to 0-10°C in an ice bath. Dissolve 12.3 g (75 mmol) of 4-phenylbutanoic acid in THF and add it dropwise to the NaBH₄ suspension over 1 hour.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring until gas evolution ceases. Then, carefully add a solution of 9.5 g (37.5 mmol) of iodine in 50 mL of THF at a rate that maintains the temperature below 35°C. Continue to stir for an additional hour after the iodine addition is complete.[1]

  • Quenching and Work-up: Cautiously add 37.5 mL of 3 M hydrochloric acid to quench the reaction. Remove the THF by rotary evaporation.

  • Extraction and Purification: Dissolve the residue in 100 mL of diethyl ether and wash it three times with 10 mL portions of 3 M sodium hydroxide (B78521) solution, followed by a wash with brine. Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Synthesis of 3-Phenyl-1-propanol (Alternative)

A common method for the synthesis of 3-phenyl-1-propanol is the reduction of a derivative of hydrocinnamic acid, such as an ester, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Step 1: Esterification of Hydrocinnamic Acid (if starting from the acid)

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 15 g (0.1 mol) of hydrocinnamic acid in 100 mL of ethanol.

  • Catalysis: Add a catalytic amount (e.g., 1 mL) of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Work-up and Isolation: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the ethyl 3-phenylpropanoate with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Reduction of Ethyl 3-Phenylpropanoate

  • Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend 4.2 g (0.11 mol) of lithium aluminum hydride (LiAlH₄) in 150 mL of anhydrous diethyl ether.

  • Addition of Reactant: Dissolve 17.8 g (0.1 mol) of ethyl 3-phenylpropanoate in 50 mL of anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

  • Quenching and Work-up: Cautiously quench the reaction by the slow, dropwise addition of 4.2 mL of water, followed by 4.2 mL of 15% aqueous sodium hydroxide, and then 12.6 mL of water.

  • Isolation and Purification: Filter the resulting granular precipitate and wash it with diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield crude 3-phenyl-1-propanol. Purification can be achieved by distillation under reduced pressure.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound and its alternative, 3-phenyl-1-propanol.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.32 - 7.17m5HAr-H
3.66t2H-CH₂-OH
2.65t2HAr-CH₂ -
1.71 - 1.61m4H-CH₂ -CH₂ -
3-Phenyl-1-propanol 7.30 - 7.18m5HAr-H
3.69t2H-CH₂-OH
2.71t2HAr-CH₂ -
1.91quintet2H-CH₂ -

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
This compound 142.5Ar-C (quaternary)
128.4Ar-C H
128.3Ar-C H
125.7Ar-C H
62.8-C H₂-OH
35.8Ar-C H₂-
32.4-C H₂-
28.0-C H₂-
3-Phenyl-1-propanol 141.9Ar-C (quaternary)
128.5Ar-C H
128.4Ar-C H
125.9Ar-C H
62.3-C H₂-OH
34.2Ar-C H₂-
32.1-C H₂-

Table 3: IR Spectroscopy Data (Liquid Film)

CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound 3330 (broad)O-H stretch (alcohol)
3025, 2935, 2860C-H stretch (aromatic and aliphatic)
1605, 1495, 1450C=C stretch (aromatic ring)
1050C-O stretch (primary alcohol)
745, 700C-H out-of-plane bend (monosubstituted benzene)
3-Phenyl-1-propanol 3340 (broad)O-H stretch (alcohol)
3026, 2938, 2865C-H stretch (aromatic and aliphatic)
1603, 1496, 1454C=C stretch (aromatic ring)
1055C-O stretch (primary alcohol)
743, 698C-H out-of-plane bend (monosubstituted benzene)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundKey m/z valuesFragment Assignment
This compound 150 [M]⁺Molecular Ion
132[M - H₂O]⁺
104[C₈H₈]⁺ (styrene)
91[C₇H₇]⁺ (tropylium ion)
3-Phenyl-1-propanol 136 [M]⁺Molecular Ion
118[M - H₂O]⁺
92[C₇H₈]⁺ (toluene)
91[C₇H₇]⁺ (tropylium ion)

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis and validation process for this compound.

Synthesis_Validation_Workflow Start Starting Materials (Benzene, γ-Butyrolactone) Synthesis Step 1: Friedel-Crafts Acylation Step 2: Reduction Start->Synthesis Crude Crude this compound Synthesis->Crude Purification Purification (Column Chromatography) Crude->Purification Pure Pure this compound Purification->Pure Validation Spectroscopic Validation Pure->Validation NMR NMR (¹H, ¹³C) Validation->NMR IR IR Spectroscopy Validation->IR MS Mass Spectrometry Validation->MS Data Validated Spectroscopic Data NMR->Data IR->Data MS->Data

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Signaling_Pathway_Analogy cluster_synthesis Synthesis Pathway cluster_validation Validation Signals Benzene Benzene Intermediate 4-Phenylbutanoic Acid Benzene->Intermediate AlCl₃ Butyrolactone γ-Butyrolactone Butyrolactone->Intermediate Friedel-Crafts Product This compound Intermediate->Product NaBH₄ / I₂ NMR_Signal NMR Signal Product->NMR_Signal IR_Signal IR Signal Product->IR_Signal MS_Signal MS Signal Product->MS_Signal Confirmation Structural Confirmation NMR_Signal->Confirmation IR_Signal->Confirmation MS_Signal->Confirmation

Caption: Logical relationship between synthesis and spectroscopic validation signals.

References

A Comparative Analysis of Catalysts for Friedel-Crafts Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the successful synthesis of key intermediates and active pharmaceutical ingredients via the Friedel-Crafts reaction. This guide provides a comprehensive comparative analysis of various catalytic systems, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate informed catalyst selection.

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings, is broadly categorized into alkylation and acylation. The efficiency, selectivity, and environmental impact of these reactions are profoundly influenced by the choice of catalyst. This guide explores the performance of traditional homogeneous catalysts, such as aluminum chloride, and compares them with heterogeneous alternatives like zeolites, metal-organic frameworks (MOFs), and ionic liquids, which offer advantages in terms of reusability and reduced environmental impact.

Performance Comparison of Catalysts

The efficacy of a catalyst in a Friedel-Crafts reaction is evaluated based on several key metrics, including product yield, selectivity (regio- and chemo-), reaction time, and temperature. The following tables summarize the performance of different catalyst types in both Friedel-Crafts acylation and alkylation reactions based on published experimental data.

Friedel-Crafts Acylation
Catalyst TypeCatalyst ExampleAromatic SubstrateAcylating AgentSolventTemp. (°C)Time (h)Yield (%)Selectivity (p:o)Reusability
Traditional Lewis Acid AlCl₃BenzeneAcetyl Chloride-801>95-No
FeCl₃Anisole (B1667542)Propionyl ChlorideCH₂Cl₂RT0.17HighHigh paraNo
Zeolite H-ZSM-5AnisoleAcetic Anhydride (B1165640)Acetic Acid1502>99>99:1Yes
H-Betam-XyleneBenzoic Acid-Reflux-High-Yes
Metal-Organic Framework MIL-53(Al)BenzeneBenzoyl ChlorideDichloromethane (B109758)25897.1-Yes
Ionic Liquid [bmim][BF₄]/Cu(OTf)₂AnisoleBenzoyl Chloride[bmim][BF₄]RT110096:4Yes

Note: "RT" denotes room temperature, and "-" indicates that the specific data was not provided in the cited source. The performance of catalysts can vary significantly with the specific substrates, acylating agents, and reaction conditions used.

Friedel-Crafts Alkylation
Catalyst TypeCatalyst ExampleAromatic SubstrateAlkylating AgentSolventTemp. (°C)Time (h)Conversion (%)SelectivityReusability
Traditional Lewis Acid AlCl₃Benzenen-Propyl Chloride-<100--Isomerization occursNo
Zeolite H-Y-30Mandelic AcidToluene (B28343)--->98High for diarylacetic acidYes
Metal-Organic Framework MIL-53(Al-Li)BenzeneEthanolGas Phase2001473 (Benzene)75% for EthylbenzeneYes
Ionic Liquid B-L MIL 5cp-Xylene (B151628)Benzyl (B1604629) Chloride-800.5>99>99%Yes (6 times)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for Friedel-Crafts reactions using different classes of catalysts.

Protocol for Friedel-Crafts Acylation using a Traditional Lewis Acid (AlCl₃)

Materials: Anhydrous aluminum chloride (AlCl₃), acyl chloride (e.g., acetyl chloride), aromatic compound (e.g., toluene), anhydrous dichloromethane (CH₂Cl₂), ice, concentrated hydrochloric acid, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous AlCl₃ in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture in an ice bath.

  • Add the acyl chloride dropwise to the stirred suspension.

  • After the addition of the acyl chloride, add the aromatic compound dropwise.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for the specified time.

  • To quench the reaction, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol for Friedel-Crafts Acylation using a Zeolite Catalyst (Mordenite)

Materials: Mordenite (B1173385) zeolite catalyst, anisole, acetic anhydride, acetic acid.

Procedure:

  • Activate the mordenite catalyst by calcination at 500°C for 5 hours under air flow.

  • In a reaction vessel, dissolve anisole (2.0 mmol) and acetic anhydride (20 mmol) in acetic acid (5 mL).

  • Add the activated mordenite catalyst (0.50 g) to the solution.

  • Heat the resulting mixture with stirring at 150°C for the designated time (e.g., 2-3 hours).

  • After the reaction, filter the solid catalyst from the hot reaction mixture.

  • The product can be isolated from the filtrate. The catalyst can be washed, dried, and calcined for reuse.

Protocol for Friedel-Crafts Alkylation using a Metal-Organic Framework (MOF) Catalyst

Materials: MOF catalyst (e.g., IRMOF-8), toluene, benzoyl chloride.

Procedure:

  • Carry out the reaction in a magnetically stirred round-bottom flask.

  • Add the MOF catalyst (e.g., 5 mol% IRMOF-8) to a mixture of toluene and benzoyl chloride (e.g., molar ratio of 1.5:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) under solventless conditions.

  • Monitor the reaction progress by taking samples periodically and analyzing them by gas chromatography.

  • After the reaction, the solid catalyst can be recovered by simple centrifugation for reuse.

Protocol for Friedel-Crafts Alkylation using an Ionic Liquid Catalyst

Materials: Aryl-imidazolium magnetic ionic liquid (B-L MILs), p-xylene, benzyl chloride.

Procedure:

  • The reaction is performed without an additional solvent.

  • Investigate various reaction parameters such as catalyst dosage, reaction time, temperature, and molar ratio of reactants.

  • In a typical experiment, conduct the reaction at 80°C for 0.5 hours with a p-xylene to benzyl chloride molar ratio of 6:1 and a catalyst dosage of 1.0 mole %.

  • The ionic liquid catalyst can be recovered and has been shown to provide satisfactory catalytic activity after being reused multiple times.

Mechanistic Pathways and Experimental Workflows

Understanding the underlying mechanisms of catalysis is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for different catalytic systems in Friedel-Crafts reactions.

Friedel_Crafts_Acylation_Lewis_Acid cluster_activation 1. Electrophile Generation cluster_substitution 2. Electrophilic Attack cluster_regeneration 3. Deprotonation & Catalyst Regeneration AcylHalide Acyl Halide (R-CO-X) CatalystComplex Catalyst-Acyl Halide Complex AcylHalide->CatalystComplex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Aromatic Aromatic Ring SigmaComplex σ-Complex (Arenium Ion) Aromatic->SigmaComplex + Acylium Ion Product Aryl Ketone RegeneratedCatalyst Regenerated Catalyst + HX Product->RegeneratedCatalyst Releases Catalyst AcyliumIon Acylium Ion [R-C=O]⁺ CatalystComplex->AcyliumIon Forms SigmaComplex->Product Loses H⁺

Catalytic cycle for a traditional Lewis acid-catalyzed Friedel-Crafts acylation.

Zeolite_Catalyzed_Acylation cluster_workflow Experimental Workflow: Zeolite-Catalyzed Acylation Start Start Activate Activate Zeolite Catalyst (Calcination) Start->Activate AddCatalyst Add Activated Zeolite Activate->AddCatalyst Mix Mix Aromatic Substrate, Acylating Agent, and Solvent Mix->AddCatalyst React Heat and Stir (e.g., 150°C) AddCatalyst->React Filter Filter to Separate Catalyst React->Filter Isolate Isolate Product from Filtrate Filter->Isolate Regenerate Wash, Dry, and Recalcine Catalyst for Reuse Filter->Regenerate Catalyst Recovery End End Isolate->End Regenerate->AddCatalyst Reuse

General experimental workflow for a zeolite-catalyzed Friedel-Crafts acylation.

MOF_Catalytic_Cycle MOF MOF with Active Metal Site e.g., Lewis Acidic Center SubstrateComplex Substrate-MOF Complex Alkylating/Acylating agent coordinated to metal site MOF:f1->SubstrateComplex:f0 + Substrate Activation Electrophile Generation Formation of Carbocation or Acylium Ion within pores SubstrateComplex:f1->Activation:f0 Attack Electrophilic Attack Aromatic ring attacks the activated electrophile Activation:f1->Attack:f0 ProductRelease Product Desorption Product leaves the active site, regenerating the catalyst Attack:f1->ProductRelease:f0 + Aromatic ProductRelease:f1->MOF:f0 Regeneration Product Product ProductRelease:f0->Product

Simplified catalytic cycle for a MOF-catalyzed Friedel-Crafts reaction.

Conclusion

The choice of catalyst for a Friedel-Crafts reaction is a critical decision that impacts not only the success of the chemical transformation but also its economic and environmental viability. While traditional Lewis acids like AlCl₃ offer high reactivity, they are often required in stoichiometric amounts and present challenges in terms of handling and waste disposal. Heterogeneous catalysts, including zeolites, metal-organic frameworks, and ionic liquids, have emerged as promising alternatives, demonstrating high yields and selectivities, coupled with the significant advantage of reusability. This guide provides a foundational comparison to aid researchers in selecting the most appropriate catalytic system for their specific synthetic needs, encouraging the adoption of more sustainable and efficient chemical processes.

A Comparative Guide to the Reactivity of 4-Phenyl-1-butanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-phenyl-1-butanol (B1666560) and its structural isomers: 1-phenyl-1-butanol, 2-phenyl-1-butanol (B104733), and 3-phenyl-1-butanol (B1593598). The reactivity of these phenylalkanols is primarily dictated by the position of the hydroxyl group and the phenyl ring, which influences their susceptibility to oxidation, dehydration, and etherification reactions. Understanding these reactivity differences is crucial for reaction design, impurity profiling, and the synthesis of novel pharmaceutical compounds.

Comparative Reactivity Overview

The position of the hydroxyl group (primary, secondary, or benzylic) and its proximity to the electron-withdrawing phenyl group are the key determinants of the reactivity of phenylbutanol isomers. These structural variations lead to significant differences in reaction rates and product distributions for common organic transformations.

Table 1: Predicted Relative Reactivity of Phenylbutanol Isomers

CompoundAlcohol TypePredicted Reactivity in Oxidation (to Carbonyl)Predicted Reactivity in Dehydration (E1)Predicted Reactivity in Etherification (SN2)Key Influencing Factors
This compound PrimaryModerateLowHighUnhindered primary alcohol. Phenyl group is distant, having a minor electronic effect.
1-Phenyl-1-butanol Secondary, BenzylicHighVery HighLowBenzylic position stabilizes carbocation intermediates and radical formation. Steric hindrance around the hydroxyl group.
2-Phenyl-1-butanol PrimaryModerateModerateHighPrimary alcohol, but the phenyl group at the C2 position can influence rearrangement possibilities in dehydration.
3-Phenyl-1-butanol PrimaryModerateModerateHighPrimary alcohol with the phenyl group at the C3 position, allowing for potential hydride shifts in carbocation intermediates.

I. Oxidation

The oxidation of phenylalkanols yields aldehydes, ketones, or carboxylic acids, depending on the structure of the alcohol and the oxidizing agent used. The reactivity towards oxidation is highly dependent on whether the alcohol is primary or secondary, and whether it is in a benzylic position.

Reactivity Comparison
  • 1-Phenyl-1-butanol , being a secondary benzylic alcohol, is expected to be the most readily oxidized to the corresponding ketone, 1-phenyl-1-butanone. The benzylic position facilitates the abstraction of the carbinol hydrogen.

  • This compound , 2-Phenyl-1-butanol , and 3-Phenyl-1-butanol are all primary alcohols. Under mild oxidation conditions, they will form the corresponding aldehydes. With strong oxidizing agents in aqueous media, such as the Jones reagent, they will be oxidized further to carboxylic acids.[1][2] Their relative rates of oxidation are expected to be similar for the initial step to the aldehyde, as they are all primary alcohols. However, the presence of the phenyl group closer to the reaction center in 2-phenyl-1-butanol and 3-phenyl-1-butanol might have minor electronic effects.

Table 2: Products of Phenylbutanol Isomer Oxidation

Starting MaterialOxidizing AgentExpected Major Product(s)
This compoundPCC or other mild oxidant4-Phenylbutanal
This compoundJones Reagent (CrO₃/H₂SO₄)4-Phenylbutanoic acid
1-Phenyl-1-butanolJones Reagent or PCC1-Phenyl-1-butanone
2-Phenyl-1-butanolJones Reagent2-Phenylbutanoic acid
3-Phenyl-1-butanolJones Reagent3-Phenylbutanoic acid
Experimental Protocol: Jones Oxidation of a Phenylalkanol

This protocol describes a general procedure for the oxidation of a phenylalkanol to the corresponding carboxylic acid or ketone using the Jones reagent.

Materials:

  • Phenylalkanol (e.g., this compound)

  • Acetone (B3395972) (reagent grade)

  • Jones Reagent (a solution of chromium trioxide in sulfuric acid)[3]

  • Isopropyl alcohol (for quenching)

  • Diethyl ether or ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenylalkanol in acetone.

  • Cool the flask in an ice-water bath.

  • Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the temperature below 20°C. A color change from orange-red to green should be observed.[4]

  • Continue adding the reagent until the orange-red color persists, indicating that the alcohol has been fully consumed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium(III) salts forms.

  • Remove the acetone by rotary evaporation.

  • Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with saturated sodium bicarbonate solution (if the product is a carboxylic acid, it will move to the aqueous layer, which should then be acidified and re-extracted), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by distillation or chromatography.

Safety Precautions: Chromium(VI) compounds are highly toxic and carcinogenic. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.[3]

Logical Relationship: Oxidation Pathways

OxidationPathways cluster_primary Primary Alcohols cluster_secondary Secondary Benzylic Alcohol This compound This compound Aldehyde Aldehyde This compound->Aldehyde Mild Oxidation 2-Phenyl-1-butanol 2-Phenyl-1-butanol 2-Phenyl-1-butanol->Aldehyde 3-Phenyl-1-butanol 3-Phenyl-1-butanol 3-Phenyl-1-butanol->Aldehyde 1-Phenyl-1-butanol 1-Phenyl-1-butanol Ketone Ketone 1-Phenyl-1-butanol->Ketone Oxidation CarboxylicAcid Carboxylic Acid Aldehyde->CarboxylicAcid Strong Oxidation

Caption: Oxidation pathways of phenylbutanol isomers.

II. Dehydration

The acid-catalyzed dehydration of alcohols to form alkenes proceeds through a carbocation intermediate. The stability of this intermediate is the primary factor determining the rate of reaction and the distribution of products.

Reactivity Comparison
  • 1-Phenyl-1-butanol is expected to undergo dehydration most readily. The formation of a secondary benzylic carbocation is highly favored due to resonance stabilization from the phenyl ring.[5]

  • This compound is a primary alcohol, and its dehydration would proceed through a less stable primary carbocation, making this reaction slower than for the other isomers.[6] Rearrangements are possible but the driving force is less than for isomers where the phenyl group is closer to the initial carbocation.

  • 2-Phenyl-1-butanol and 3-Phenyl-1-butanol , both primary alcohols, will initially form primary carbocations. However, these can undergo hydride shifts to form more stable secondary or benzylic carbocations, leading to a mixture of alkene products. The potential for rearrangement makes them more reactive in dehydration than this compound.

Table 3: Predicted Dehydration Products of Phenylbutanol Isomers

Starting MaterialMajor Alkene Product(s)Comments
This compound1-Phenyl-1-butene (after rearrangement)Dehydration is slow; requires forcing conditions.
1-Phenyl-1-butanol1-Phenyl-1-butene (E/Z mixture)Rapid dehydration due to stable benzylic carbocation.
2-Phenyl-1-butanol1-Phenyl-1-butene, 2-Phenyl-1-buteneProduct mixture due to hydride shift and rearrangement.
3-Phenyl-1-butanol1-Phenyl-1-butene, 1-Phenyl-2-buteneProduct mixture due to hydride shift and rearrangement.
Experimental Protocol: Acid-Catalyzed Dehydration of a Phenylalkanol

This protocol describes a general procedure for the dehydration of a phenylalkanol using a strong acid catalyst.

Materials:

  • Phenylalkanol (e.g., 1-phenyl-1-butanol)

  • Concentrated sulfuric acid or phosphoric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • A suitable solvent for extraction (e.g., diethyl ether)

Procedure:

  • Place the phenylalkanol in a round-bottom flask.

  • Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Set up a distillation apparatus.

  • Heat the mixture to the appropriate temperature to distill the alkene product as it is formed. The required temperature will vary depending on the reactivity of the alcohol.[6]

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the crude alkene product.

  • The product can be further purified by distillation.

Experimental Workflow: Dehydration of Phenylalkanols

DehydrationWorkflow Start Start: Phenylalkanol + Acid Catalyst Heating Heating and Distillation Start->Heating Distillate Collect Distillate Heating->Distillate Washing Wash with NaHCO3 and Brine Distillate->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Alkene Product(s) Evaporation->Product

Caption: General workflow for alcohol dehydration.

III. Etherification

The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. This reaction proceeds via an SN2 mechanism, and its rate is highly sensitive to steric hindrance at the reaction center.

Reactivity Comparison
  • This compound , 2-Phenyl-1-butanol , and 3-Phenyl-1-butanol , being primary alcohols, are excellent substrates for the Williamson ether synthesis. They are readily deprotonated to form the corresponding alkoxides, which can then react with a primary alkyl halide.[7]

  • 1-Phenyl-1-butanol is a secondary alcohol and is more sterically hindered around the hydroxyl group. While it can be converted to an ether, the reaction will be slower than for the primary isomers, and elimination reactions may become more competitive, especially with bulkier alkyl halides.[7]

Table 4: Suitability of Phenylbutanol Isomers for Williamson Ether Synthesis

Phenylbutanol IsomerSuitability as the Alcohol ComponentComments
This compoundExcellentUnhindered primary alcohol.
1-Phenyl-1-butanolFair to GoodSecondary alcohol, some steric hindrance.
2-Phenyl-1-butanolExcellentPrimary alcohol.
3-Phenyl-1-butanolExcellentPrimary alcohol.
Experimental Protocol: Williamson Ether Synthesis with a Phenylalkanol

This protocol provides a general method for the synthesis of an ether from a phenylalkanol and an alkyl halide.

Materials:

  • Phenylalkanol (e.g., this compound)

  • Sodium hydride (NaH) or another strong base

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • A primary alkyl halide (e.g., iodomethane, bromoethane)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether or ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the phenylalkanol in anhydrous THF to the NaH suspension. Hydrogen gas will evolve.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0°C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol. The reaction time will vary depending on the substrates.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ether can be purified by column chromatography or distillation.

Signaling Pathway: Williamson Ether Synthesis

WilliamsonEtherSynthesis Alcohol Phenylalkanol (R-OH) Alkoxide Alkoxide (R-O⁻ Na⁺) Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether Ether (R-O-R') Alkoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Ether Salt Salt (NaX)

Caption: Williamson ether synthesis pathway.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 4-Phenyl-2-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in the synthesis, quality control, and regulatory approval of chiral molecules. The pharmacological and toxicological profiles of enantiomers can differ significantly, making robust and reliable analytical methods essential. This guide provides a comparative overview of the primary analytical techniques for assessing the enantiomeric purity of 4-phenyl-2-butanol (B1222856): Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of 4-phenyl-2-butanol depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the specific requirements of the analysis.

MethodPrincipleDerivatizationKey AdvantagesKey Disadvantages
Chiral GC-FID Separation of enantiomers on a chiral stationary phase based on differences in volatility and interaction.Often not required for volatile alcohols, but can improve peak shape and resolution.High resolution, fast analysis times, high sensitivity with Flame Ionization Detection (FID).Limited to thermally stable and volatile compounds.
Chiral HPLC-UV Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.Can be direct or indirect (derivatization to form diastereomers).Wide applicability, robust and well-established, suitable for non-volatile compounds.Method development can be time-consuming, may require more expensive chiral columns.
NMR Spectroscopy Use of a chiral solvating or derivatizing agent to induce diastereomeric environments, causing separate signals for each enantiomer.Required (chiral derivatizing agent) or used as an additive (chiral solvating agent).Rapid analysis, provides structural information, non-destructive (with solvating agents).Lower sensitivity compared to chromatographic methods, may require higher sample concentrations.

Experimental Protocols

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the direct separation of the enantiomers of volatile compounds like 4-phenyl-2-butanol.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral capillary column, such as one based on modified cyclodextrins (e.g., CP Chirasil-DEX CB).[1][2]

  • Sample Preparation: Dilute the 4-phenyl-2-butanol sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Hydrogen or Helium

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C) and ramp at a slow rate (e.g., 2 °C/min) to a final temperature (e.g., 150 °C) to achieve baseline separation.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.

Supporting Experimental Data:

In a study involving the enzymatic conversion of racemic 4-phenyl-2-butanol, the enantiomeric excess was determined by GC-FID.[3] The supplementary data from this study shows baseline separation of the (R)- and (S)-enantiomers, allowing for accurate quantification.[4]

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a versatile approach for enantiomeric separation and is widely used in the pharmaceutical industry.[5]

Experimental Protocol (General Method Development):

  • Instrumentation: HPLC system with a UV detector.

  • Column Screening: Screen a selection of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for chiral alcohols.[6]

  • Mobile Phase Screening:

  • Optimization:

    • Adjust the ratio of the mobile phase components to optimize the separation.

    • Vary the flow rate (typically 0.5-1.5 mL/min for a 4.6 mm ID column).

    • Control the column temperature to improve resolution.

  • Detection: Monitor the UV absorbance at a wavelength where the phenyl group absorbs (e.g., 210-220 nm).[6]

  • Data Analysis: Calculate the % ee from the peak areas of the enantiomers. A resolution (Rs) of ≥ 1.5 is desired for baseline separation.[6]

Method 3: NMR Spectroscopy

NMR spectroscopy provides a rapid method for determining enantiomeric purity through the use of chiral auxiliaries.[7]

Protocol using a Chiral Solvating Agent (CSA):

  • Instrumentation: High-resolution NMR spectrometer.

  • Sample Preparation:

    • Dissolve a known amount of the 4-phenyl-2-butanol sample in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.

    • Add an equimolar or slight excess of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL).[8]

    • Gently mix the sample.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis: The CSA will form transient diastereomeric complexes with the enantiomers of 4-phenyl-2-butanol, leading to different chemical shifts for specific protons. The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Protocol using a Chiral Derivatizing Agent (CDA):

  • Derivatization:

    • React the 4-phenyl-2-butanol sample with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride or (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) in the presence of a suitable base to form diastereomeric esters.[9]

    • Ensure the reaction goes to completion to avoid kinetic resolution.

  • NMR Analysis:

    • Purify the resulting diastereomers if necessary.

    • Dissolve the diastereomeric mixture in a deuterated solvent.

    • Acquire a ¹H or ¹⁹F NMR spectrum (if the CDA contains fluorine).

  • Data Analysis: The diastereomers will have distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio of the original sample.

Visualizations

Enantiomeric_Purity_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis Sample Chiral 4-Phenyl-2-Butanol Sample GC Chiral GC Sample->GC Direct Injection HPLC Chiral HPLC Sample->HPLC Direct Injection or Derivatization NMR NMR Spectroscopy Sample->NMR Addition of Chiral Auxiliary or Derivatization Integration Peak Integration GC->Integration HPLC->Integration NMR->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation

Caption: General workflow for assessing the enantiomeric purity of 4-phenyl-2-butanol.

Method_Selection_Logic Start Select Analytical Method Volatile Is the sample volatile and thermally stable? Start->Volatile GC Chiral GC Volatile->GC Yes HPLC Chiral HPLC Volatile->HPLC No High_Sensitivity Is high sensitivity required? Structural_Info Is structural information needed? High_Sensitivity->Structural_Info No NMR NMR Spectroscopy High_Sensitivity->NMR Yes (consider limitations) Structural_Info->HPLC No Structural_Info->NMR Yes GC->High_Sensitivity HPLC->High_Sensitivity

Caption: Decision tree for selecting a suitable analytical method.

References

Efficacy of 4-Phenyl-1-Butanol Derivatives as Prolyl Oligopeptidase (POP) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various 4-phenyl-1-butanol (B1666560) derivatives as inhibitors of prolyl oligopeptidase (POP), a serine protease implicated in neurodegenerative and inflammatory diseases. The inhibitory activities of these compounds, supported by experimental data, are presented to elucidate structure-activity relationships and guide further drug development efforts.

Comparative Efficacy of this compound Derivatives

The inhibitory potency of this compound derivatives against prolyl oligopeptidase is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the in vitro inhibitory activities of key derivatives.

Derivative Name/StructureModificationTarget SpeciesIC50 (nM)Ki (nM)Reference Compound
4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine (KYP-2047)-Pig Brain-Sub-nM-
4-(4-[123I]iodophenyl)butanoyl-L-prolyl-2(S)-cyanopyrrolidineIodination on the phenyl ringNot Specified-~4.2-
4-phenylbutanoyl-2(S)-benzoylpyrrolidineReplacement of P1 proline with a benzoyl groupPig Brain23--
4-phenylbutanoyl-2(S)-cyclopentanecarbonylpyrrolidineReplacement of P1 proline with a cyclopentanecarbonyl groupPig Brain30--
4-phenylbutanoyl-L-prolyl-2(S)-hydroxyacetylpyrrolidineAddition of a hydroxyacetyl groupPig BrainHigh-JTP-4819 (similar)

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic approach for 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines involves a multi-step process. The following is a representative workflow:

G cluster_start Starting Materials cluster_coupling1 First Coupling cluster_coupling2 Second Coupling cluster_purification Purification 4-phenylbutanoic_acid 4-Phenylbutanoic Acid Intermediate_1 4-Phenylbutanoyl-L-proline 4-phenylbutanoic_acid->Intermediate_1 1 L-proline_derivative L-Proline Derivative L-proline_derivative->Intermediate_1 1 Coupling_Agent_1 Coupling Agent (e.g., DCC/HOBt) Final_Product 4-Phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidine Intermediate_1->Final_Product 2 Acylpyrrolidine 2(S)-Acylpyrrolidine Acylpyrrolidine->Final_Product 2 Coupling_Agent_2 Coupling Agent (e.g., HATU) Purification Chromatography Final_Product->Purification Characterization NMR, Mass Spec Purification->Characterization

Synthetic workflow for 4-phenylbutanoyl-L-prolyl-2(S)-acylpyrrolidines.

Step 1: Synthesis of 4-Phenylbutanoyl-L-proline 4-Phenylbutanoic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). The activated acid is then reacted with the amino group of an appropriate L-proline derivative to form the amide bond, yielding 4-phenylbutanoyl-L-proline.

Step 2: Coupling with 2(S)-Acylpyrrolidine The carboxyl group of the 4-phenylbutanoyl-L-proline intermediate is activated, typically using a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This is followed by coupling with the desired 2(S)-acylpyrrolidine to form the final product.

Step 3: Purification and Characterization The crude product is purified using column chromatography. The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Prolyl Oligopeptidase (POP) Inhibition Assay

The inhibitory activity of the synthesized compounds is determined using a fluorometric assay.

G Prepare_Reagents Prepare Reagents (POP Enzyme, Inhibitor, Substrate) Incubate Pre-incubate POP with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate (e.g., Z-Gly-Pro-AMC) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time (Excitation: ~380 nm, Emission: ~460 nm) Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Determine IC50 Measure_Fluorescence->Data_Analysis

Workflow for the POP fluorometric inhibition assay.

Materials:

  • Purified prolyl oligopeptidase

  • Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compounds (this compound derivatives)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a working solution of the POP enzyme and the fluorogenic substrate in the assay buffer.

  • Assay Reaction: To the wells of a 96-well plate, add the assay buffer, the POP enzyme solution, and the test compound solution at various concentrations.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for a set period (e.g., 30 minutes) using a microplate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. The IC50 value is then calculated by fitting the concentration-response data to a suitable sigmoidal model.

Signaling Pathway Involvement

Prolyl oligopeptidase has been implicated in the pathology of neurodegenerative diseases, such as Parkinson's disease, through its interaction with α-synuclein. POP can directly bind to α-synuclein, promoting its dimerization and subsequent aggregation into toxic oligomers and fibrils.[1][2][3] POP inhibitors have been shown to block this aggregation process.[2]

G cluster_pathway POP-Mediated α-Synuclein Aggregation POP Prolyl Oligopeptidase (POP) aSyn_Dimer α-Synuclein (Dimer) POP->aSyn_Dimer Promotes Dimerization aSyn_Monomer α-Synuclein (Monomer) aSyn_Monomer->aSyn_Dimer aSyn_Oligomer Toxic Oligomers aSyn_Dimer->aSyn_Oligomer aSyn_Fibril Fibrils (Lewy Bodies) aSyn_Oligomer->aSyn_Fibril Neurodegeneration Neurodegeneration aSyn_Oligomer->Neurodegeneration POP_Inhibitor This compound Derivatives POP_Inhibitor->POP Inhibits

POP's role in the α-synuclein aggregation pathway.

This guide provides a foundational comparison of this compound derivatives as POP inhibitors. The presented data and protocols can serve as a valuable resource for researchers aiming to design and evaluate novel therapeutic agents targeting prolyl oligopeptidase.

References

A Comparative Guide to Analytical Method Validation for 4-Phenyl-1-Butanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques for the quantification of 4-phenyl-1-butanol (B1666560): Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The information presented is based on established analytical method validation principles and data from analogous compounds to provide a robust framework for researchers.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a chosen analytical procedure is suitable for its intended purpose. This involves demonstrating that the method is reliable, reproducible, and accurate for the quantification of a specific analyte. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods

For the quantification of a semi-volatile aromatic compound like this compound, both GC-MS and HPLC-UV are viable techniques. The choice between them often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity, making it particularly suitable for trace-level analysis and impurity profiling. The mass spectrometer provides definitive identification of the analyte.

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile and widely used technique for the analysis of a broad range of compounds. When coupled with a UV detector, it provides a robust and reliable method for quantification, especially for compounds with a chromophore, such as the phenyl group in this compound.

Data Presentation: A Comparative Summary

The following tables summarize the typical performance characteristics of validated GC-MS and HPLC-UV methods for the quantification of this compound. The data for the GC-MS method is adapted from a validated method for the structurally similar compound, 4-chloro-1-butanol, to provide a realistic comparison.

Table 1: Comparison of GC-MS and HPLC-UV Method Validation Parameters

Validation ParameterGC-MS MethodHPLC-UV Method
Linearity (R²) ≥ 0.999≥ 0.998
Range 0.1 - 50 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD)
- Repeatability≤ 5.0%≤ 2.0%
- Intermediate Precision≤ 6.0%≤ 2.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.2 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.6 µg/mL
Specificity High (Mass Spec)Moderate (UV)

Table 2: Typical Chromatographic Conditions

ParameterGC-MS MethodHPLC-UV Method
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase -Acetonitrile:Water (e.g., 60:40 v/v)
Carrier Gas/Flow Rate Helium, 1.0 mL/min1.0 mL/min
Injector Temperature 250 °C-
Oven Temperature Program 60 °C (2 min), ramp to 280 °C at 15 °C/min25 °C (Isocratic)
Detector Mass Spectrometer (Scan or SIM mode)UV-Vis Detector (e.g., at 210 nm)
Injection Volume 1 µL (Splitless)20 µL

Experimental Protocols

GC-MS Method for Quantification of this compound

1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range.

2. Chromatographic Conditions:

  • Use the conditions outlined in Table 2.

3. Validation Procedures:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Analyze a blank, a placebo, and a sample spiked with potential impurities to demonstrate that no interfering peaks are present at the retention time of this compound.

HPLC-UV Method for Quantification of this compound

1. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

2. Chromatographic Conditions:

  • Use the conditions outlined in Table 2.

3. Validation Procedures:

  • Follow the same validation procedures as described for the GC-MS method, adapting the concentration levels and acceptance criteria as appropriate for the HPLC-UV technique.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation MD1 Define Analytical Target Profile MD2 Select Analytical Technique (e.g., GC-MS, HPLC) MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 MD4 Develop Sample Preparation Procedure MD3->MD4 V1 Write Validation Protocol MD4->V1 Proceed to Validation V2 Execute Validation Experiments V1->V2 V3 Specificity V2->V3 V4 Linearity & Range V2->V4 V5 Accuracy V2->V5 V6 Precision (Repeatability & Intermediate) V2->V6 V7 LOD & LOQ V2->V7 V8 Robustness V2->V8 D1 Analyze Validation Data V8->D1 Complete Validation D2 Prepare Validation Report D1->D2 D3 Implement for Routine Use D2->D3

Caption: General workflow for analytical method validation.

Caption: Workflow for sample analysis using GC-MS.

Conclusion

Both GC-MS and HPLC-UV are suitable methods for the quantification of this compound, with the choice of method being dependent on the specific requirements of the analysis. GC-MS offers superior sensitivity and specificity, making it ideal for trace analysis and impurity determination. HPLC-UV provides a robust and reliable alternative that is widely available in most analytical laboratories. The validation data presented in this guide, though based in part on an analogous compound, provides a strong foundation for developing and validating a fit-for-purpose analytical method for this compound in a research or drug development setting.

Safety Operating Guide

Safe Disposal of 4-Phenyl-1-butanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Phenyl-1-butanol is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory requirements.

Key Safety and Hazard Data

A thorough understanding of the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this chemical.

PropertyValue
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Density 0.984 g/mL at 20 °C
Flash Point 110 °C (230 °F) - closed cup
Boiling Point 140-142 °C at 14 mmHg
Storage Class 10 - Combustible liquids

Experimental Protocol: Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to prevent environmental release and ensure the safety of laboratory personnel.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound, ensure all necessary safety measures are in place.

  • Ventilation: Always work in a well-ventilated area. A chemical fume hood is recommended to avoid the inhalation of vapors.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Chemical safety goggles or a face shield.

    • Chemically resistant gloves.

    • A lab coat.[1]

Spill Management

In the event of a spill, immediate and correct action is required to contain the chemical and prevent it from entering the environment.

  • Containment: Do not allow the chemical to enter drains or waterways.[1]

  • Absorption: Absorb the spill using an inert, non-combustible material such as sand, silica (B1680970) gel, or vermiculite.[1]

  • Collection: Carefully collect the absorbed material into a suitable, sealable, and properly labeled container for disposal.[1]

Waste Collection and Segregation

Proper collection and segregation of this compound waste is critical to prevent accidental mixing with incompatible chemicals.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected as a distinct hazardous chemical waste.[1]

  • Container: Use a designated, chemically compatible container that is in good condition and can be securely sealed.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[1]

Final Disposal

Final disposal must be conducted in compliance with all local, regional, and national regulations.

  • Engage a Licensed Vendor: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Laboratories must contract with a licensed and certified hazardous waste disposal company.[1][2]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Documentation: Maintain a detailed inventory of the hazardous waste, including the quantity and accumulation date, and complete all required waste transfer documentation.[1]

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste by the licensed vendor.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Assess Risks & Don PPE B Handle in Well-Ventilated Area A->B D Segregate Waste Stream B->D C_spill Spill Occurs B->C_spill E Use Designated, Compatible Container D->E F Label Container Correctly (Hazardous Waste, Chemical Name) E->F G Store Waste Securely F->G C1 Contain Spill (Prevent entry to drains) C_spill->C1 C2 Absorb with Inert Material C1->C2 C3 Collect into Labeled Container C2->C3 C3->G H Engage Licensed Hazardous Waste Vendor G->H I Complete Waste Transfer Documentation H->I J Arrange for Scheduled Pickup I->J

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-Phenyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Phenyl-1-butanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and proper environmental management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye/Face Protection Safety Goggles or GlassesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[1]
Hand Protection Chemical-resistant GlovesWear protective gloves to prevent skin contact.[1][3] Nitrile or butyl rubber gloves are generally recommended for handling organic alcohols. Always inspect gloves for integrity before use.
Body Protection Protective Clothing/Lab CoatWear a lab coat and ensure exposed skin is minimized to prevent accidental contact.[1]
Respiratory Protection Ventilation/RespiratorUse only in a well-ventilated area or outdoors.[1] Avoid breathing mist, vapors, or spray.[1] If ventilation is inadequate, a NIOSH-approved respirator, such as a dust mask type N95, should be used.[3]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.

  • Handling: Avoid contact with skin and eyes.[1][4] Do not breathe in mist, vapors, or spray.[1]

  • Hygiene: Wash your face, hands, and any exposed skin thoroughly after handling the chemical.[1] Wash hands before breaks and immediately after finishing work.[1] Do not eat, drink, or smoke in the work area.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Store away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Disposal Procedures:

  • Collection: Collect waste material in a suitable, closed, and clearly labeled container for disposal.[1]

  • Spills: In case of a spill, soak it up with an inert absorbent material such as sand, silica (B1680970) gel, or sawdust.[1] Place the absorbed material into a suitable container for disposal.

  • Environmental Precautions: Do not allow the chemical to be released into the environment or enter drains.[1]

  • Regulatory Compliance: Chemical waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Storage prep_ppe Don Appropriate PPE prep_setup Ensure Ventilated Workspace & Eyewash/Shower Accessibility prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_hygiene Post-Handling Hygiene handle_chem->handle_hygiene disp_spill Manage Spills with Inert Absorbent handle_chem->disp_spill If Spill Occurs disp_waste Collect Waste in Labeled Container handle_hygiene->disp_waste disp_store Store in Cool, Dry, Well-Ventilated Area disp_waste->disp_store For Unused Product

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-1-butanol
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.